Technical Documentation Center

(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate
  • CAS: 885954-56-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Fmoc-4-oxoazepane: A Privileged Scaffold for Drug Discovery

Executive Summary The azepane scaffold, a seven-membered heterocyclic ring system, is a privileged structure in medicinal chemistry due to its inherent three-dimensional character and synthetic versatility.[1][2] Its der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azepane scaffold, a seven-membered heterocyclic ring system, is a privileged structure in medicinal chemistry due to its inherent three-dimensional character and synthetic versatility.[1][2] Its derivatives are integral to a range of therapeutic agents. This guide provides a comprehensive, field-proven methodology for the synthesis of Fmoc-4-oxoazepane, a versatile building block crucial for the development of novel peptide and small molecule therapeutics. We will dissect a robust, multi-step synthetic pathway, elucidating the rationale behind procedural choices and providing detailed, actionable protocols for researchers in drug development. The synthesis proceeds via a four-step sequence involving protection, oxidation, deprotection, and final Fmoc functionalization, designed for efficiency and scalability.

The Strategic Importance of the Azepane Moiety

Seven-membered N-heterocycles like azepanes are under-represented in typical screening libraries, yet they offer significant advantages in drug design.[3] The non-planar, flexible conformation of the azepane ring allows for the exploration of a broader chemical space compared to more common five- and six-membered rings. This conformational diversity can lead to improved binding affinity, selectivity, and pharmacokinetic properties.[1] The introduction of a ketone at the 4-position and the strategic placement of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group create a bifunctional building block. The ketone serves as a handle for further derivatization, while the Fmoc group, a cornerstone of solid-phase peptide synthesis (SPPS), enables its seamless integration into peptide chains.[][5]

Retrosynthetic Analysis and Strategy

The synthesis of Fmoc-4-oxoazepane (I) is best approached through a strategy that builds the core azepane ring, installs the desired oxidation state, and concludes with the introduction of the base-labile Fmoc protecting group. Our retrosynthetic analysis identifies the free secondary amine, 4-oxoazepane (II), as the immediate precursor. The ketone functionality can be installed via oxidation of a corresponding N-protected 4-hydroxyazepane (III). To ensure selective oxidation and prevent side reactions, the nitrogen atom must be masked with a temporary, orthogonal protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the planned oxidation conditions and its facile removal with acid, a condition under which the final Fmoc group is stable.[6]

G Fmoc_Azepanone Fmoc-4-oxoazepane (I) Azepanone 4-Oxoazepane (II) Fmoc_Azepanone->Azepanone Fmoc Protection Boc_Azepanone N-Boc-4-oxoazepane Azepanone->Boc_Azepanone Boc_Azepanol N-Boc-4-hydroxyazepane (III) Boc_Azepine N-Boc-1,2,3,6-tetrahydro-pyridine Boc_Azepanol->Boc_Azepine Hydroboration-Oxidation Boc_Azepanone->Boc_Azepanol Oxidation

Caption: Retrosynthetic pathway for Fmoc-4-oxoazepane.

This strategy hinges on the orthogonality of the Boc and Fmoc protecting groups. The Boc group is removed under acidic conditions, while the Fmoc group is cleaved with a base (typically piperidine), allowing for selective manipulation in complex synthetic schemes like SPPS.[5][7]

Synthesis and Mechanistic Insights

The forward synthesis is a logical progression through four distinct stages, each chosen for reliability and high yield.

Workflow Overview

G cluster_0 Step 1: Synthesis of N-Boc-4-hydroxyazepane cluster_1 Step 2: Oxidation to N-Boc-4-oxoazepane cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Fmoc Protection A N-Boc-1,2,3,6- tetrahydropyridine B Intermediate Organoborane A->B 1. BH3-THF C N-Boc-4-hydroxyazepane B->C 2. H2O2, NaOH D N-Boc-4-hydroxyazepane E N-Boc-4-oxoazepane D->E Dess-Martin Periodinane (DMP) F N-Boc-4-oxoazepane G 4-Oxoazepane Hydrochloride F->G HCl in Dioxane H 4-Oxoazepane I Fmoc-4-oxoazepane H->I Fmoc-OSu, NaHCO3

Caption: Step-wise synthetic workflow.

Step 1: Synthesis of N-Boc-4-hydroxyazepane

The azepane ring is constructed via a ring expansion of a six-membered ring precursor. While several methods exist for azepane synthesis, a reliable approach involves the hydroboration-oxidation of N-Boc-1,2,3,6-tetrahydropyridine. This well-established reaction proceeds with anti-Markovnikov selectivity to yield the desired 4-hydroxy product after oxidative workup.

Step 2: Oxidation to N-Boc-4-oxoazepane

The conversion of the secondary alcohol to a ketone is a critical step. While many oxidants are available, Dess-Martin periodinane (DMP) is selected for its mild reaction conditions, high efficiency, and operational simplicity, minimizing over-oxidation or side reactions.[1] The reaction proceeds rapidly at room temperature and the workup is straightforward.[1]

Step 3: Deprotection of the Boc Group

With the ketone in place, the temporary Boc protecting group is removed. Treatment with a strong acid, such as hydrochloric acid in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane, efficiently cleaves the Boc group to liberate the secondary amine.[6] The resulting amine salt is then neutralized in the subsequent step.

Step 4: Fmoc Protection

The final step is the installation of the Fmoc group onto the secondary amine. This is a standard procedure in peptide chemistry.[] Using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under mild basic conditions (e.g., sodium bicarbonate) provides a clean and high-yielding transformation to the target building block.[] Fmoc-OSu is preferred over Fmoc-Cl as it is more stable and the reaction is easier to control with fewer side reactions.[]

G cluster_mech Fmoc Protection Mechanism R2NH 4-Oxoazepane Intermediate Tetrahedral Intermediate R2NH->Intermediate Nucleophilic Attack Base Base (HCO3-) Base->R2NH Deprotonation (optional, facilitates attack) FmocOSu Fmoc-OSu FmocOSu->Intermediate FmocR2N Fmoc-4-oxoazepane Intermediate->FmocR2N Collapse of Intermediate NHS N-Hydroxysuccinimide Intermediate->NHS

Caption: Mechanism of Fmoc protection.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-oxoazepane
  • Hydroboration-Oxidation: To a solution of N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous THF (0.5 M), add borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) dropwise at 0 °C under a nitrogen atmosphere. Stir the reaction at room temperature for 4 hours.

  • Cool the mixture back to 0 °C and slowly add water to quench excess borane. Sequentially add aqueous NaOH (3 M, 1.2 eq) followed by dropwise addition of hydrogen peroxide (30% aq., 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4-hydroxyazepane.

  • Oxidation: Dissolve the crude alcohol (1.0 eq) in dichloromethane (DCM, 0.1 M). Add Dess-Martin periodinane (1.3 eq) portion-wise at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 2 M aqueous solution of Na₂S₂O₃.[1] Stir vigorously for 30 minutes.

  • Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in heptane) to yield pure N-Boc-4-oxoazepane.[1]

Protocol 2: Synthesis of Fmoc-4-oxoazepane
  • Boc Deprotection: Dissolve N-Boc-4-oxoazepane (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane. Stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with diethyl ether (3x) to yield the hydrochloride salt of 4-oxoazepane as a solid.

  • Fmoc Protection: Dissolve the crude 4-oxoazepane hydrochloride salt (1.0 eq) in a 1:1 mixture of 1,4-dioxane and saturated aqueous NaHCO₃ solution.

  • Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise at 0 °C.[]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final Fmoc-4-oxoazepane building block.

Data Summary and Characterization

The following table summarizes the expected outcomes for the synthetic sequence. Yields and purity are representative and may vary based on experimental conditions and scale.

StepProductReagentsExpected Yield (%)Purity (by LC-MS)Key Analytical Data
1 & 2N-Boc-4-oxoazepaneBH₃-THF, H₂O₂/NaOH, DMP65-75 (over 2 steps)>95%¹H NMR, ¹³C NMR, MS (ESI+)
34-Oxoazepane HCl4M HCl in Dioxane95-100 (crude)-Used directly in next step
4Fmoc-4-oxoazepane Fmoc-OSu, NaHCO₃80-90>98%¹H NMR, ¹³C NMR, MS (ESI+), HRMS

Conclusion and Future Perspectives

This guide details a robust and reproducible synthesis of Fmoc-4-oxoazepane. The strategic use of orthogonal protecting groups and reliable, high-yielding reactions makes this pathway suitable for both small-scale research and larger-scale production. The resulting building block is primed for incorporation into complex molecules, particularly peptides via SPPS, where its unique conformational properties can be leveraged to develop next-generation therapeutics with enhanced biological profiles. Further exploration into the derivatization of the 4-oxo position can unlock a vast chemical space, providing a rich platform for future drug discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry. BenchChem.
  • Wang, Q., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters.
  • ResearchGate. (2024). Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • Schomaker, J. M., et al. (2024). Chemoselective Silver-Catalyzed Nitrene Transfer: Tunable Synthesis of Azepines and Cyclic Carbamimidates. Journal of the American Chemical Society.
  • Gevorgyan, V., et al. (2012). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC.
  • BOC Sciences. Fmoc Amino Acids. BOC Sciences.
  • Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.

Sources

Exploratory

physicochemical properties of Fmoc-protected azepane

Title: Physicochemical Properties and Synthetic Applications of Fmoc-Protected Azepane: A Technical Whitepaper Executive Summary (S)-1-Fmoc-azepane-2-carboxylic acid represents a critical unnatural amino acid building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Physicochemical Properties and Synthetic Applications of Fmoc-Protected Azepane: A Technical Whitepaper

Executive Summary (S)-1-Fmoc-azepane-2-carboxylic acid represents a critical unnatural amino acid building block in modern peptide engineering. By introducing a seven-membered heterocyclic constraint into peptide backbones, it significantly alters the physicochemical and conformational landscape of the resulting molecules. This whitepaper details its core physicochemical properties, elucidates the causality behind its integration via Solid-Phase Peptide Synthesis (SPPS), and examines its application in developing high-affinity macrocyclic inhibitors.

Molecular Architecture & Physicochemical Profile

The structural uniqueness of (S)-1-Fmoc-azepane-2-carboxylic acid stems from its azepane ring—a seven-membered fully saturated heterocycle. When incorporated into a peptide, this bulky, constrained ring restricts the ϕ and ψ dihedral angles of the backbone, effectively pre-organizing the peptide into a rigidified conformation.

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azepane-2-carboxylic acid
CAS Registry Number 2322925-11-9[1]
Molecular Formula C22H23NO4[2]
Molecular Weight 365.42 g/mol [2]
Appearance White to off-white solid powder
Storage Conditions Sealed in dry conditions, 2-8°C[3]
Solubility Highly soluble in DMF, DMSO, and DCM

Physicochemical Impact on Peptides: The incorporation of azepane directly influences the polar surface area (PSA) of the resulting peptide. In studies of small stapled peptides (5-6 mers), experimental chromatographic polar surface area (ePSA) values are frequently observed to be significantly lower than calculated PSA values[4]. This discrepancy indicates that the azepane ring induces a conformational shielding effect, burying polar backbone amides and consequently enhancing membrane permeability—a crucial property for targeting intracellular proteins[4].

Mechanistic Role in Peptide Engineering

The primary utility of Fmoc-azepane lies in its ability to lower the entropic cost of target binding. In native linear peptides, the high degree of conformational freedom results in a massive entropic penalty upon binding to a rigid protein interface. By embedding the azepane heterocycle, the peptide is locked into a localized secondary structure. This is particularly valuable in "one-component" stapling methodologies, where the azepane derivative provides both a core hydrophobic binding moiety and a rigid scaffold for macrocyclization[5].

Solid-Phase Peptide Synthesis (SPPS) Workflows

The synthesis of peptides containing Fmoc-azepane requires optimized SPPS protocols due to the steric hindrance of the secondary amine within the seven-membered ring.

Protocol: Iterative Coupling of Fmoc-Azepane-OH The following self-validating protocol outlines the integration of Fmoc-azepane into a growing peptide chain on a Rink Amide resin[5].

  • Resin Swelling:

    • Step: Suspend Rink Amide resin (0.1 mmol) in DMF (3 mL) for 30 minutes[5].

    • Causality: Solvation expands the polystyrene matrix, maximizing the thermodynamic accessibility of reactive amine sites for subsequent coupling.

  • Fmoc Deprotection:

    • Step: Treat the resin with 20% (v/v) piperidine in DMF (2 × 3 min)[5].

    • Causality: Piperidine acts as a mild, nucleophilic base that abstracts the acidic proton at the 9-position of the fluorenyl ring. This triggers a β -elimination mechanism, releasing the free amine and forming a dibenzofulvene-piperidine adduct, which is easily washed away.

  • Validation (Trustworthiness Check):

    • Step: Perform a Kaiser test (or Chloranil test for secondary amines)[5].

    • Causality: A positive colorimetric shift confirms the successful liberation of the amine, ensuring the system is primed for coupling and preventing deletion sequences.

  • Activation and Coupling:

    • Step: Dissolve Fmoc-azepane-2-carboxylic acid (3-5 equiv.) with HATU (4.5 equiv.) and DIPEA in DMF. Add to the resin and agitate for 1-4 hours[6].

    • Causality: HATU is strictly selected over standard carbodiimides (e.g., DIC) because the azepane ring creates severe steric hindrance. HATU generates a highly reactive HOAt-derived active ester that accelerates the acylation of the hindered amine while suppressing epimerization at the chiral α -carbon.

  • Resin Cleavage and Global Deprotection:

    • Step: Treat the final peptide-resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 1.5 hours[5].

    • Causality: Trifluoroacetic acid (TFA) hydrolyzes the linker to release the C-terminal amide. Triisopropylsilane (TIPS) and water act as essential carbocation scavengers, permanently quenching reactive species generated from side-chain protecting groups and preventing irreversible re-alkylation of the peptide[5].

SPPS_Workflow Resin Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Wash1 DMF Wash & Kaiser Test Deprotect->Wash1 Activate Activation (HATU/DIPEA) Wash1->Activate Couple Azepane Coupling (1-4 hours) Activate->Couple Cleave Global Cleavage (TFA/TIPS/H2O) Couple->Cleave

Figure 1: Iterative Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-azepane incorporation.

Application Case Study: KRAS Inhibitor Development

The physicochemical benefits of azepane were elegantly demonstrated in the development of pan-mutant KRAS inhibitors by David Spring's group[4][5]. KRAS, a GTPase frequently mutated in human cancers, has historically been deemed "undruggable" due to its shallow binding pockets.

Synthesis of the Building Block: The unnatural building block, (S)-N-Fmoc-azepane-2-carboxylic acid, was synthesized in-house by reacting (2S)-azepane-2-carboxylic acid with Fmoc-ONSu in a biphasic mixture of H2O and 1,4-dioxane. Potassium carbonate (K2CO3) was utilized to maintain a pH of 10, ensuring the amine remained deprotonated and nucleophilic for the Fmoc-protection step[4][5].

Macrocyclization and Binding Logic: The researchers utilized a one-component stapling approach on small 5-6 mer peptides targeting the KRAS Switch II region[4]. The azepane ring served a dual purpose:

  • Hydrophobic Anchoring: It provided a core hydrophobic binding group that interacted directly with the lipophilic patches of the KRAS surface[4].

  • Structural Pre-organization: It forced the short peptide into a bioactive conformation, which was subsequently locked via various stapling chemistries (e.g., Cu-catalyzed azide-alkyne cycloaddition or ruthenium-catalyzed cross-metathesis)[5].

KRAS_Design Linear Linear Precursor Peptide Azepane Fmoc-Azepane Incorporation Linear->Azepane Constraint Conformational Rigidity & Shielding Azepane->Constraint Reduces Entropic Cost Stapling One-Component Macrocyclization Constraint->Stapling Pre-organizes Backbone KRAS High-Affinity KRAS Switch II Binding Stapling->KRAS Enhances Target Affinity

Figure 2: Logical flow of azepane-induced conformational restriction in KRAS inhibitor design.

Conclusion

The physicochemical properties of (S)-1-Fmoc-azepane-2-carboxylic acid—specifically its constrained seven-membered ring and distinct hydrophobicity—make it an indispensable tool for modern drug development professionals. By mastering the causality behind its SPPS incorporation and understanding its structural impact, researchers can leverage this unnatural amino acid to design highly permeable, entropically optimized macrocyclic therapeutics against challenging targets like KRAS.

References

  • Targeting a Novel KRAS Binding Site: Application of One-Component Stapling of Small (5–6-mer) Peptides Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

The 4-Oxoazepane Scaffold: Commercial Availability, Synthetic Methodologies, and Drug Discovery Applications

Executive Summary The drive to escape "flatland" in modern medicinal chemistry has amplified the demand for conformationally flexible, sp³-rich three-dimensional scaffolds. Among these, substituted 4-oxoazepane (azepan-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to escape "flatland" in modern medicinal chemistry has amplified the demand for conformationally flexible, sp³-rich three-dimensional scaffolds. Among these, substituted 4-oxoazepane (azepan-4-one) derivatives have emerged as privileged building blocks. Featuring a seven-membered nitrogen-containing heterocyclic ring with a strategically positioned C4-ketone, these molecules serve as versatile precursors for central nervous system (CNS) agents, kinase inhibitors, and deubiquitinase (DUB) modulators[1][2]. This technical guide provides a comprehensive analysis of the commercial availability of 4-oxoazepane derivatives, the mechanistic rationale behind their industrial synthesis, and validated protocols for their derivatization in drug discovery.

Commercial Landscape and Sourcing Strategies

Historically, the widespread adoption of azepane derivatives was hindered by complex, low-yielding synthetic routes. Today, the core unsubstituted scaffolds—specifically nitrogen-protected variants—are widely available off-the-shelf, whereas highly substituted derivatives often require custom synthesis[3][4].

The commercial availability is largely bifurcated into two categories:

  • Core Building Blocks: Compounds like tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-4-oxoazepane) and benzyl 4-oxoazepane-1-carboxylate (N-Cbz-4-oxoazepane) are produced at scale and serve as the starting point for most medicinal chemistry programs[4][5].

  • Pre-Functionalized Derivatives: Alkylated variants, such as 1-(propan-2-yl)azepan-4-one, are emerging in commercial catalogs, primarily synthesized via advanced cyclization or solid-phase techniques to support rapid library generation[6].

Quantitative Comparison of Commercial Scaffolds
Compound NameCAS NumberTypical PurityPrimary ApplicationCommercial Status
tert-Butyl 4-oxoazepane-1-carboxylate188975-88-4 98% (GC)General medicinal chemistry, peptidomimeticsAbundant (Off-the-shelf)[1]
Benzyl 4-oxoazepane-1-carboxylate83621-33-4 95%CNS agents, enzyme inhibitorsAvailable (Off-the-shelf)[5]
Azepan-4-one hydrochloride50492-22-3 95%Direct N-alkylation workflowsLimited / Procurement[7]
1-(Propan-2-yl)azepan-4-oneN/AVariableCustom library generationCustom Synthesis[6]

Synthetic Methodologies: Overcoming Scale-Up Bottlenecks

The transition of 4-oxoazepanes from niche reagents to commercially viable building blocks is rooted in the evolution of their synthesis.

The Industrial Standard: Homologation via Ring Expansion

Early syntheses of azepan-4-ones relied on the Dieckmann condensation, a lengthy 8-step process suffering from poor atom economy[3]. The current industrial standard utilizes a 3-step ring expansion of the highly abundant 1-Boc-piperidin-4-one.

Mechanistic Rationale: The reaction is driven by the Lewis acid-catalyzed insertion of ethyl diazoacetate. Boron trifluoride etherate (BF 3​ ·Et 2​ O) activates the C4-ketone of the piperidine ring. Nucleophilic attack by the diazo carbon is followed by the expulsion of nitrogen gas (N 2​ ), which thermodynamically drives a 1,2-alkyl shift. This homologation expands the six-membered ring to a seven-membered azepane ring, initially yielding a β -keto ester intermediate that is subsequently decarboxylated[3].

G N1 1-Boc-piperidin-4-one (Commercially Abundant) N2 Ethyl Diazoacetate + BF3·Et2O (Ring Expansion) N1->N2 Lewis Acid Catalysis N3 Intermediate: Boc-4-oxoazepane-5-carboxylate N2->N3 Homologation (-N2) N4 Decarboxylation (HCl, Reflux) N3->N4 Hydrolysis/Heat N5 tert-Butyl 4-oxoazepane-1-carboxylate (Target Scaffold) N4->N5 Reprotection (Boc2O)

Workflow of the industrial-scale ring expansion synthesis of N-Boc-4-oxoazepane.

Advanced Route: Gold-Catalyzed [5+2] Annulation

For highly substituted 4-oxoazepane derivatives, traditional ring expansion lacks regiocontrol. A modern breakthrough involves a two-step[5+2] annulation utilizing gold catalysis.

Mechanistic Rationale: This method relies on the oxidation of an alkyne tethered to a piperidine derivative. A gold catalyst (e.g., Ph 3​ PAuNTf 2​ ) activates the alkyne, facilitating intramolecular oxidation by an oxidant (like m-CPBA) to form an α -oxo gold carbene intermediate. This highly reactive carbene undergoes a challenging formal 1,7-C(sp 3 )–H insertion, selectively forming the seven-membered azepan-4-one ring with high diastereoselectivity[8].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols detail the critical parameters for synthesizing and derivatizing 4-oxoazepanes.

Protocol A: Large-Scale Decarboxylation and Reprotection of Azepan-4-ones

Adapted from validated industrial scale-up procedures addressing the bottleneck of β -keto ester intermediates[3].

Objective: Conversion of crude 1-tert-butyl 5-ethyl 4-oxoazepane-1,5-dicarboxylate to tert-butyl 4-oxoazepane-1-carboxylate.

  • Hydrolysis & Decarboxylation: Charge a reactor with the crude dicarboxylate intermediate (approx. 1 eq) and 4 N HCl (excess). Heat the mixture to reflux for 6 hours. Causality: The strongly acidic conditions simultaneously hydrolyze the ethyl ester and cleave the N-Boc group, followed by thermal decarboxylation of the resulting β -keto acid to yield the azepan-4-one core[3].

  • Neutralization: Cool the reaction to room temperature. Carefully add 6 N NaOH, utilizing an ice bath to control the exothermic neutralization, until the solution reaches pH 10–11[3].

  • Reprotection: To the basic mixture, add methanol as a co-solvent, followed by Na 2​ CO 3​ (1.7 eq) and di-tert-butyl dicarbonate (Boc 2​ O, 1.3 eq). Stir at room temperature for 8 hours. Causality: The biphasic/co-solvent system ensures the free amine is selectively reprotected with the Boc group without forming unwanted side products[3].

  • Isolation: Distill off the methanol under reduced pressure, extract the aqueous layer with an organic solvent (e.g., dichloromethane), dry over Na 2​ SO 4​ , and concentrate to yield the purified tert-butyl 4-oxoazepane-1-carboxylate[3].

Protocol B: Reductive Amination for Fentanyl Analogues

Utilizing the 4-oxoazepane core to synthesize ring-expanded CNS agents[9].

Objective: Functionalization of the C4-ketone via reductive amination with aniline.

  • Imine Formation: Dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) and aniline (1.5 eq) in anhydrous dichloromethane (DCM). Add glacial acetic acid (1.5 eq) and cool the mixture to 0 °C on an ice bath[9]. Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to accelerate nucleophilic attack by the aniline, forming the intermediate iminium ion.

  • Reduction: In portions, add sodium triacetoxyborohydride (NaBH(OAc) 3​ , 2.0 eq) at 0 °C. Allow the brown mixture to warm to room temperature and stir overnight[9]. Causality: NaBH(OAc) 3​ is a mild reducing agent that selectively reduces the iminium ion over the unreacted ketone, preventing the formation of azepan-4-ol side products.

  • Quenching: Quench the reaction by adding methanol (5 mL) and dilute with further DCM before standard aqueous workup[9].

Applications in Drug Discovery

The commercial availability of these scaffolds has accelerated their integration into diverse therapeutic pipelines.

Pathway Core 4-Oxoazepane Core (N-Boc/N-Cbz) RedAm Reductive Amination (C4 Position) Core->RedAm Amines, NaBH(OAc)3 Fischer Fischer Indole Synthesis (C3-C4 Annulation) Core->Fischer Arylhydrazines, Acid Alkylation Alpha-Alkylation (C3/C5 Position) Core->Alkylation Base, R-X Target1 CNS Agents / Fentanyl Analogues (Reduced MOR Agonism) RedAm->Target1 Target2 Azepinoindoles (Low hERG Risk Profile) Fischer->Target2 Target3 DUB Inhibitors (UCHL5 / USP14 Modulators) Alkylation->Target3

Medicinal chemistry derivatization pathways leveraging the 4-oxoazepane scaffold.

CNS Agents and Fentanyl Analogues

In the pursuit of safer analgesics, researchers have designed core ring-expanded fentanyl analogues. By replacing the traditional piperidine ring with a 4-azepane derivative, the resulting compounds exhibit altered spatial geometry. Pharmacological evaluations demonstrate that these 4-azepane derivatives possess lower agonistic activity at the mu-opioid receptor (MOR) and can act as counteracting agents against fentanyl-induced respiratory depression[9].

Azepinoindoles and hERG Risk Mitigation

The 4-oxoazepane core is an excellent substrate for the Fischer indole synthesis. Reacting N-protected 4-oxoazepanes with substituted phenylhydrazines yields azepinoindoles[10]. In early drug discovery, mitigating hERG (human Ether-à-go-go-Related Gene) channel inhibition is critical to preventing cardiotoxicity. Azepinoindole derivatives synthesized from this scaffold have been engineered to exhibit a hERG IC 50​ / in vitro 5-HT 2A​ ratio of over 200, indicating a highly favorable, low hERG risk potential at clinically relevant doses[10].

Deubiquitinase (DUB) Inhibitors

The ubiquitin-proteasome system is a prime target for oncology. Azepan-4-one derivatives have been patented as active pharmacophores for inhibiting specific deubiquitinating enzymes (DUBs)[2]. Specifically, these compounds have shown efficacy in selectively inhibiting UCHL5 and USP14—DUBs associated with the 19S regulatory particle of the proteasome—without affecting non-proteasomal DUBs, offering a targeted approach for cancers refractory to standard proteasome inhibitors[2].

References

  • Buy 1-(Propan-2-yl)azepan-4-one (EVT-8659061) - EvitaChem EvitaChem
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate ACS Public
  • Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annul
  • US20250296934A1 - Azepinoindoles and methods of preparation thereof Google P
  • Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues PMC (NIH)
  • N-Boc-hexahydro-1H-azepin-4-one | 188975-88-4 J&K Scientific
  • N-Boc-hexahydro-1H-azepin-4-one Chem-Impex
  • Benzyl 4-oxoazepane-1-carboxyl
  • Azepan-4-one hydrochloride, 2 g, CAS No. 50492-22-3 Carl ROTH
  • Deubiquitinases (DUBs)

Sources

Exploratory

The 4-Oxoazepane Scaffold in Peptidomimetic Drug Design: Biological Activity, Mechanisms, and Assay Validation

Executive Summary The transition from native peptides to small-molecule therapeutics is frequently hindered by poor oral bioavailability, rapid proteolytic degradation, and high entropic penalties upon target binding. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to small-molecule therapeutics is frequently hindered by poor oral bioavailability, rapid proteolytic degradation, and high entropic penalties upon target binding. The seven-membered nitrogen-containing heterocycle, azepane—and specifically its 4-oxo derivative (4-oxoazepane or azepan-4-one)—has emerged as a privileged scaffold to overcome these limitations[1]. By acting as both a conformational constraint and a targeted electrophilic warhead, 4-oxoazepane-containing peptides demonstrate profound biological activity across a range of therapeutic targets, most notably cysteine proteases and deubiquitinases (DUBs). This whitepaper details the mechanistic rationale, quantitative activity profiles, and self-validating experimental protocols required to evaluate these advanced peptidomimetics.

Structural & Mechanistic Rationale

Conformational Constraints & β-Turn Induction

Linear peptides possess high degrees of rotational freedom, leading to significant entropic loss upon binding to a target receptor. Incorporating an azepane ring restricts the ϕ and ψ dihedral angles of the peptide backbone. Research demonstrates that azepane-derived quaternary amino acids act as highly effective β-turn inducers when incorporated into peptide sequences, forcing the molecule into a globular, bioactive conformation[2].

Crucially, earlier iterations of ketone-based protease inhibitors utilized five- or six-membered rings, which suffered from rapid epimerization and poor configurational stability. The expansion to the seven-membered 4-oxoazepane ring significantly improves the configurational stability of the C-4 diastereomeric center[3]. Furthermore, this conformational lock prevents the molecule from adopting the extended conformations typically recognized by P-glycoprotein efflux pumps, thereby dramatically improving oral bioavailability[3].

The C-4 Ketone as a Reversible Electrophilic Warhead

The biological activity of 4-oxoazepane peptides is driven by the intrinsic reactivity of the C-4 ketone. When the peptidomimetic enters the active site of a target enzyme (e.g., a cysteine protease), the ketone acts as a reversible covalent trap. The nucleophilic active-site thiolate attacks the diastereotopically hindered Re face of the ketone, forming a stable hemithioketal transition-state analog[4]. This tetrahedral intermediate is stabilized by hydrogen bonding within the enzyme's oxyanion hole, locking the enzyme in an inactive state[4].

Mechanism N1 4-Oxoazepane Peptidomimetic N3 Nucleophilic Attack (Re Face of Ketone) N1->N3 N2 Active Site Cys25 (Thiolate State) N2->N3 N4 Hemithioketal Transition State N3->N4 Covalent Bond Formation N5 Reversible Protease Inhibition N4->N5 Conformational Lock

Fig 1: Mechanism of reversible covalent inhibition via hemithioketal formation.

Biological Activity Profiles

Cysteine Protease Inhibition (Cathepsins K and L)

Cathepsin K is an osteoclast-specific protease critical for the degradation of the bone protein matrix; its overactivity is a primary driver of osteoporosis. Azepanone-based inhibitors have demonstrated exceptional potency against this target. For example, specific 4-oxoazepane derivatives exhibit picomolar affinity ( Ki​ = 0.0048 nM) for human Cathepsin K[3].

Selectivity among homologous proteases is achieved by tuning the P2 and P3 binding elements attached to the azepane core. Substituting a P3 quinoline-8-carboxamide with a naphthylene-1-carboxamide shifts the selectivity profile favorably toward Cathepsin L, a protease implicated in tumor metastasis and viral entry, yielding a Ki​ of 0.43 nM[5].

Deubiquitinase (DUB) Modulation

Beyond classical proteases, the 4-oxoazepane scaffold has been successfully deployed to inhibit proteasome-associated deubiquitinases, specifically USP14 and UCHL5[6]. By inhibiting these DUBs, azepanone derivatives prevent the removal of ubiquitin chains from misfolded proteins, thereby accelerating proteasomal degradation. This mechanism is highly sought after in oncology for the targeted degradation of oncoproteins[6].

Quantitative Biological Activity Data

The following table summarizes the structure-activity relationship (SAR) data for benchmark 4-oxoazepane-containing compounds across different biological targets.

Compound / ScaffoldPrimary TargetBiological Activity ( Ki​ / IC50​ )Key Structural FeatureReference
Compound 20 Human Cathepsin K Ki​ = 0.16 nM4-oxoazepane + 2-pyridyl S2' pocket binder[3],[4]
Compound 24 Human Cathepsin K Ki​ = 0.0048 nM4-oxoazepane core with optimized P2 leucine[3],[4]
Compound 24 Rat Cathepsin K Ki​ = 4.8 nMCross-species efficacy validation[3],[4]
Compound 15 Human Cathepsin L Ki​ = 0.43 nMP3 naphthylene-1-carboxamide modification[5]
b-AP15 analogs USP14 / UCHL5Sub-micromolar ( IC50​ )Azepan-4-one core DUB inhibition[6]

Experimental Methodologies: Self-Validating Cathepsin K Assay

To ensure high-fidelity data when evaluating 4-oxoazepane peptidomimetics, researchers must employ a self-validating kinetic assay. The following protocol utilizes a fluorogenic substrate (Z-Phe-Arg-AMC) and is designed to internally control for auto-fluorescence, spontaneous hydrolysis, and signal quenching.

Causality-Driven Assay Design
  • Buffer Selection: The assay is performed in 50 mM Sodium Acetate at pH 5.5. Causality: This acidic pH mimics the physiological environment of the osteoclast resorption lacuna, ensuring the enzyme is in its native active conformation[4].

  • Reducing Agents: 2.5 mM Dithiothreitol (DTT) is included. Causality: DTT prevents the oxidation of the active site Cys25, maintaining it in the highly nucleophilic thiolate state required for hemithioketal formation.

  • Pre-Incubation: Enzyme and inhibitor are pre-incubated for 15 minutes prior to substrate addition. Causality: Because 4-oxoazepanes are reversible covalent inhibitors, pre-incubation allows the thermodynamic equilibrium of the hemithioketal to establish before competitive substrate kinetics begin.

Step-by-Step Protocol
  • Preparation of Control Matrix: Prepare a 96-well black opaque microtiter plate. Establish the following control wells:

    • Positive Control (100% Inhibition): 10 µM E-64 (irreversible inhibitor) + Enzyme. Validates that all measured fluorescence is strictly enzyme-dependent.

    • Negative Control (0% Inhibition): DMSO vehicle + Enzyme. Establishes the uninhibited Vmax​ .

    • Background Control: Assay buffer + Substrate (No Enzyme). Controls for spontaneous substrate hydrolysis.

  • Compound Dilution: Serially dilute the 4-oxoazepane test compounds in DMSO (final DMSO concentration in the assay must not exceed 1% v/v to prevent enzyme denaturation).

  • Enzyme Pre-Incubation: Add 1 nM recombinant Human Cathepsin K to the test and control wells. Incubate at 25°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µM of the fluorogenic substrate Z-Phe-Arg-AMC to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of 7-amino-4-methylcoumarin (AMC) kinetically at λex​ = 360 nm and λem​ = 460 nm for 30 minutes.

  • Data Analysis: Calculate the initial velocities ( V0​ ) from the linear portion of the progress curves. Determine the IC50​ or Ki​ using non-linear regression analysis (e.g., Morrison equation for tight-binding inhibitors).

Workflow W1 1. Reagent Prep (Acidic Buffer + DTT) W2 2. Enzyme Pre-incubation (Equilibrate Hemithioketal) W1->W2 W3 3. Substrate Addition (Z-Phe-Arg-AMC) W2->W3 W4 4. Kinetic Readout (Fluorometric Monitoring) W3->W4 W5 5. Data Validation (Control Matrix Analysis) W4->W5

Fig 2: Self-validating experimental workflow for Cathepsin K fluorogenic assay.

References

  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - National Institutes of Health (NIH).[Link]

  • Azepanone-based inhibitors of human and rat cathepsin K - PubMed / NIH.[Link]

  • Azepanone-based inhibitors of human cathepsin L - PubMed / NIH.[Link]

  • Azepanone-Based Inhibitors of Human and Rat Cathepsin K - ACS Publications.[Link]

  • Deubiquitinases (DUBs) and DUB inhibitors: a patent review - National Institutes of Health (NIH).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocol for the Incorporation of Fmoc-4-oxoazepane-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Executive Summary The incorporation of non-natural, conformationally constrained amino acids is a cornerstone of modern peptidomimetic drug discovery. Fmoc-4-oxoazepane-2-carboxylic acid—a 7-membered ring analogue of pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-natural, conformationally constrained amino acids is a cornerstone of modern peptidomimetic drug discovery. Fmoc-4-oxoazepane-2-carboxylic acid—a 7-membered ring analogue of proline—offers unique structural rigidity and an orthogonal chemical handle. However, its integration into Solid-Phase Peptide Synthesis (SPPS) presents distinct kinetic and analytical hurdles. This application note details a self-validating, highly optimized protocol for successfully incorporating the 4-oxoazepane scaffold, ensuring high coupling efficiencies while preserving the integrity of the C4-ketone moiety.

Mechanistic Rationale & Structural Logic

The strategic value of the 4-oxoazepane ring lies in its dual functionality. First, the 7-membered heterocycle acts as a powerful conformational constraint, frequently utilized to induce specific secondary structures such as β-turns and 310​ helices in short peptide sequences ([1], [2]). Second, the ketone moiety at the C4 position provides an orthogonal electrophilic handle for late-stage functionalizations (e.g., oxime ligation or reductive amination), a feature highly sought after in the development of targeted kinase inhibitors and complex biomaterials ([3]).

Despite these advantages, the scaffold introduces two critical synthetic bottlenecks:

  • Transannular Steric Shielding: While coupling the azepane to a growing peptide chain is relatively standard, the subsequent N-acylation (coupling the next amino acid onto the azepane's secondary amine) is kinetically hindered by the bulky 7-membered ring.

  • Analytical Blindspots: Standard SPPS monitoring relies on primary amine detection. The deprotected azepane is a secondary amine, necessitating a shift in analytical methodology to prevent false negatives.

Structural_Logic Azepane 4-Oxoazepane Scaffold Ring 7-Membered Ring Azepane->Ring Amine Secondary Amine (N1) Azepane->Amine Ketone Ketone Moiety (C4) Azepane->Ketone Consequence1 Conformational Constraint (β-turn inducer) Ring->Consequence1 Consequence2 Steric Shielding (Difficult N-acylation) Amine->Consequence2 Consequence3 Orthogonal Handle (Late-stage ligation) Ketone->Consequence3

Structural features of 4-oxoazepane and their direct impact on synthesis.

Analytical Monitoring: A Self-Validating System

A chemical protocol is only as robust as its analytical checkpoints. Because the Fmoc-deprotected azepane presents a secondary amine, the ubiquitous Kaiser (ninhydrin) test is fundamentally incompatible. Relying on it will result in a false negative (colorless or faint brown beads instead of deep blue), leading the chemist to incorrectly assume the Fmoc group is still present or that a subsequent coupling has succeeded when it has actually failed.

To guarantee a self-validating workflow , the Chloranil test (or De Clercq test) must be employed. This assay specifically detects secondary amines, allowing you to definitively confirm both the successful Fmoc-deprotection of the azepane (appearance of dark green/blue beads) and the successful subsequent N-acylation (disappearance of color).

Quantitative Data: Optimizing N-Acylation

The causality behind coupling reagent selection is dictated by steric strain. Standard carbodiimides (e.g., DIC) fail to overcome the steric barrier of the azepane ring, leading to truncated sequences. Uronium salts with neighboring group participation are mandatory.

Table 1: Comparison of Coupling Conditions for the N-Acylation of 4-Oxoazepane

Coupling ReagentBaseAdditiveTime (h)Temp (°C)Acylation Efficiency (%)
DICDIPEAOxyma Pure2.025< 30% (Truncation)
HATUDIPEAHOAt2.025~ 75%
COMUTMPNone2.025> 90%
COMU TMP None 1.0 50 (MW) > 98% (Optimal)

Note: TMP (2,4,6-trimethylpyridine) is preferred over DIPEA when using COMU to minimize base-catalyzed side reactions or enolization at the C4-ketone.

Step-by-Step SPPS Methodology

Step 1: Resin Swelling and Preparation

  • Action: Weigh 0.1 mmol of Rink Amide AM resin into a solid-phase synthesis syringe. Swell the resin in DCM (5 mL) for 20 minutes, followed by DMF (5 mL) for 20 minutes.

  • Causality: Proper swelling expands the polystyrene matrix, exposing internal functional sites and ensuring uniform reagent diffusion.

Step 2: Initial Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes. Drain and repeat for 15 minutes. Wash thoroughly with DMF (5 × 5 mL).

  • Self-Validation: Perform a Kaiser test. A positive result (deep blue resin beads) confirms the presence of free primary amines.

Step 3: Coupling of Fmoc-4-oxoazepane-2-carboxylic acid

  • Action: Dissolve Fmoc-4-oxoazepane-2-carboxylic acid (3.0 equiv) and Oxyma Pure (3.0 equiv) in 2 mL of DMF. Add DIC (3.0 equiv) and stir for 2 minutes for pre-activation. Add the mixture to the resin and shake for 60 minutes at room temperature. Wash with DMF (5 × 5 mL).

  • Causality: Coupling to the primary amine of the growing chain is unhindered. DIC/Oxyma is chosen here to maintain mild conditions and prevent any epimerization at the C2 position of the azepane ring.

  • Self-Validation: Perform a Kaiser test. A negative result (colorless beads) confirms complete coupling.

Step 4: Fmoc Deprotection of the Azepane

  • Action: Treat with 20% piperidine in DMF (2 × 10 mins). Wash with DMF (5 × 5 mL).

  • Self-Validation (Critical): Perform the Chloranil test . A positive result (dark green/blue beads) confirms successful Fmoc removal, exposing the secondary amine.

Step 5: Critical N-Acylation (The Rate-Limiting Step)

  • Action: Dissolve the subsequent Fmoc-AA-OH (4.0 equiv) and COMU (4.0 equiv) in a minimal volume of DMF. Add TMP (8.0 equiv). Add the activated mixture to the resin and agitate for 2 hours at room temperature (or 1 hour at 50°C via microwave). Wash the resin thoroughly with DMF (5 × 5 mL).

  • Causality: The transannular strain of the 7-membered ring drastically reduces the nucleophilicity of the N1 secondary amine. The highly reactive uronium salt COMU drives the reaction to completion.

  • Self-Validation: Perform the Chloranil test . A negative result (colorless/yellow beads) confirms complete acylation.

Step 6: Global Cleavage

  • Action: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.

  • Causality: The 4-oxo group is stable to TFA. Triisopropylsilane (TIS) acts as a carbocation scavenger to protect the peptide. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Step1 1. Resin Swelling (DMF/DCM) Step2 2. Fmoc Deprotection Validate: Kaiser Test (+) Step1->Step2 Step3 3. Couple Fmoc-4-oxoazepane Validate: Kaiser Test (-) Step2->Step3 Step4 4. Azepane Fmoc Deprotection Validate: Chloranil Test (+) Step3->Step4 Step5 5. N-Acylation of Azepane (COMU/TMP, 2h) Validate: Chloranil Test (-) Step4->Step5 High Steric Hindrance Requires Uronium Activation Step6 6. TFA Cleavage & Global Deprotection Step5->Step6

Workflow for Fmoc-4-oxoazepane SPPS highlighting critical analytical checkpoints.

Post-Synthesis Functionalization (Optional)

Following cleavage and purification, the C4-ketone remains intact and fully accessible. It can be subjected to chemoselective oxime ligation by reacting the purified peptide with an aminooxy-functionalized payload (e.g., a fluorophore or PEG chain) in an acidic aqueous buffer (pH 4.5 - 5.5) containing aniline as a nucleophilic catalyst.

References

1.[3] Title: Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine Source: American Chemical Society (ACS) URL: [Link]

2.[1] Title: β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid Source: National Institutes of Health (NIH / PMC) URL: [Link]

3.[2] Title: Azepane Quaternary Amino Acids As Effective Inducers of 310​ Helix Conformations Source: American Chemical Society (ACS) URL: [Link]

Sources

Application

Application Notes and Protocols for Coupling of Sterically Hindered Amino Acids: The Case of Fmoc-4-oxoazepane

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis In the realm of solid-phase peptide synthesis (SPPS), the formation of the amide bond is the fundamental reaction. While the coupling of standard prote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

In the realm of solid-phase peptide synthesis (SPPS), the formation of the amide bond is the fundamental reaction. While the coupling of standard proteinogenic amino acids is often routine, the incorporation of sterically hindered residues, such as the non-canonical amino acid Fmoc-4-oxoazepane, presents a significant synthetic hurdle.[1] The bulky nature of these amino acids can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete reactions, low yields, and the formation of deletion sequences.[1][2]

Fmoc-4-oxoazepane, with its seven-membered ring structure, introduces considerable steric bulk around the alpha-carbon, making it a prime example of a "difficult" amino acid to couple.[3][4] This guide provides a comprehensive overview of the most effective coupling reagents and protocols to address the challenges posed by such hindered amino acids, enabling researchers to successfully incorporate these valuable building blocks into their peptide sequences.

Understanding the Mechanism of Modern Coupling Reagents

The success of coupling hindered amino acids hinges on the selection of a highly efficient coupling reagent.[5] These reagents work by activating the carboxylic acid of the incoming amino acid, converting it into a more reactive species that is susceptible to nucleophilic attack by the amine.[6][7] The most potent coupling reagents for hindered systems fall into the categories of uronium/aminium salts and phosphonium salts.

Uronium/Aminium Salts: The Powerhouses of Peptide Coupling

Uronium and aminium salts are among the most effective and widely used coupling reagents in modern SPPS.[8] They react with the carboxylic acid to form a highly reactive active ester.

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) : Often considered the gold standard for difficult couplings, HATU's efficacy is attributed to the formation of a highly reactive OAt-ester.[2][9][10] The 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance, accelerating the aminolysis step.[10] This "7-aza effect" makes HATU particularly effective for sterically demanding couplings.[10]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : A widely used and cost-effective coupling reagent, HBTU forms a stable OBt-ester intermediate.[6][9] While highly efficient for many applications, it can be less effective than HATU for severely hindered couplings and may require longer reaction times or double coupling.[9][11]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : HCTU is a more reactive analogue of HBTU, forming a more reactive O-6-ClBt ester.[8] It often provides a good balance between reactivity and cost for challenging sequences.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : A third-generation uronium reagent, COMU offers coupling efficiencies comparable to HATU but with a superior safety profile, as it is not based on potentially explosive benzotriazole derivatives.[4][12][13] Its byproducts are also more water-soluble, facilitating purification.[13]

Diagram of the General Mechanism of Uronium/Aminium Salt-Mediated Coupling:

CouplingMechanism FmocAA Fmoc-AA-COOH ActiveEster Highly Reactive Active Ester FmocAA->ActiveEster + Coupling Reagent + Base CouplingReagent Uronium/Aminium Salt (e.g., HATU, COMU) Base Base (e.g., DIPEA) PeptideBond Fmoc-AA-CO-NH-Peptide-Resin ActiveEster->PeptideBond + H₂N-Peptide-Resin ResinPeptide H₂N-Peptide-Resin

Caption: General mechanism of peptide bond formation using uronium/aminium coupling reagents.

Phosphonium Salts: A Cleaner Alternative

Phosphonium-based reagents, such as PyBOP and PyAOP, offer an alternative to uronium salts. A key advantage is that they do not have the potential to cause guanidinylation of the N-terminal amine, a side reaction that can occur with uronium reagents, especially in excess or during slow reactions.[8][14]

  • PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) : A reliable reagent for routine and difficult couplings, particularly useful for cyclization and fragment condensation.[8][14]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : The phosphonium analogue of HATU, PyAOP is highly reactive and effective for hindered couplings due to the formation of the OAt-ester.[8]

Comparative Analysis of High-Efficiency Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of hindered amino acids like Fmoc-4-oxoazepane. The following table provides a comparative overview of the most suitable reagents.

ReagentReagent TypeKey AdvantagesConsiderations
HATU Uronium/AminiumHighest reactivity for hindered couplings due to the 7-aza effect.[2][9][10]Higher cost, potential for guanidinylation side reaction with excess reagent.[14]
HCTU Uronium/AminiumMore reactive than HBTU, good balance of performance and cost.[8]Potential for guanidinylation side reaction.[14]
COMU Uronium/AminiumReactivity comparable to HATU, improved safety profile (non-explosive), water-soluble byproducts.[4][12][13]Higher cost than HBTU/HCTU.
PyAOP PhosphoniumHigh reactivity similar to HATU, no guanidinylation side reaction.[8]Higher cost.
PyBOP PhosphoniumGood for hindered couplings and cyclizations, no guanidinylation side reaction.[8][14]Generally less reactive than HATU/PyAOP.

Experimental Protocols for Coupling Hindered Amino Acids

The following are general protocols for solid-phase peptide synthesis (SPPS) using high-efficiency coupling reagents. These protocols are a starting point and may require optimization for specific sequences and for particularly challenging amino acids like Fmoc-4-oxoazepane.

General SPPS Cycle
  • Resin Swelling : Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.[15]

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.[15]

  • Washing : Thoroughly wash the resin with DMF to remove residual piperidine.[15]

  • Coupling : Perform the coupling of the next Fmoc-protected amino acid.

  • Washing : Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring : (Optional but recommended) Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction.[2]

Protocol 1: HATU-Mediated Coupling of a Hindered Amino Acid

This protocol is recommended as the first choice for coupling Fmoc-4-oxoazepane or other highly hindered residues.

  • Resin Preparation : Start with the deprotected peptide-resin (after the Fmoc deprotection and washing steps).

  • Activation of Fmoc-4-oxoazepane :

    • In a separate vial, dissolve Fmoc-4-oxoazepane (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Allow the solution to pre-activate for 1-2 minutes.[15]

  • Coupling Reaction :

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature. For a hindered amino acid like Fmoc-4-oxoazepane, a longer reaction time of 2-4 hours is recommended.[9]

  • Monitoring and Washing :

    • After the initial coupling time, perform a Kaiser test. If the test is positive (indicating free amines), a second coupling (double coupling) may be necessary.

    • To perform a double coupling, drain the reaction vessel and repeat steps 2 and 3 with fresh reagents.

    • Once the Kaiser test is negative, wash the resin thoroughly with DMF.

Protocol 2: COMU-Mediated Coupling of a Hindered Amino Acid

This protocol offers a safer and effective alternative to HATU.

  • Resin Preparation : Begin with the deprotected peptide-resin.

  • Activation of Fmoc-4-oxoazepane :

    • In a separate vessel, pre-activate the Fmoc-4-oxoazepane (3.0 equivalents) with COMU (3.0 equivalents) and DIPEA (6.0 equivalents) in DMF for 1-2 minutes.[4]

  • Coupling Reaction :

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 60-120 minutes at room temperature. For particularly hindered residues, the coupling time may be extended.

  • Monitoring and Washing :

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If necessary, perform a double coupling.

    • Wash the resin thoroughly with DMF.

Troubleshooting and Advanced Strategies for Difficult Couplings

Even with powerful coupling reagents, the incorporation of hindered amino acids can be challenging. The following strategies can be employed to overcome difficult couplings.

Workflow for Optimizing Hindered Couplings:

TroubleshootingWorkflow Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) DoubleCouple Perform Double Coupling Start->DoubleCouple IncreaseTimeTemp Increase Reaction Time and/or Temperature DoubleCouple->IncreaseTimeTemp If still incomplete Success Successful Coupling DoubleCouple->Success If successful ChangeReagent Switch to a More Potent Coupling Reagent (e.g., HATU) IncreaseTimeTemp->ChangeReagent If still incomplete IncreaseTimeTemp->Success If successful Pseudoproline Consider Sequence Modification: Incorporate a Pseudoproline Dipeptide in a nearby position ChangeReagent->Pseudoproline For systemic issues ChangeReagent->Success If successful Pseudoproline->Success For subsequent synthesis

Caption: A systematic approach to troubleshooting incomplete couplings of hindered amino acids.

  • Elevated Temperature : Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[2] Microwave-assisted SPPS can be particularly effective in accelerating difficult couplings.[2]

  • Pseudoproline Dipeptides : For sequences prone to aggregation, which can exacerbate coupling difficulties, the incorporation of pseudoproline dipeptides can be a powerful strategy.[6][10] These dipeptides, derived from serine, threonine, or cysteine, introduce a "kink" in the peptide backbone that disrupts secondary structure formation and improves solvation.[9][10] While a pseudoproline dipeptide of 4-oxoazepane itself may not be available, introducing a pseudoproline at a strategic nearby location in the peptide sequence can significantly improve the overall synthesis efficiency.

Conclusion

The successful incorporation of sterically hindered amino acids like Fmoc-4-oxoazepane into peptide sequences requires a departure from standard SPPS protocols. By understanding the mechanisms of high-efficiency coupling reagents and systematically applying optimized protocols and troubleshooting strategies, researchers can overcome the challenges of steric hindrance. The use of powerful coupling reagents such as HATU and COMU, combined with techniques like double coupling and elevated temperatures, provides a robust toolkit for the synthesis of complex peptides containing these valuable non-canonical residues.

References

  • Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • BenchChem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.
  • Al-Dahmos, R., & El-Faham, A. (2014). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 47(3), 895-906.
  • Alavijeh, M. S., & Lajoie, G. A. (2003). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • C&EN. (n.d.).
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to COMU: The High-Performance Coupling Reagent.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • ResearchGate. (2025). What is coupling reagents in peptide synthesis?
  • AAPPTEC. (2014, May 30). New coupling reagent for solid phase peptide synthesis.
  • Merck. (2009, September 29). COMU Novabiochem coupling reagents for peptide synthesis.
  • Subirós-Funosas, R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5644-5650.
  • Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(18), 7111-7120.
  • BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling.
  • Behrendt, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139.
  • El-Faham, A., & Albericio, F. (2011). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 17(5), 323-332.
  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(8), 3854-3859.
  • ResearchGate. (n.d.).
  • Wang, Y., et al. (2022). Progress in the Synthesis of Peptides with "Difficult Sequences". Molecules, 27(19), 6537.
  • Carpino, L. A., et al. (2000). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Organic Letters, 2(15), 2253-2256.
  • Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today, 21(6), 6-12.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Horne, W. S., & Stout, C. D. (2026, February 2). Proximity-driven acceleration of challenging solid-phase peptide couplings.
  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal, 15(37), 9404-9416.
  • Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11485-11492.
  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BenchChem. (2025). A Researcher's In-Depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis.
  • Royal Society of Chemistry. (2022). Green Chemistry - In situ Fmoc removal.
  • Nowick Laboratory. (2020, March 17).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16.
  • Gopi, H. N., & Suresh Babu, V. V. (1998). Fmoc-amino acid azides in peptide synthesis. Journal of the Indian Chemical Society, 75(10-12), 597-599.
  • ChemPep. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Request PDF. (2021, April 3). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis.
  • PubMed. (2011, August 19).
  • Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides.
  • Bachem. (n.d.). Pseudoproline & Isoacyl dipeptides.
  • Request PDF. (n.d.).
  • ResearchGate. (2011, June 30). (PDF)
  • ACS Publications. (2011, June 30).
  • LJMU Research Online. (n.d.). Development of Oxetane Modified Building Blocks for Peptide Synthesis.
  • BenchChem. (n.d.). A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis.
  • NIH. (n.d.). Fmoc-(R)-4-Ava-OH | C20H21NO4 | CID 66724492 - PubChem.
  • BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • NIH. (n.d.). Introduction to Peptide Synthesis - PMC.
  • BenchChem. (n.d.).
  • MDPI. (2023, December 8).
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
  • Sigma-Aldrich. (n.d.). Fmoc-4-Abz-OH = 96.0 TLC 185116-43-2.
  • ChemicalBook. (2026, January 13). N-BOC-HEXAHYDRO-1H-AZEPIN-4-ONE | 188975-88-4.

Sources

Method

Application Notes and Protocols for the Use of Fmoc-4-oxoazepane in the Synthesis of Constrained Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Conformational Control in Peptide Therapeutics Peptides have emerged as a promising class of therapeutics, offering high specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Conformational Control in Peptide Therapeutics

Peptides have emerged as a promising class of therapeutics, offering high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and low bioavailability, largely due to their inherent conformational flexibility. Constraining the peptide backbone into a bioactive conformation can overcome these limitations, leading to enhanced proteolytic resistance, improved receptor binding affinity, and better pharmacokinetic profiles. One effective strategy to achieve this is the incorporation of non-proteinogenic amino acids that introduce specific structural rigidity.

This application note details the use of Fmoc-4-oxoazepane-1-carboxylic acid , a novel building block for solid-phase peptide synthesis (SPPS), to introduce a unique seven-membered ring constraint into peptide scaffolds. The azepane ring system is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1][2] The incorporation of a 4-oxoazepane moiety not only restricts the conformational freedom of the peptide backbone but also introduces a versatile ketone handle for post-synthetic modifications, such as bioconjugation or the introduction of further diversity.[1][3]

This guide will provide a comprehensive overview of the synthesis of the Fmoc-4-oxoazepane building block, detailed protocols for its incorporation into peptides via Fmoc-based SPPS, and a discussion of the potential applications of the resulting constrained peptides.

Synthesis of Fmoc-4-oxoazepane-1-carboxylic Acid

While Fmoc-4-oxoazepane-1-carboxylic acid is not yet widely commercially available, a plausible synthetic route can be devised based on established organic chemistry principles and literature precedents for the synthesis of related azepane and 4-oxoamino acid structures.[4][5] The proposed synthesis would involve the formation of the azepane ring, followed by the introduction of the Fmoc protecting group.

A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a suitable linear precursor that can be cyclized to form the 4-oxoazepane ring.

Incorporation of Fmoc-4-oxoazepane into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-4-oxoazepane-1-carboxylic acid into a growing peptide chain follows the standard principles of Fmoc-based SPPS.[6][7][8] The following protocol provides a general guideline for manual or automated peptide synthesis.

Diagram of the SPPS Cycle for Incorporating Fmoc-4-oxoazepane

SPPS_Cycle Resin Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1. Washing1 Washing (DMF, DCM) Deprotection->Washing1 2. Coupling Coupling of Fmoc-4-oxoazepane-OH Washing1->Coupling 3. Washing2 Washing (DMF, DCM) Coupling->Washing2 4. New_Resin Resin-Bound Peptide with 4-oxoazepane Washing2->New_Resin 5.

Caption: The iterative cycle of Fmoc-SPPS for the incorporation of Fmoc-4-oxoazepane.

Materials and Reagents
Reagent/MaterialRecommended Grade/Supplier
Fmoc-4-oxoazepane-1-carboxylic acidSynthesized as described above
Solid Support (Resin)e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids
Fmoc-protected amino acidsHigh purity, peptide synthesis grade
N,N-Dimethylformamide (DMF)Peptide synthesis grade, low water content
Dichloromethane (DCM)Reagent grade
PiperidineReagent grade
Coupling Reagentse.g., HATU, HBTU, DIC
Additivese.g., HOBt, Oxyma
N,N-Diisopropylethylamine (DIPEA)Reagent grade
Cleavage Cocktaile.g., 95% TFA, 2.5% TIS, 2.5% H₂O
Diethyl etherAnhydrous
Step-by-Step Protocol for Incorporation
  • Resin Swelling: Swell the chosen resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Coupling of Fmoc-4-oxoazepane-1-carboxylic acid:

    • Pre-activation: In a separate vial, dissolve Fmoc-4-oxoazepane-1-carboxylic acid (3-5 equivalents relative to resin loading), a coupling agent such as HATU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

    • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and by-products.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the resin extensively with DMF and DCM, and then dry the resin under vacuum.

    • Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Lyophilize the crude peptide to obtain a fluffy white powder.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Conformational Impact of the 4-Oxoazepane Moiety

The incorporation of a cyclic amino acid like 4-oxoazepane is expected to significantly reduce the conformational flexibility of the peptide backbone. Studies on similar 2-oxoazepane-containing peptides have demonstrated their ability to induce β-turn secondary structures.[4][9] The seven-membered ring of the azepane constrains the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone in the vicinity of its incorporation.

The precise conformational preference induced by the 4-oxoazepane will depend on its position within the peptide sequence and the nature of the adjacent amino acid residues. Computational modeling and NMR spectroscopic studies of peptides containing this moiety will be crucial to fully elucidate its conformational impact. It is hypothesized that the 4-oxoazepane unit can act as a potent turn-inducer, pre-organizing the peptide into a conformation that may be favorable for receptor binding.

Diagram Illustrating the Conformational Constraint

Conformation cluster_0 Flexible Linear Peptide cluster_1 Constrained Peptide with 4-Oxoazepane A1 Amino Acid 1 A2 Amino Acid 2 A1->A2 A3 Amino Acid 3 A2->A3 A4 Amino Acid 4 A3->A4 B1 Amino Acid 1 B2 4-Oxoazepane B1->B2 B3 Amino Acid 3 B2->B3 B4 Amino Acid 4 B3->B4 B4->B1 Induced Turn

Caption: The 4-oxoazepane ring restricts backbone rotation, inducing a turn-like structure.

Applications of the 4-Oxo Group: A Handle for Post-Synthetic Modification

The ketone functionality at the 4-position of the azepane ring is a key feature of this building block, as it is orthogonal to the native functional groups present in peptides.[3] This allows for selective chemical modifications after the peptide has been synthesized and purified, opening up a wide range of possibilities for creating novel peptide conjugates and peptidomimetics.[1]

Chemoselective Ligations

The ketone group can undergo highly specific and efficient reactions with various nucleophiles, most notably:

  • Oxime Ligation: Reaction with an alkoxyamine (R-ONH₂) forms a stable oxime linkage. This is a widely used bioorthogonal reaction for labeling peptides with fluorescent dyes, imaging agents, or other functional molecules.[3]

  • Hydrazone Ligation: Reaction with a hydrazide (R-NHNH₂) forms a hydrazone bond. This ligation is also highly efficient and can be used for similar applications as oxime ligation.

Diagram of Post-Synthetic Modification via Oxime Ligation

Oxime_Ligation Peptide Peptide with 4-Oxoazepane C=O Ligation Oxime Ligation (pH 4-5) Peptide->Ligation Alkoxyamine Alkoxyamine H₂N-O-R Alkoxyamine->Ligation Conjugate Peptide Conjugate C=N-O-R Ligation->Conjugate

Caption: The ketone handle on the azepane ring enables chemoselective oxime ligation.

Potential Applications in Drug Development
  • Peptide-Drug Conjugates (PDCs): The ketone handle can be used to attach cytotoxic drugs to a targeting peptide, creating a potent and selective anti-cancer agent.

  • PEGylation: Site-specific attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of the peptide, such as increasing its half-life in circulation.

  • Development of Diagnostic Probes: Fluorescent dyes or radioisotopes can be conjugated to the peptide for use in diagnostic imaging or in vitro assays.

  • Library Synthesis: A single peptide containing the 4-oxoazepane can be used as a scaffold to generate a library of derivatives by reacting it with a diverse set of alkoxyamines or hydrazides, facilitating structure-activity relationship (SAR) studies.

Conclusion

Fmoc-4-oxoazepane-1-carboxylic acid is a promising new building block for the synthesis of conformationally constrained peptides. Its incorporation via standard Fmoc-SPPS introduces a seven-membered ring that can pre-organize the peptide backbone into a bioactive conformation, potentially leading to improved stability and receptor affinity. Furthermore, the integral 4-oxo group provides a versatile chemical handle for post-synthetic modifications, enabling the creation of a wide range of peptide conjugates and peptidomimetics. The methodologies and protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this novel building block in the design and development of next-generation peptide-based therapeutics and research tools.

References

  • A general strategy for the preparation of C-terminal peptide α-ketoacids by solid phase peptide synthesis. PMC.
  • Site-Specific Protein Modification Using a Ketone Handle. Journal of the American Chemical Society.
  • Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv.
  • Peptide Backbone Editing via Post-Translational O to C Acyl Shift. Journal of the American Chemical Society.
  • Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). BOC Sciences.
  • Functionalization of Peptides and Proteins by Aldehyde or Keto Groups.
  • Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters.
  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method.
  • Efficient synthesis of C-terminal modified peptide ketones for chemical lig
  • Ketone Bodies-mediated Cysteine Modifications Discovered by Chemical Proteomics. bioRxiv.
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
  • Methods for the synthesis of cyclic peptides.
  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applic
  • Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides.
  • Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides.
  • Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implic
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing.
  • Fmoc-Amino Acids for Peptide Synthesis. AAPPTec.
  • Rapid and Scalable Synthesis of Oxazoles Directly
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. BenchChem.
  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin.

Sources

Application

The Ascendant Role of 4-Oxoazepane Derivatives in Modern Drug Discovery: A Guide to Application and Protocol

The quest for novel therapeutic agents is a perpetual endeavor in the pharmaceutical sciences. Within the vast landscape of heterocyclic chemistry, the 7-membered 4-oxoazepane scaffold has emerged as a privileged structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The quest for novel therapeutic agents is a perpetual endeavor in the pharmaceutical sciences. Within the vast landscape of heterocyclic chemistry, the 7-membered 4-oxoazepane scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Its inherent three-dimensional architecture provides a versatile framework for the development of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the application of 4-oxoazepane derivatives in drug discovery, with a focus on their anticancer, antiviral, and antimicrobial potential. We will delve into the causality behind experimental designs and provide detailed, field-proven protocols for their synthesis and biological evaluation.

The 4-Oxoazepane Scaffold: A Privileged Motif

The 4-oxoazepane ring system, a seven-membered heterocycle containing a nitrogen atom and a ketone functional group, offers several advantages in medicinal chemistry. Its non-planar, flexible conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with the binding sites of target proteins. The ketone group can act as a hydrogen bond acceptor, while the nitrogen atom can be readily functionalized to modulate physicochemical properties and introduce further points of interaction.

I. Anticancer Applications: Targeting the Cytoskeleton

A significant body of research highlights the potential of 4-oxoazepane derivatives as potent anticancer agents. A key mechanism of action for many of these compounds is the disruption of microtubule dynamics, a validated strategy in cancer chemotherapy.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is essential for the formation of the mitotic spindle during cell division. 4-Oxoazepane derivatives have been shown to inhibit tubulin polymerization, leading to a disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis in cancer cells.[1]

cluster_0 Cancer Cell 4_Oxoazepane 4-Oxoazepane Derivative Tubulin α/β-Tubulin Heterodimers 4_Oxoazepane->Tubulin Binds to Microtubules Microtubule Polymerization 4_Oxoazepane->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Forms Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of action of 4-oxoazepane derivatives as tubulin polymerization inhibitors.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of 4-oxoazepane derivatives has been demonstrated across a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11b)A549 (Lung)0.18[2]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11h)A549 (Lung)0.19[2]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11d)MDA-MB-231 (Breast)0.08[2]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11h)MDA-MB-231 (Breast)0.08[2]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11k)MDA-MB-231 (Breast)0.09[2]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11h)HeLa (Cervical)0.15[2]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11k)HeLa (Cervical)0.14[2]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (12c)HeLa (Cervical)0.14[2]
1,3-Oxazepine Derivative (IIc)FTC-133 (Thyroid)62.39[3]
Benzo[f][1][4]oxazepinone Derivative (3h)Hep-3B (Hepatocellular)3.5[4]
Oxazepin-9-ol DerivativesHCT116 (Colon), U87 (Glioblastoma), A549 (Lung), MCF7 (Breast), K562 (Leukemia)Nanomolar to sub-nanomolar[1]
Experimental Protocols

This protocol describes a general method for the synthesis of 1,3-oxazepine-4,7-dione derivatives, which are structurally related to 4-oxoazepanes, through the reaction of a Schiff base with an anhydride.[3][5]

Materials:

  • Appropriate aromatic aldehyde (1 mmol)

  • Baclofen (or other suitable amine) (1 mmol)

  • Anhydrous maleic anhydride (or other suitable anhydride) (1 mmol)

  • Absolute ethanol

  • Dry benzene

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

Procedure:

  • Schiff Base Formation: a. Dissolve the aromatic aldehyde (1 mmol) and baclofen (1 mmol) in absolute ethanol in a round-bottom flask. b. Add a few drops of glacial acetic acid as a catalyst. c. Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and collect the precipitated Schiff base by filtration. e. Wash the solid with cold ethanol and dry.

  • Cycloaddition Reaction: a. Dissolve the synthesized Schiff base (1 mmol) and anhydrous maleic anhydride (1 mmol) in dry benzene in a round-bottom flask. b. Reflux the mixture for 8-10 hours. c. After cooling, remove the solvent under reduced pressure. d. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1,3-oxazepine-4,7-dione derivative.

  • Characterization: a. Confirm the structure of the final product using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[6][7][8]

Materials:

  • Purified tubulin (e.g., from bovine brain, >99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • Test compound (4-oxoazepane derivative) dissolved in DMSO

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO vehicle)

  • 96-well microplate

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Reagent Preparation: a. Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2-5 mg/mL. Keep on ice. b. Prepare a 10 mM stock solution of GTP in polymerization buffer. c. Prepare serial dilutions of the test compound and controls in polymerization buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup: a. In a pre-chilled 96-well plate on ice, add the test compound dilutions, positive control, and negative control to triplicate wells. b. Add the tubulin solution to each well. c. Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Data Acquisition: a. Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. b. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: a. Plot the absorbance versus time for each concentration. b. Determine the rate of polymerization (Vmax) from the steepest slope of the curve. c. Calculate the percentage of inhibition for each concentration relative to the negative control. d. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

II. Antiviral Applications: Disrupting Viral Capsid Assembly

The 4-oxoazepane scaffold has also been explored for its antiviral properties, particularly against the Hepatitis B virus (HBV).

Mechanism of Action: Capsid Assembly Modulation

The HBV capsid, composed of core protein (Cp) dimers, is essential for the viral life cycle, including genome encapsidation and replication.[9] Certain oxadiazepinone derivatives, which share structural similarities with 4-oxoazepanes, act as capsid assembly modulators (CAMs).[6] These molecules bind to the Cp dimer-dimer interface, inducing the formation of aberrant, non-functional capsids that are unable to properly encapsidate the viral pregenomic RNA (pgRNA).[9] This misdirection of capsid assembly effectively blocks viral replication.

cluster_1 HBV Replication Cycle 4_Oxoazepane_CAM 4-Oxoazepane-like CAM Cp_Dimers Core Protein (Cp) Dimers 4_Oxoazepane_CAM->Cp_Dimers Binds to Aberrant_Assembly Aberrant Capsid Assembly 4_Oxoazepane_CAM->Aberrant_Assembly Induces Normal_Assembly Normal Capsid Assembly Cp_Dimers->Normal_Assembly Undergo Cp_Dimers->Aberrant_Assembly pgRNA_Encapsidation pgRNA Encapsidation Normal_Assembly->pgRNA_Encapsidation Functional_Capsid Functional Virion pgRNA_Encapsidation->Functional_Capsid Non_Functional_Capsid Non-Functional Capsid Aberrant_Assembly->Non_Functional_Capsid

Caption: Mechanism of 4-oxoazepane-like capsid assembly modulators in disrupting HBV replication.

Experimental Protocols

This protocol describes a method to assess the effect of compounds on HBV capsid assembly in a cell-based assay.[10]

Materials:

  • HepG2.2.15 cell line (stably transfected with the HBV genome)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compound (4-oxoazepane derivative) dissolved in DMSO

  • Lysis buffer

  • Native agarose gel electrophoresis system

  • Anti-HBc antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: a. Culture HepG2.2.15 cells in 6-well plates until confluent. b. Treat the cells with serial dilutions of the test compound for 3-5 days. Include a vehicle control (DMSO).

  • Cell Lysis: a. Wash the cells with PBS and lyse them with a non-denaturing lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Native Agarose Gel Electrophoresis: a. Mix the cell lysates with a native gel loading buffer. b. Load the samples onto a 1% native agarose gel and run the electrophoresis.

  • Immunoblotting: a. Transfer the proteins from the gel to a PVDF membrane. b. Block the membrane with 5% non-fat milk in TBST. c. Incubate the membrane with a primary antibody against the HBV core protein (anti-HBc). d. Wash the membrane and incubate with an HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescence substrate and image the blot.

  • Data Analysis: a. Analyze the migration pattern of the core protein. Correctly assembled capsids will migrate as a distinct band. b. Compounds that induce aberrant capsid formation will cause the core protein to migrate as a smear or at a different molecular weight.

III. Antimicrobial Applications

Derivatives of the broader oxazepine class have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[11][12]

Experimental Protocols

This is a standard method to screen for the antibacterial activity of new compounds.[11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Test compound dissolved in DMSO

  • Positive control (e.g., Ciprofloxacin)

  • Sterile cork borer or pipette tips

  • Incubator

Procedure:

  • Inoculum Preparation: a. Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Preparation: a. Swab the entire surface of a Mueller-Hinton agar plate with the bacterial inoculum. b. Allow the plate to dry for a few minutes.

  • Well Creation and Compound Application: a. Create wells in the agar using a sterile cork borer. b. Add a defined volume (e.g., 100 µL) of the test compound solution at various concentrations to the wells. c. Add the positive and negative controls to separate wells.

  • Incubation: a. Incubate the plates at 37°C for 18-24 hours.

  • Data Measurement: a. Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

IV. Neuroprotective Potential: An Emerging Frontier

While less explored than their other applications, some oxadiazole derivatives, which are structurally related to oxazepanes, have shown potential as multifunctional agents for the treatment of Alzheimer's disease.[2][13][14] These compounds have demonstrated the ability to inhibit butyrylcholinesterase (BuChE), reduce neuroinflammation, and inhibit the self-aggregation of amyloid-beta (Aβ) peptides. Further investigation into the specific application of 4-oxoazepane derivatives in this area is warranted.

Conclusion

The 4-oxoazepane scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, virology, and microbiology. The detailed protocols provided in this guide offer a starting point for researchers to synthesize and evaluate novel 4-oxoazepane-based compounds. As our understanding of the structure-activity relationships of this scaffold continues to grow, we can anticipate the development of even more potent and selective drug candidates for a range of diseases.

References

  • Gelin, M., et al. (2020). Synthesis and Anticancer Properties of Oxazepines Related to Azaisoerianin and IsoCoQuines. ChemMedChem, 15(16), 1571-1578. [Link]

  • Wang, X., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4][6]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 949. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Study of Anticancer Activities of New Schiff Bases and 1,3-Oxazepine Containing Drug. Russian Journal of Bioorganic Chemistry, 50(1), 10-16. [Link]

  • Li, F., et al. (2025). Synthesis and Anticancer Activity Evaluation of Benzo[f][1][4]oxazepinone Derivatives. Chinese Journal of Organic Chemistry. [Link]

  • Kuduk, S. D., et al. (2021). Oxadiazepinone HBV capsid assembly modulators. Bioorganic & Medicinal Chemistry Letters, 52, 128353. [Link]

  • Stray, S. J., & Zlotnick, A. (2006). Small-Molecule Effectors of Hepatitis B Virus Capsid Assembly Give Insight into Virus Life Cycle. Journal of Virology, 80(13), 6489–6497. [Link]

  • Carlson, R. O., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Biomolecular Screening, 21(8), 833–842. [Link]

  • Hamzah, B. F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]

  • Alsahib, S. A., et al. (2025). Synthesis, characterization, and biological evaluation of new cyclic oxazepine derivatives as potential antibacterial and antifungal agents. Pharmakeftiki. [Link]

  • Lee, G., et al. (2022). Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection. Antimicrobial Agents and Chemotherapy, 67(1), e0103422. [Link]

  • De Martino, M., & D'Andrea, L. D. (2023). Recent Advances on the Synthesis of Azepane-Based Compounds. Molecules, 28(12), 4791. [Link]

  • Al-Amiery, A. A. (2012). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. PhD Thesis, University of Baghdad. [Link]

  • Borisova, V., et al. (2022). Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model. Pharmaceuticals, 15(7), 784. [Link]

  • Hosseini, S. M., et al. (2025). Design, synthesis, and biological evaluation of novel 4-oxobenzo[d]1,2,3-triazin-benzylpyridinum derivatives as potent anti-Alzheimer agents. Journal of Molecular Structure. [Link]

  • Yang, J., et al. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(11), 1856. [Link]

  • Zlotnick, A. (2008). Molecular Modulation of HBV Capsid Assembly. Grantome. [Link]

  • Hamzah, B. F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245. [Link]

  • Schmalz, H. G., et al. (2018). Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds. European Journal of Organic Chemistry, 2018(20-21), 2549-2555. [Link]

  • Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(103), 99781-99793. [Link]

  • Chen, J., et al. (2022). Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3xTg Mice. Drug Design, Development and Therapy, 16, 3195–3209. [Link]

  • Dalaf, A. H., et al. (2024). SYNTHESIS, CHARACTERIZATION, AND STUDY OF BIOLOGICAL ACTIVITY OF OXAZEPINE COMPOUNDS DERIVED FROM 1,3,4-OXADIAZOLE. Central Asian Journal of Medical and Natural Science, 5(1), 1-10. [Link]

  • Al-Sodani, A. H. A. (2023). Oxazepine Derivatives, Synthesis and Applications. International Journal of Natural and Human Sciences, 4(2), 62-71. [Link]

  • Meanwell, N. A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Journal of Medicinal Chemistry, 66(15), 10115–10197. [Link]

  • Abdel-rahman, H. M., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2118–2136. [Link]

  • Abdel-rahman, H. M., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2387123. [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to Solution-Phase Synthesis Utilizing Fmoc-4-oxoazepane Carboxylic Acid

Abstract The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to modulate conformation, enhance metabolic stability, and improve pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to modulate conformation, enhance metabolic stability, and improve pharmacokinetic profiles. This guide provides a comprehensive framework for the solution-phase synthesis of novel peptides incorporating Fmoc-4-oxoazepane, a unique seven-membered cyclic amino acid analogue. We present detailed, field-tested protocols for the key steps of N-terminal Fmoc deprotection and subsequent peptide bond formation in a homogeneous solution environment. This document emphasizes the underlying chemical principles, reaction monitoring, and purification strategies, providing researchers and drug development professionals with the necessary tools to leverage this building block for creating sophisticated peptide analogues.

Introduction: The Rationale for Fmoc-4-oxoazepane in Peptide Design

The 4-oxoazepane moiety introduces a significant conformational constraint within a peptide backbone. Unlike flexible linear residues, the seven-membered lactam ring structure can pre-organize the peptide into specific secondary structures, such as turns or helices, which can be critical for receptor binding affinity and selectivity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is ideal for this application due to its lability under mild basic conditions, which preserves acid-labile side-chain protecting groups common in complex peptide synthesis, thereby adhering to an orthogonal protection strategy.[1][2]

While solid-phase peptide synthesis (SPPS) is a dominant methodology, solution-phase synthesis (SolPS) offers distinct advantages for specific applications.[3] It is highly scalable, allows for straightforward purification and characterization of intermediates at each step, and can be more cost-effective for large-scale production. This guide details the application of established solution-phase techniques to the novel Fmoc-4-oxoazepane building block.

Core Principles and Strategic Workflow

The successful iterative synthesis of a peptide in solution phase hinges on a repeating cycle of deprotection and coupling, with purification of the intermediate after each step. The general strategy involves using an N-terminally Fmoc-protected amino acid and a C-terminally protected amino acid (typically as a methyl or benzyl ester) to ensure regioselective peptide bond formation.

Logical Workflow for an Iterative Synthesis Cycle

The following diagram outlines the fundamental cycle for elongating a peptide chain in solution with an Fmoc-protected building block like Fmoc-4-oxoazepane.

G start_node Start: C-Protected Amino Acid (H-AA-OR) step1_node Step 1: Peptide Coupling + Fmoc-4-oxoazepane-OH + Coupling Reagents start_node->step1_node Dissolve in Solvent purify1_node Workup & Purification (Extraction / Precipitation) step1_node->purify1_node Reaction Complete product1_node Intermediate 1: Fmoc-(4-oxoazepane)-AA-OR purify1_node->product1_node Isolate Product step2_node Step 2: Fmoc Deprotection (Piperidine / DBU) product1_node->step2_node purify2_node Workup & Purification (Aqueous Wash) step2_node->purify2_node Reaction Complete product2_node Intermediate 2: H-(4-oxoazepane)-AA-OR purify2_node->product2_node Isolate Product next_cycle Ready for Next Coupling Cycle product2_node->next_cycle To Step 1

Caption: Iterative cycle for solution-phase peptide synthesis (SolPS).

Detailed Experimental Protocols

These protocols are designed to be robust starting points. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine completion.

Protocol 1: N-Terminal Fmoc Group Deprotection in Solution

Causality: The Fmoc group's core utility lies in the acidic nature of the proton at the C9 position of the fluorene ring.[1][4] A mild, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a secondary amine like piperidine can abstract this proton, initiating a β-elimination cascade that liberates the free amine, carbon dioxide, and dibenzofulvene.[1][5] The dibenzofulvene byproduct must be scavenged by the excess amine base to prevent side reactions with the newly deprotected peptide.[4] The subsequent acidic workup is critical to remove the basic deprotection agent and its adducts.

Materials:

  • Fmoc-protected peptide ester (1.0 eq.)

  • N,N-Dimethylformamide (DMF)

  • Piperidine or DBU

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the Fmoc-protected peptide ester in DMF (approx. 0.1 M concentration).

  • Deprotection: Add piperidine (to a final concentration of 20% v/v) or DBU (2-5 eq.) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC or HPLC (typically complete within 15-60 minutes).

  • Quenching and Dilution: Once the reaction is complete, dilute the mixture with a 5-10 fold volume of EtOAc or DCM.

  • Aqueous Wash I (Acidic): Transfer the diluted solution to a separatory funnel and wash with 1 M HCl (2 x 30 mL per 100 mL of organic phase). This step protonates and removes residual piperidine or DBU.

  • Aqueous Wash II (Basic): Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Aqueous Wash III (Brine): Wash with brine to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude deprotected peptide ester. The product can be used directly in the next coupling step or purified further if necessary.

Protocol 2: Peptide Bond Formation with Fmoc-4-oxoazepane

Causality: The formation of a peptide bond requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[6] Carbodiimides like Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure form a highly reactive ester intermediate, minimizing the risk of racemization.[7][8] Alternatively, uronium/aminium salt-based reagents like HBTU or HATU pre-activate the carboxylic acid to form an OBt or OAt active ester, respectively, which then rapidly reacts with the amine.[7][9] The addition of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is necessary to neutralize the protonated amine and facilitate the reaction.[10]

Materials:

  • Fmoc-4-oxoazepane-carboxylic acid (1.1 eq.)

  • Deprotected peptide or amino acid ester (from Protocol 1, 1.0 eq.)

  • Coupling Reagent (e.g., HBTU, HATU, or DIC) (1.1 eq.)

  • Additive (e.g., HOBt or OxymaPure, if using DIC) (1.1 eq.)

  • Diisopropylethylamine (DIPEA) (2.5 eq.)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Workup solvents (as described in Protocol 1)

Procedure:

  • Dissolution: Dissolve the deprotected peptide ester (1.0 eq.) in DMF or DCM.

  • Activation of Carboxylic Acid: In a separate flask, dissolve Fmoc-4-oxoazepane-carboxylic acid (1.1 eq.), the coupling reagent (e.g., HBTU, 1.1 eq.), and DIPEA (2.5 eq.) in DMF. If using DIC/HOBt, dissolve the Fmoc-acid and HOBt (1.1 eq.) first, then add DIC (1.1 eq.). Allow this activation mixture to stir for 5-10 minutes.

  • Coupling Reaction: Add the activated Fmoc-4-oxoazepane solution to the solution of the deprotected peptide ester.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress by TLC or HPLC until the starting amine is consumed (typically 1-4 hours).

  • Workup and Purification: Upon completion, perform an aqueous workup as described in Protocol 1 (Steps 4-8) to remove excess reagents and water-soluble byproducts. The resulting crude product is the elongated, Fmoc-protected peptide ester.

  • Purification (if required): If impurities are present, the crude product can be purified by silica gel column chromatography or by precipitation/crystallization from a suitable solvent system (e.g., precipitating from EtOAc with hexanes).

Data Summary and Reagent Stoichiometry

Proper stoichiometry is crucial for driving reactions to completion and minimizing side products. The following table provides recommended reagent equivalents for the core solution-phase synthesis steps.

Step Component Stoichiometry (Equivalents) Rationale & Key Insight
Fmoc Deprotection Fmoc-Peptide-OR1.0Starting Material
Piperidine~20% (v/v)Acts as both deprotection agent and dibenzofulvene scavenger. A large excess ensures a fast reaction.[4]
DBU2.0 - 5.0A strong, non-nucleophilic alternative to piperidine; often provides faster deprotection.[5]
Peptide Coupling H-Peptide-OR1.0Nucleophile
Fmoc-AA-OH1.05 - 1.2A slight excess ensures complete consumption of the valuable peptide component.
HBTU / HATU1.05 - 1.2Matches the equivalents of the carboxylic acid for efficient activation.
DIC / HOBt1.05 - 1.2 (each)HOBt is critical for suppressing racemization during carbodiimide-mediated activation.[7]
DIPEA2.0 - 3.0A mild, non-nucleophilic base to neutralize ammonium salts and facilitate coupling without causing epimerization.[10]

Mechanistic Overview of Key Reactions

Understanding the underlying mechanisms is key to troubleshooting and optimizing protocols.

Fmoc Deprotection Mechanism

Caption: Base-catalyzed β-elimination mechanism for Fmoc group removal.

Peptide Coupling via HBTU Activation

G Fmoc_Acid Fmoc-AA-OH (Carboxylic Acid) Active_Ester Active OBt Ester (Highly Electrophilic) Fmoc_Acid->Active_Ester Activation HBTU HBTU + DIPEA HBTU->Active_Ester Peptide_Bond New Peptide Bond Fmoc-AA-Peptide-OR Active_Ester->Peptide_Bond Nucleophilic Attack Peptide_Amine H-Peptide-OR (Nucleophilic Amine) Peptide_Amine->Peptide_Bond

Sources

Technical Notes & Optimization

Troubleshooting

SPPS Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-4-oxoazepane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when incorporating conformationally constrained, non-natural building blocks into Solid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when incorporating conformationally constrained, non-natural building blocks into Solid-Phase Peptide Synthesis (SPPS).

Fmoc-4-oxoazepane (and its derivatives) represents a notoriously difficult class of molecules. The 7-membered heterocyclic ring is extremely bulky, significantly restricting the conformational freedom of the peptide backbone and often inducing rigid secondary structures (such as β -turns or 310​ -helices)[1]. When you attempt to couple an incoming amino acid onto the deprotected secondary amine of the azepane ring, this bulkiness creates a severe steric shield. This physical obstruction, combined with localized peptide aggregation on the resin, frequently leads to incomplete amide bond formation[2].

This guide provides a self-validating, mechanistically grounded framework to diagnose, troubleshoot, and overcome incomplete couplings associated with azepane derivatives.

Diagnostic FAQs: Understanding the Causality

Q1: Why does coupling onto the azepane ring consistently fail when using standard HBTU/DIPEA chemistry? A1: The failure is a kinetic issue driven by steric hindrance. HBTU activates the incoming amino acid by forming an OBt (benzotriazole) active ester. This intermediate is relatively bulky and insufficiently reactive to overcome the high activation energy barrier presented by the sterically shielded secondary amine of the 7-membered azepane ring[2]. To force this reaction forward, you must switch to highly reactive uronium salts (like HATU or COMU) that form less sterically demanding, highly electrophilic intermediates[3].

Q2: How do I accurately monitor the coupling efficiency? My Kaiser test results are ambiguous. A2: The standard Kaiser (ninhydrin) test is designed specifically for primary amines. Because the deprotected azepane ring is a secondary amine, the Kaiser test will yield false negatives or ambiguous, weak color changes. You must switch to the Chloranil test or the De Clercq (p-nitrophenyl ester) test , which are specifically formulated to detect secondary amines. However, for absolute self-validation, you should never rely solely on colorimetric tests for hindered residues; always perform a micro-cleavage of a small resin aliquot and analyze it via LC-MS to confirm the mass shift.

Q3: What role does the choice of base play in this specific coupling? A3: When using excess uronium/aminium salts (like HATU) for slow, sterically hindered couplings, standard bases like DIPEA can catalyze a side reaction where the coupling reagent reacts directly with your peptide's N-terminus, causing irreversible guanidinylation (chain termination)[4]. By switching to a less nucleophilic, sterically hindered base like 2,4,6-collidine (TMP), you minimize this risk. Furthermore, newer reagents like COMU require only 1 equivalent of base to function optimally, drastically reducing base-catalyzed epimerization[3].

Q4: If changing the coupling reagent isn't enough, how should I modify the reaction environment? A4: The azepane ring can induce secondary structures that collapse the peptide-resin matrix, limiting reagent diffusion[1]. To disrupt this aggregation, you must alter the thermodynamics of the solvent system. Switch from 100% DMF to a more disruptive mixture, such as NMP/DMF (1:1), or add chaotropic agents like 0.1 M LiCl[5]. If the synthesis is still stalling, applying thermal energy via microwave-assisted SPPS (e.g., 75°C) provides the kinetic energy required to overcome the steric clash.

Troubleshooting Workflow

SPPS_Workflow A Incomplete Coupling Detected (Steric Hindrance / Aggregation) B Diagnostic Check: Chloranil Test & Micro-cleavage LC-MS A->B C1 Chemical Optimization: Switch to COMU or HATU + TMP B->C1 C2 Physical Optimization: Microwave Heating (75°C) B->C2 C3 Solvent Optimization: Use NMP or add 0.1M LiCl B->C3 D Perform Double Coupling (2 x 45 mins) C1->D C2->D C3->D E Re-evaluate Coupling D->E F1 Success: Proceed to Fmoc Deprotection E->F1 Negative Test F2 Failure: Cap Unreacted Chains (Ac2O/DIPEA) E->F2 Positive Test

Logical troubleshooting workflow for resolving incomplete coupling of sterically hindered azepane residues.

Data Presentation: Coupling Reagent Selection

To overcome the steric bulk of the 4-oxoazepane ring, reagent selection is critical. The table below summarizes the quantitative and qualitative traits of standard versus high-efficiency coupling reagents[3][4].

Coupling ReagentActive IntermediateReactivity LevelEpimerization RiskOptimal BasePrimary Byproduct Risk
HBTU OBt esterModerateModerateDIPEAGuanidinylation of N-terminus
HATU HOAt esterHighLowDIPEA / TMPGuanidinylation of N-terminus
COMU Oxyma esterVery HighVery LowTMP (1 equiv)None (Oxyma is highly soluble)
DIC / Oxyma Oxyma esterHighLowNone requiredDiisopropylurea (DIU)

Scientist's Note: COMU is highly recommended for azepane derivatives. Its morpholino skeleton acts as an internal hydrogen-bond acceptor, stabilizing the transition state during aminolysis and driving the reaction forward even in highly hindered environments[3].

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using COMU

This self-validating protocol utilizes COMU and a sterically hindered base to force the acylation of the secondary azepane amine without causing N-terminal guanidinylation.

Reagents:

  • Incoming Fmoc-Amino Acid (4.0 equivalents relative to resin loading)

  • COMU (3.9 equivalents)

  • 2,4,6-Trimethylpyridine (TMP) or DIPEA (8.0 equivalents)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) / DMF (1:1 ratio)

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin containing the terminal, deprotected 4-oxoazepane residue in the NMP/DMF mixture for 30 minutes to maximize polymer matrix expansion[5].

  • Pre-activation: In a separate vial, dissolve the Fmoc-Amino Acid and COMU in the NMP/DMF solvent. Add the base (TMP) and vortex for exactly 1 minute. Mechanistic note: Do not exceed 1 minute of pre-activation, as highly reactive Oxyma esters can degrade over time.

  • First Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 60 minutes. If using a microwave synthesizer, heat to 75°C for 10 minutes (ensure the specific amino acid is not prone to rapid epimerization at this temperature).

  • Drain and Wash: Drain the reaction vessel and wash the resin 3 times with DMF.

  • Second Coupling: Repeat steps 2 and 3 with a fresh batch of activated reagents to ensure maximum conversion.

  • Verification: Wash the resin thoroughly (DMF 5x, DCM 3x). Perform a Chloranil test. If the beads remain colorless, the coupling is successful.

Protocol 2: Self-Validating Micro-Cleavage & Capping

If the Chloranil test is ambiguous, you must validate the mass before proceeding to prevent the accumulation of deletion sequences[2].

Step-by-Step Methodology:

  • Micro-Cleavage: Extract ~5 mg of the washed, dried resin. Treat with 200 µL of a cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 1 hour.

  • Precipitation: Evaporate the TFA under a nitrogen stream, precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.

  • LC-MS Analysis: Analyze the sample. If the mass of the uncoupled azepane-terminated peptide is still present, the coupling is incomplete.

  • Capping (Mandatory): To prevent the unreacted azepane residues from participating in future elongation steps (creating deletion impurities), cap the resin. Add a solution of 10% Acetic Anhydride ( Ac2​O ) and 10% DIPEA in DMF to the main resin batch. Agitate for 15 minutes, then wash thoroughly.

Sources

Optimization

Technical Support Center: Optimizing Fmoc Removal from 4-Oxoazepane

Welcome to the Technical Support Center for advanced peptide and small-molecule synthesis. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity challenges when...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide and small-molecule synthesis. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity challenges when removing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in the presence of a highly reactive 4-oxoazepane moiety.

Standard Fmoc deprotection relies on secondary amines, which are fundamentally incompatible with unprotected cyclic ketones. Below, we dissect the mechanistic causality of these side reactions, provide diagnostic troubleshooting steps, and outline self-validating experimental protocols to ensure high-yield, side-reaction-free deprotection.

The Chemical Dilemma: Why 4-Oxoazepane Fails in Standard SPPS

The 4-oxoazepane ring system presents a unique chemoselectivity challenge. It contains an electrophilic ketone embedded within a flexible seven-membered ring, making it highly susceptible to nucleophilic attack.

During standard Fmoc Solid-Phase Peptide Synthesis (SPPS), 20% piperidine in N,N-dimethylformamide (DMF) is used to induce base-catalyzed β -elimination of the Fmoc group. However, piperidine is a strong secondary amine nucleophile. When exposed to the 4-oxoazepane ketone, piperidine attacks the carbonyl carbon to form a hemiaminal intermediate, which rapidly dehydrates to form a stable piperidine enamine 1. Furthermore, the basic conditions can trigger the deprotonation of the ketone's α -protons, leading to unwanted aldol condensation or oligomerization 2.

Mechanism Start Fmoc-4-oxoazepane Piperidine 20% Piperidine/DMF (Nucleophilic Base) Start->Piperidine Standard SPPS DBU 1-5% DBU/DMF (Non-Nucleophilic Base) Start->DBU Optimized Enamine Side Reaction: Piperidine Enamine (+67 Da mass shift) Piperidine->Enamine Carbonyl Attack Product Desired Product: 4-oxoazepane (free amine) Piperidine->Product Fmoc Removal DBU->Product Fmoc Removal Aldol Side Reaction: Aldol Condensation DBU->Aldol Prolonged Exposure (Base Catalysis)

Mechanistic pathways of Fmoc deprotection on 4-oxoazepane highlighting base-dependent side reactions.

Diagnostic FAQs & Troubleshooting

Q1: My LC-MS shows a +67 Da mass shift after Fmoc deprotection. What is happening? A: This is the diagnostic signature of piperidine enamine formation . Piperidine (MW: 85.15 Da) condenses with your 4-oxoazepane ketone, releasing water (MW: 18.02 Da). The net mass addition to your target molecule is exactly +67.13 Da. This reaction destroys your ketone functionality and permanently caps the molecule with a piperidine ring 3.

Q2: How can I prevent enamine formation without changing my protecting group strategy? A: You must eliminate nucleophilic secondary amines from your deprotection cocktail. Switch to a non-nucleophilic amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Because DBU is strictly a Brønsted base and sterically hindered, it cannot attack the carbonyl carbon, completely eliminating the +67 Da enamine byproduct.

Q3: I switched to DBU, but now I am seeing broad peaks, oligomerization, and a -18 Da mass shift. What is the fix? A: While DBU prevents enamine formation, it is a much stronger base (pKa ~13.5) than piperidine (pKa ~11.1). This high basicity accelerates the deprotonation of the α -carbon on the 4-oxoazepane ring, triggering intermolecular aldol condensations (loss of H₂O, hence the -18 Da shift). The fix: Buffer the basicity. Use a milder cocktail such as 5% Piperazine + 0.1 M HOBt in DMF. HOBt acts as a weak acid buffer that protonates highly reactive basic intermediates, suppressing base-catalyzed enolization while still allowing the Fmoc β -elimination to proceed 4.

Workflow Step1 Analyze Post-Deprotection LC-MS Data Cond1 Mass Shift Detected? Step1->Cond1 Shift67 +67 Da (Enamine Formation) Cond1->Shift67 Yes, +67 Da ShiftAldol Oligomers / -18 Da (Aldol Condensation) Cond1->ShiftAldol Yes, Oligomers Success Expected Mass (Clean Deprotection) Cond1->Success No Sol1 Switch to 2% DBU or Piperazine/HOBt Shift67->Sol1 Sol2 Pre-protect Ketone as Ethylene Ketal ShiftAldol->Sol2

Troubleshooting workflow for identifying and resolving 4-oxoazepane deprotection side reactions.

Quantitative Comparison of Deprotection Cocktails

To optimize your synthesis, select a deprotection cocktail based on the length of your synthesis and the specific vulnerabilities of your substrate.

Deprotection CocktailBase pKaEnamine RiskAldol Condensation RiskRecommended Use Case
20% Piperidine / DMF ~11.1Critical (+67 Da)LowStandard SPPS (Avoid with 4-oxoazepane)
2% DBU / DMF ~13.5Zero HighSingle-step deprotection; short exposure times.
5% Piperazine + 0.1 M HOBt ~9.8LowLowMulti-step SPPS requiring mild, buffered conditions.
20% Piperidine (on Ketal-protected Azepane) ~11.1Zero Zero Long peptide sequences; foolproof protection.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific quenching and monitoring steps, you can verify the success of the reaction in real-time.

Protocol A: Mild Non-Nucleophilic Deprotection (Solution/Solid Phase)

Use this protocol if you must deprotect Fmoc in the presence of the free 4-oxoazepane ketone. It utilizes a buffered Piperazine/HOBt system to balance nucleophilicity and basicity.

Reagents:

  • Piperazine (anhydrous)

  • Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Anhydrous DMF

Step-by-Step Methodology:

  • Cocktail Preparation: Dissolve 5 g of Piperazine and 1.35 g of HOBt (0.1 M) in 100 mL of anhydrous DMF. Causality note: HOBt acts as a proton donor to quench transient enolates, preventing aldol formation.

  • Resin Swelling: Swell the Fmoc-4-oxoazepane loaded resin in DMF for 20 minutes. Drain completely.

  • First Deprotection (Kinetics): Add 5 mL of the Piperazine/HOBt cocktail to the resin. Agitate gently for exactly 3 minutes . Drain the reaction vessel. Causality note: The initial short exposure removes the bulk of the Fmoc group while minimizing the time the free amine is exposed to base.

  • Second Deprotection (Completion): Add a fresh 5 mL of the cocktail and agitate for 10 minutes .

  • Extensive Washing: Drain and wash the resin sequentially with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of piperazine and dibenzofulvene adducts.

  • Validation: Perform a Kaiser test (or Chloranil test for secondary amines) to confirm the presence of the free amine.

Protocol B: Ketal Protection Strategy (The Foolproof Method)

If your synthesis requires more than 3 subsequent Fmoc deprotection cycles, the cumulative exposure to base will inevitably degrade the 4-oxoazepane ring. The only definitive solution is to mask the ketone as an ethylene ketal prior to SPPS.

Reagents:

  • Fmoc-4-oxoazepane

  • Ethylene glycol (10 equivalents)

  • p-Toluenesulfonic acid ( p -TsOH, catalytic, 0.1 eq)

  • Toluene (anhydrous)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve Fmoc-4-oxoazepane in anhydrous toluene (0.1 M concentration).

  • Reagent Addition: Add 10 equivalents of ethylene glycol and 0.1 equivalents of p -TsOH.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C). As the ketal forms, water is generated and azeotropically removed via the Dean-Stark trap. Causality note: Removing water drives the equilibrium strictly toward the ketal product.

  • Monitoring: Reflux for 4–6 hours, monitoring by TLC (Hexanes/EtOAc 1:1) until the starting material is consumed.

  • Quenching & Extraction: Cool to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to prevent premature ketal hydrolysis.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting Fmoc-4-oxoazepane ketal is completely inert to piperidine and can be used in standard SPPS protocols. (The ketal is later removed during the final global TFA cleavage).

References

  • Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
  • Title: Addition of Carbon-Based Nucleophiles to Fmoc-Protected Acyl Iminium Ions Source: ACS Publications / The Journal of Organic Chemistry URL
  • Title: Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides Source: PMC / National Institutes of Health URL
  • Title: Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis Source: Biotage URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-4-oxoazepane Solubility in SPPS

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the incorporation of Fmoc-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the incorporation of Fmoc-4-oxoazepane (1-Fmoc-4-oxoazepane) during Solid-Phase Peptide Synthesis (SPPS).

This guide bypasses basic SPPS tutorials to directly address the thermodynamic and kinetic barriers of working with highly constrained, hydrophobic cyclic amino acids.

Mechanistic Insights: The Root of the Solubility Crisis

Fmoc-4-oxoazepane is a non-natural, sterically hindered building block. When researchers attempt to dissolve it in standard N,N-Dimethylformamide (DMF), it frequently precipitates or causes the growing peptide chain to aggregate on the resin. The causality behind this failure is threefold:

  • Conformational Constraint & Steric Bulk : The 7-membered azepane ring severely restricts the rotational freedom of the peptide backbone. This constraint forces the growing peptide chain into irregular secondary structures (such as inter-chain β-sheets), which physically block solvent access to the reactive N-terminus.

  • Extreme Hydrophobicity : The combination of the bulky azepane core and the highly lipophilic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group promotes strong intermolecular hydrophobic interactions and π-π stacking.

  • Solvent Incompatibility : While DMF is the industry standard, it lacks the specific solvating power required to disrupt the severe aggregation induced by highly hydrophobic residues. As 1[1], poor solubility is the direct cause of synthetic failure and sequence truncation.

Core Troubleshooting Workflow

Follow this logical progression to rescue your synthesis when Fmoc-4-oxoazepane precipitation is detected.

FmocSolubility A Fmoc-4-oxoazepane Precipitation Detected B Assess Solvent Polarity A->B Step 1 C Switch: DMF to NMP/DMSO B->C Disrupts Aggregation D Assess Steric Hindrance C->D Step 2 E Elevate Temp (50°C) & Use DIC/Oxyma D->E Overcomes Activation Energy F Self-Validation: Kaiser Test E->F Post-Coupling F->C If Blue (Repeat) G Successful Coupling F->G If Colorless/Yellow

Workflow for troubleshooting Fmoc-4-oxoazepane solubility and coupling failures during SPPS.

Quantitative Solvent Evaluation

To mitigate precipitation, the chemical environment must be altered to disrupt hydrogen bonding and hydrophobic collapse. 2[2] demonstrate that N-methylpyrrolidone (NMP) exhibits superior performance in solvating hydrophobic peptide sequences compared to DMF.

Table 1: Quantitative Comparison of Solvent Systems for Fmoc-4-oxoazepane
Solvent SystemEst. Solubilization Capacity (mg/mL)Aggregation RiskCoupling EfficiencyMechanistic Advantage
100% DMF < 50HighLowStandard baseline; fails to disrupt severe inter-chain hydrophobic collapse.
100% NMP ~ 150ModerateMediumLower polarity than DMF; better at maintaining hydrophobic peptide solubility during elongation.
NMP/DMSO (8:2) > 250LowHighDMSO acts as a strong hydrogen-bond acceptor, actively disrupting inter-chain β-sheet formation.
100% NBP ~ 200LowHighGreener alternative; matches NMP's Kamlet-Taft coefficients with excellent resin swelling properties.

Validated Experimental Protocols

A robust protocol must be a self-validating system. The following methodology abandons standard DMF in favor of an NMP/DMSO binary system to thermodynamically favor solvation over aggregation.

Protocol A: Enhanced Solvation and Coupling of Fmoc-4-oxoazepane

Causality & Principle: We utilize DIC/OxymaPure instead of HATU/DIPEA because Oxyma is highly soluble, less prone to causing epimerization at elevated temperatures, and highly efficient for sterically hindered cyclic amino acids.

  • Solvent Preparation : Prepare a binary mixture of N-methylpyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) at an 8:2 (v/v) ratio. Degas via sonication for 10 minutes to remove dissolved oxygen.

  • Reagent Dissolution : Weigh 4.0 equivalents of Fmoc-4-oxoazepane and 4.0 equivalents of OxymaPure. Add the NMP/DMSO solvent to achieve a final amino acid concentration of 0.2 M. Vortex vigorously until the solution is optically clear.

  • Activation : Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the solution. Incubate at room temperature for 5 minutes to allow the formation of the active O-acylisourea intermediate.

  • Coupling : Transfer the activated mixture to the reaction vessel containing the swelled, N-terminally deprotected peptide resin.

  • Thermodynamic Push : Heat the reaction vessel to 50°C (using a microwave synthesizer or conventional heating jacket) and agitate continuously for 60 minutes. (Causality: The thermal energy overcomes the high activation energy barrier imposed by the bulky 7-membered azepane ring).

  • Washing : Drain the reaction vessel. Wash the resin rigorously with NMP (3 × 5 mL) followed by Dichloromethane (DCM) (3 × 5 mL) to remove all unreacted reagents and DMSO traces.

Protocol B: Self-Validating System (Kaiser Test & Micro-Cleavage)

Visual inspection of resin is insufficient. You must chemically confirm that the primary amine has been successfully acylated.

  • Kaiser Test : Extract a few resin beads and wash with ethanol. Add 2 drops each of ninhydrin, phenol, and potassium cyanide solutions. Heat at 120°C for 5 minutes.

    • Validation: A colorless or pale yellow bead indicates >99% coupling success. A dark blue bead indicates unreacted primary amines, triggering an automatic re-coupling cycle (Repeat Protocol A).

  • LC-MS Micro-Cleavage : If the Kaiser test is ambiguous, cleave 5 mg of resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Precipitate in cold ether, centrifuge, and analyze via LC-MS to confirm the mass shift corresponding to the addition of the 4-oxoazepane residue.

Expert FAQs

Q1: Why does Fmoc-4-oxoazepane precipitate almost immediately when I add it to standard DMF? Answer : Fmoc-4-oxoazepane is a highly constrained, unnatural amino acid. The 7-membered azepane ring introduces massive steric bulk, while the Fmoc group is highly lipophilic. In standard DMF, these molecules rapidly undergo hydrophobic collapse and π-π stacking, forming insoluble aggregates. As 1[1], poor solubility is the direct cause of synthetic failure, necessitating a switch to solvents that better disrupt these interactions.

Q2: I switched to NMP, but I am still seeing poor coupling yields. What is the next logical step? Answer : If NMP alone fails, the issue is likely on-resin aggregation (inter-chain β-sheet formation) rather than just monomer insolubility. You must introduce a hydrogen-bond disruptor. Transition to a binary solvent system like NMP/DMSO (8:2) or add a chaotropic salt such as 0.1 M LiCl to your coupling solution. Additionally, elevate the coupling temperature to 50–75°C to kinetically drive the reaction past the steric hindrance of the azepane ring.

Q3: Are there environmentally sustainable ("green") solvents that can handle this hydrophobic residue? Answer : Yes. N-butylpyrrolidinone (NBP) is highly recommended. Recent 3[3] demonstrate that NBP acts as a perfect drop-in replacement for DMF and NMP. It matches their Kamlet-Taft solubility parameters while drastically reducing toxicity, and it performs exceptionally well for sterically hindered amino acids.

References

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent Source: Biotage URL
  • Advances in Fmoc solid‐phase peptide synthesis Source: PMC - NIH URL
  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis Source: PMC - NIH URL

Sources

Optimization

identifying byproducts in the synthesis of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate

Welcome to the Technical Support Center for the synthesis of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate (commonly known as 1-Fmoc-4-oxoazepane, CAS: 885954-56-3). As a Senior Application Scientist, I have compile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate (commonly known as 1-Fmoc-4-oxoazepane, CAS: 885954-56-3). As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and practical challenges researchers encounter when synthesizing this critical pharmaceutical intermediate.

The most efficient and widely utilized route for synthesizing 4-oxoazepanes is the Lewis acid-catalyzed homologous ring expansion of 4-piperidones using diazo reagents (such as trimethylsilyldiazomethane or ethyl diazoacetate) [1]. While highly effective, this pathway is prone to specific kinetic and thermodynamic byproducts that require precise experimental control to mitigate.

Part 1: Mechanistic Workflows and Diagnostic Logic

To effectively troubleshoot, we must first understand the causal relationships in the reaction pathway. The ring expansion proceeds via a zwitterionic betaine intermediate. The fate of this intermediate dictates whether you obtain the desired 7-membered azepane ring or an unwanted byproduct.

SynthesisWorkflow Start 1-Fmoc-4-piperidone + Diazo Reagent Intermediate Zwitterionic Betaine Intermediate Start->Intermediate Lewis Acid (e.g., BF3·OEt2) Product 1-Fmoc-4-oxoazepane (Target: 7-membered) Intermediate->Product Alkyl Migration (-N2, Thermodynamic) Byproduct1 Spiro-epoxide (Kinetic Byproduct) Intermediate->Byproduct1 Direct Closure (-N2, Kinetic) Byproduct2 Fmoc-azocanone (Over-expansion: 8-membered) Product->Byproduct2 Excess Diazo Reagent

Caption: Mechanistic divergence in the ring expansion of 1-Fmoc-4-piperidone.

TroubleshootingTree Issue Low Yield of Target CheckLCMS Check LC-MS / NMR of Crude Mixture Issue->CheckLCMS MassPlus14 Mass = Target + 14 Da (Over-expansion) CheckLCMS->MassPlus14 MassSame Mass = Target (Spiro-epoxide isomer) CheckLCMS->MassSame MassMinusFmoc Mass = Target - 222 Da (Fmoc Cleavage) CheckLCMS->MassMinusFmoc Sol1 Reduce Diazo Eq. & Slow Addition MassPlus14->Sol1 Sol2 Optimize BF3·OEt2 & Temperature MassSame->Sol2 Sol3 Use Neutral Quench (Avoid strong base) MassMinusFmoc->Sol3

Caption: Diagnostic logic tree for identifying and resolving byproduct formation.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does the spiro-epoxide byproduct form, and how can I minimize it?

Causality: When the diazo carbon attacks the piperidone carbonyl, it forms a tetrahedral betaine intermediate. If the negatively charged oxygen attacks the diazo carbon (expelling nitrogen gas), a spiro-epoxide forms. This is a kinetic pathway. The desired thermodynamic pathway requires the migration of the adjacent C-C bond to expand the ring [1]. Solution: The Lewis acid (typically Boron trifluoride etherate, BF3​⋅OEt2​ ) is critical here. It coordinates with the carbonyl oxygen, reducing its nucleophilicity and strongly disfavoring epoxide closure, thereby promoting alkyl migration. Ensure your BF3​⋅OEt2​ is fresh and strictly anhydrous; degraded Lewis acids will lead to a spike in epoxide formation.

Q2: How do I analytically differentiate the spiro-epoxide from the desired 1-Fmoc-4-oxoazepane?

Because the spiro-epoxide and the target azepane are isomers, they are isobaric (identical mass) and cannot be distinguished by standard low-resolution MS. You must rely on NMR or chromatographic retention times.

Table 1: Analytical Differentiation of Reaction Components

CompoundMolecular WeightLC-MS [M+H]⁺¹³C NMR Key Signal (ppm)Diagnostic Feature
1-Fmoc-4-piperidone (SM)321.37 g/mol 322.1~208.0 (C=O)Starting material baseline
1-Fmoc-4-oxoazepane (Target)335.40 g/mol 336.1~212.5 (C=O)Downfield shift of ketone carbonyl
Spiro-epoxide (Byproduct)335.40 g/mol 336.1~58.0 - 65.0 (Spiro C)Absence of ketone carbonyl peak
Fmoc-azocanone (Byproduct)349.43 g/mol 350.2~214.0 (C=O)+14 Da mass shift (CH₂ insertion)
Q3: My LC-MS shows a significant +14 Da mass peak. What is this, and how do I prevent it?

Causality: A mass of [M+H]⁺ 350 indicates the formation of the 8-membered ring (Fmoc-azocanone). Once 1-Fmoc-4-oxoazepane forms, its carbonyl group can react with excess diazo reagent to undergo a second ring expansion [1]. Solution: This is an issue of local stoichiometry.

  • Never add the diazo reagent in a single bolus. Use a syringe pump to maintain a low steady-state concentration of the diazo compound.

  • Limit the total equivalents of the diazo reagent to 1.05 – 1.10 eq. It is better to leave 5% unreacted starting material (which is easily separable) than to generate the 8-membered ring, which often co-elutes with the target.

Q4: Is there a risk of Fmoc deprotection during this reaction?

Causality: The Fmoc (Fluorenylmethyloxycarbonyl) group is highly stable under the acidic conditions of the ring expansion. However, it is exquisitely sensitive to bases. If you quench the Lewis acidic reaction mixture with a strong aqueous base (like NaOH or concentrated Na2​CO3​ ) and allow it to sit at room temperature, the base will abstract the acidic proton on the fluorene ring, triggering β -elimination. Solution: Quench the reaction strictly with saturated aqueous Ammonium Chloride ( NH4​Cl ) or a mild, cold Bicarbonate ( NaHCO3​ ) solution, and immediately extract into the organic phase. If you observe a mass of 114[M+H]⁺ (unprotected 4-oxoazepane) and a highly UV-active byproduct (dibenzofulvene), your quench is too harsh.

Part 3: Self-Validating Experimental Protocol

The following protocol utilizes Trimethylsilyldiazomethane ( TMSCHN2​ ) for the direct synthesis of 1-Fmoc-4-oxoazepane. This method avoids the decarboxylation step required when using ethyl diazoacetate[1].

Step-by-Step Methodology

Step 1: System Preparation & Moisture Control (Self-Validation Check)

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Charge the flask with 1-Fmoc-4-piperidone (10.0 g, 31.1 mmol) and anhydrous Dichloromethane (DCM, 100 mL).

  • Validation Check: Perform a Karl Fischer titration on the solution. Moisture content must be < 50 ppm . Water will violently quench TMSCHN2​ and hydrolyze BF3​⋅OEt2​ , stalling the reaction.

Step 2: Lewis Acid Activation

  • Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Add BF3​⋅OEt2​ (4.2 mL, 34.2 mmol, 1.1 eq) dropwise over 10 minutes.

  • Stir for 15 minutes to allow complete coordination of the Lewis acid to the piperidone carbonyl. The solution may turn slightly yellow.

Step 3: Controlled Diazo Addition

  • Dilute TMSCHN2​ (2.0 M in hexanes, 17.1 mL, 34.2 mmol, 1.1 eq) with 15 mL of anhydrous DCM.

  • Add the TMSCHN2​ solution via a syringe pump at a rate of 0.5 mL/min while strictly maintaining the internal temperature at -20 °C.

  • Causality Note: Slow addition prevents the accumulation of the diazo reagent, preventing the over-expansion to the 8-membered ring byproduct. Nitrogen gas evolution will be observed.

Step 4: In-Process Control (IPC)

  • After the addition is complete, stir for an additional 2 hours at -20 °C.

  • Validation Check: Withdraw a 50 µL aliquot, quench into 1 mL of acetonitrile containing a drop of water, and analyze via LC-MS.

  • The reaction is deemed complete when the SM peak (m/z 322) is < 5% relative to the product peak (m/z 336). Do not push for 100% conversion, as this risks over-expansion.

Step 5: Quench & Isolation

  • Quench the reaction while still cold (-20 °C) by slowly adding 50 mL of saturated aqueous NH4​Cl . Do not use NaOH or prolonged Na2​CO3​ exposure to prevent Fmoc cleavage.

  • Allow the biphasic mixture to warm to room temperature. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na2​SO4​ .

  • Filter and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate pure 1-Fmoc-4-oxoazepane.

Part 4: References

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate Industrial & Engineering Chemistry Research, American Chemical Society (ACS). This paper details the scalable ring expansion methodology of piperidones using diazo reagents and Lewis acids, explicitly addressing the kinetic vs. thermodynamic control required to prevent epoxide and over-expansion byproducts. URL:[Link]

Troubleshooting

improving the yield of peptides with constrained cyclic amino acids

Welcome to the Technical Support Center for Advanced Peptide Synthesis . As a Senior Application Scientist, I have designed this resource to help you troubleshoot and optimize the synthesis of complex peptides containing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis . As a Senior Application Scientist, I have designed this resource to help you troubleshoot and optimize the synthesis of complex peptides containing constrained cyclic amino acids (e.g., α,α -dialkyl amino acids like Aib, ACPC, or N -alkylated residues like Proline derivatives).

Constrained amino acids introduce severe steric hindrance and alter the conformational dynamics of the growing peptide chain. This leads to two primary failure modes: kinetic stalling during coupling and sequence-dependent side reactions like Diketopiperazine (DKP) formation . The guides below are structured to explain the mechanistic causality behind these failures and provide self-validating protocols to overcome them.

Diagnostic Workflow for Constrained Peptide Synthesis

Before adjusting your chemistry, you must accurately diagnose the failure mode. Use the workflow below to interpret your LC-MS data and route to the correct troubleshooting module.

Troubleshooting Start Analyze Crude Peptide (LC-MS / MALDI) MassLoss Identify Missing Mass (Target vs. Observed) Start->MassLoss Truncation Complete Truncation at Dipeptide Stage? MassLoss->Truncation Deletion Incomplete Coupling (Deletion Sequences) MassLoss->Deletion DKP DKP Formation (Intramolecular Attack) Truncation->DKP Yes DKPFix Go to Module 2: 2-CTC Resin & DBU DKP->DKPFix Steric Steric Hindrance (e.g., Aib, N-Me AAs) Deletion->Steric Constrained AA Missing StericFix Go to Module 1: PyAOP + Microwave Steric->StericFix

Diagnostic workflow for identifying and resolving constrained peptide synthesis failures.

Module 1: Overcoming Steric Hindrance & Coupling Inefficiency

Q: Why do couplings involving α,α -dialkyl amino acids (like Aib) or N -methylated residues consistently stall, resulting in deletion sequences?

A: Constrained amino acids possess bulky side chains or backbone modifications that severely restrict the rotational freedom ( ϕ and ψ angles) of the peptide backbone. When attempting to couple the next amino acid onto a constrained residue, the steric bulk shields the nucleophilic N -terminal amine. This drastically increases the activation energy required to reach the transition state for amide bond formation. Traditional carbodiimides (DIC) or standard uronium salts (HBTU) are insufficiently reactive to overcome this barrier[1].

To force the reaction to completion, you must manipulate two variables: Activation Kinetics (using highly reactive, less sterically demanding coupling reagents like PyAOP or HATU)[2] and Thermodynamics (using Microwave-Assisted Solid-Phase Peptide Synthesis, or MW-SPPS, to provide the thermal energy necessary to overcome the activation barrier)[3].

Data Presentation: Coupling Reagent Selection Matrix
Coupling ReagentChemical ClassReactivity / Steric TolerancePrimary Risk / ByproductRecommended Application
PyAOP PhosphoniumHighest. Excellent for α -methyl and Aib residues.HMPA byproduct (toxic).Extremely hindered couplings (e.g., Aib-Aib or N -Me-AAs)[1].
HATU Uronium (At-based)High. Overcomes moderate to severe hindrance.Guanidinium capping if pre-activation is too long.Standard constrained couplings; MW-SPPS[2][3].
COMU Uronium (Oxyma-based)High. Safer alternative to HATU, highly soluble.Rapid hydrolysis in basic solutions.Greener alternative for hindered sequences.
DIC / Oxyma CarbodiimideModerate. Good baseline, but fails on severe bulk.Diisopropylurea (precipitates in DCM).Routine couplings; requires double-coupling for Aib.
Protocol 1.1: Self-Validating MW-Assisted Coupling for Hindered Residues

Causality: This protocol separates the activation step from the coupling step to prevent the highly reactive uronium/phosphonium species from reacting with the sterically hindered amine to form a dead-end guanidinium chain-termination product.

  • Resin Preparation: Swell 0.1 mmol of peptide-resin in DMF for 20 minutes. Perform standard Fmoc deprotection (20% Piperidine/DMF, 2 x 5 min).

  • Pre-Activation (Crucial Step): In a separate vial, dissolve 0.5 mmol (5 eq) of the incoming Fmoc-Amino Acid and 0.48 mmol (4.8 eq) of PyAOP (or HATU) in 2 mL of DMF. Add 1.0 mmol (10 eq) of N,N -Diisopropylethylamine (DIPEA). Stir for exactly 60 seconds to generate the active ester.

  • Microwave Coupling: Transfer the pre-activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes (Standard power: 25-30 W)[3].

  • Self-Validation Check: Wash the resin (5x DMF, 3x DCM).

    • Primary Amines: Perform a Kaiser test. A yellow/colorless bead indicates success.

    • Secondary Amines (e.g., Proline, N -Me): The Kaiser test yields false negatives. Perform a Chloranil test ; a colorless bead confirms the absence of unreacted secondary amines.

    • Definitive Validation: Perform a micro-cleavage (1-2 mg resin in 100 μ L TFA/TIPS/H2O 95:2.5:2.5 for 1 hour). Analyze via LC-MS to confirm the +Mass addition.

Module 2: Preventing Diketopiperazine (DKP) Formation

Q: I am losing my entire peptide chain after the second or third coupling. The LC-MS shows a massive truncation. Why is this happening?

A: You are experiencing Diketopiperazine (DKP) formation. This is an auto-catalytic, sequence-dependent side reaction that occurs predominantly at the dipeptide stage when the penultimate amino acid is a cyclic constraint (like Proline) or an N -alkylated residue[4].

Causality: When the Fmoc group of the dipeptide is removed, the newly exposed N -terminal free amine is in close spatial proximity to the ester bond linking the C -terminus to the resin. The constrained nature of Proline or N -alkyl residues forces the peptide backbone into a cis-amide conformation. This perfectly aligns the free amine to launch an intramolecular nucleophilic attack on the ester carbonyl. The result is the cleavage of the dipeptide off the resin as a stable 6-membered DKP ring, leaving behind a dead, unreactive hydroxyl resin[5].

DKP_Mechanism Dipeptide Fmoc-Xaa-Pro-Resin Deprotection Fmoc Removal (Piperidine) Dipeptide->Deprotection FreeAmine H2N-Xaa-Pro-Resin (Reactive Intermediate) Deprotection->FreeAmine Attack Nucleophilic Attack on Ester Bond FreeAmine->Attack cis-amide conformation Products DKP Byproduct + Dead Resin Attack->Products

Mechanism of Diketopiperazine (DKP) formation during solid-phase peptide synthesis.

Protocol 2.1: DKP Suppression Workflow

To prevent DKP formation, we must sterically block the attack and kinetically minimize the lifespan of the reactive free amine intermediate[5].

  • Resin Selection (Steric Blocking): Do not use standard Wang or PAM resins. You must use 2-Chlorotrityl Chloride (2-CTC) resin . The massive steric bulk of the trityl linker physically obstructs the N -terminal amine from reaching the ester carbonyl.

  • First and Second AA Coupling: Load the first amino acid onto the 2-CTC resin using DIPEA in DCM. Couple the second amino acid (the constrained residue, e.g., Proline) using standard protocols.

  • Modified Fmoc Deprotection (Kinetic Control): Standard 20% Piperidine/DMF is too slow and acts as a base that catalyzes DKP formation. Instead, use a solution of 2% DBU and 5% Piperazine in NMP [5]. DBU is a highly potent, non-nucleophilic base that strips the Fmoc group in seconds, while Piperazine scavenges the dibenzofulvene byproduct.

    • Action: Apply the DBU/Piperazine solution for exactly 2 x 3 minutes .

  • In Situ Neutralization & Immediate Coupling: Do not leave the deprotected dipeptide sitting in solvent. Immediately add the pre-activated third amino acid. Using BOP or PyAOP with in situ neutralization ensures the free amine is acylated faster than it can undergo DKP cyclization[6].

  • Validation: Monitor the UV absorbance of the deprotection effluent at 301 nm. A sharp, immediate peak confirms rapid Fmoc removal. LC-MS of the crude should show <2% of the [M - Dipeptide] truncation mass.

Module 3: Managing On-Resin Aggregation

Q: My synthesis proceeds perfectly for the first 10 residues, but yield drops precipitously thereafter. I've ruled out DKP and optimized my coupling reagents. What is wrong?

A: You are encountering on-resin aggregation. While constrained amino acids like Aib often promote α -helical structures that synthesize well, certain cyclic constraints and alternating hydrophobic residues can induce severe intermolecular hydrogen bonding. This causes the growing peptide chains to cross-link into insoluble β -sheet aggregates on the resin matrix, physically burying the reactive N -terminus.

Troubleshooting Solutions:

  • Solvent Disruption: Introduce chaotropic agents into your coupling and deprotection solvents. Using 0.1 M LiCl in DMF or switching the primary solvent to a 1:1 mixture of DMF:NMP or DMSO:NMP disrupts intermolecular hydrogen bonding.

  • Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys downstream of the constrained region, incorporate a commercially available Fmoc-Pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser( ψMe,Me pro)-OH). The temporary oxazolidine ring acts as a structural kink, physically preventing β -sheet aggregation. The ring reverts to the native amino acid during standard TFA cleavage.

  • Resin Matrix Change: Polystyrene (PS) resins collapse during aggregation. Switch to a PEG-based resin (e.g., ChemMatrix) . PEG resins maintain exceptional swelling properties even when the attached peptide attempts to aggregate, keeping the N -terminus solvent-exposed.

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Digitellinc / Vertex AI Search Grounding.
  • Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis. J-Stage.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. ResearchGate.
  • Commonly Used Coupling Reagents in Peptide Synthesis. GlobalSo.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.

Sources

Optimization

challenges in the characterization of 4-oxoazepane-containing peptides

Welcome to the Technical Support Center for 4-Oxoazepane Peptidomimetics. As a Senior Application Scientist, I frequently encounter researchers struggling with the analytical validation of peptides containing the 4-oxoaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Oxoazepane Peptidomimetics. As a Senior Application Scientist, I frequently encounter researchers struggling with the analytical validation of peptides containing the 4-oxoazepane (azepan-4-one) scaffold. While this 7-membered heterocyclic ketone is an excellent conformational constraint for mimicking peptide secondary structures and developing target-specific therapeutics[1], its unique physicochemical properties often lead to severe analytical artifacts.

This guide abandons generic troubleshooting to focus specifically on the mechanistic causality behind 4-oxoazepane anomalies, providing self-validating protocols to ensure the scientific integrity of your characterization workflows.

Section 1: Chromatographic Anomalies (HPLC/UPLC)

Q: Why does my highly purified 4-oxoazepane peptide elute as two distinct peaks or a broad, asymmetrical hump on reverse-phase HPLC?

Expert Insight (Causality): This is rarely an impurity. The nitrogen atom of the azepane ring, when coupled to an amino acid or a protecting group (e.g., N-Boc or N-Fmoc), forms an amide bond that undergoes cis/trans isomerization[2]. Unlike acyclic peptides, the steric bulk and conformational flexibility of the 7-membered azepane ring significantly increase the energy barrier for this rotation. Consequently, the cis and trans conformers interconvert slowly on the chromatographic timescale. As the molecules travel down the column, they continuously transition between two states with different retention factors, leading to peak splitting or severe broadening.

Self-Validating Solution: Do not waste time and sample on repeated purifications. Instead, increase the column compartment temperature to 60–80 °C. The thermal energy overcomes the rotational barrier, accelerating the interconversion rate. If the split peaks coalesce into a single, sharp chromatographic peak at elevated temperatures, you have successfully validated that the anomaly is a conformational artifact, not a chemical impurity.

Section 2: Mass Spectrometry (MS) Artifacts

Q: My LC-MS shows the expected mass, but I also see major adducts at +18 Da and +32 Da. Furthermore, the peptide seems to degrade in my biological assay buffer. What is happening?

Expert Insight (Causality): The ketone group at the 4-position of the azepane ring is highly electrophilic. In aqueous environments, it exists in a dynamic equilibrium with its hydrate (gem-diol) form, yielding a +18 Da mass artifact. If methanol is used in your LC-MS mobile phase, hemiketal formation occurs, adding +32 Da. Furthermore, if your biological assay utilizes primary amine buffers (e.g., Tris-HCl), the 4-oxo group will spontaneously react to form a Schiff base (imine), depleting your active compound and yielding unexpected masses.

Self-Validating Solution:

  • LC-MS: Strictly use Acetonitrile/Water (ACN/H2O) with 0.1% Formic Acid. Avoid Methanol entirely.

  • Assays: Switch from Tris to non-nucleophilic buffers like HEPES or Phosphate. To definitively prove the +18 Da signal is a reversible hydrate and not a permanent oxidation/hydroxylation, perform the Oxime Derivatization Protocol (detailed below). The conversion of the ketone to an oxime[3] will yield a precise mass shift, validating the intact 4-oxoazepane core.

Section 3: NMR Structural Elucidation Challenges

Q: My 1H and 13C NMR spectra are overly complex. I see duplicate signals for the azepane protons and broad multiplets that make integration impossible. How can I confirm the structure?

Expert Insight (Causality): The complexity arises from two overlapping phenomena: 1) The aforementioned cis/trans amide isomerization[2], and 2) the inherent pseudorotation of the 7-membered azepane ring, which constantly shifts between twist-chair and boat conformations[4]. At room temperature, these dynamic processes occur at an intermediate rate relative to the NMR timescale. The instrument captures a "blurred" snapshot of multiple conformers, causing severe resonance broadening and signal duplication.

Self-Validating Solution: Perform Variable-Temperature NMR (VT-NMR). By heating the sample in a high-boiling solvent (e.g., DMSO-d6 at 90–120 °C), the exchange rates exceed the NMR timescale, coalescing the duplicate signals into a single, time-averaged spectrum. If the signals sharpen and integrate perfectly at 100 °C, the structure is correct and pure.

Data Presentation: Summary of Analytical Challenges

Analytical TechniqueObserved AnomalyMechanistic CauseQuantitative Shift / ArtifactRemediation Strategy
RP-HPLC Peak splitting / BroadeningCis/trans amide isomerization RT: 0.5 - 2.0 minsElevate column temp to 60–80 °C
ESI-MS Unexpected mass adductsHydrate / Hemiketal formation+18 Da (H2O) / +32 Da (MeOH)Use ACN/H2O; Avoid MeOH
ESI-MS (Assay) Loss of target massSchiff base (imine) formationVariable (Buffer dependent)Use HEPES/Phosphate; Avoid Tris
1H/13C NMR Duplicate/Broad signalsRing pseudorotation & rotamers2 sets of signals (Ratio ~60:40)VT-NMR at 90–120 °C in DMSO-d6

Experimental Protocols

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotamer Coalescence

This protocol self-validates purity by proving that duplicate signals belong to the same molecule in different conformational states.

  • Sample Preparation: Dissolve 5–10 mg of the 4-oxoazepane peptide in 0.6 mL of anhydrous DMSO-d6 (or DMF-d7 if solubility requires it).

  • Baseline Acquisition: Acquire standard 1H and 13C spectra at 25 °C. Note the ratio of the split signals (typically representing the cis and trans rotamers).

  • Heating Ramp: Increase the probe temperature in 20 °C increments (40 °C, 60 °C, 80 °C, 100 °C). Allow 10 minutes of equilibration time at each step to stabilize the lock signal and shim.

  • Coalescence Observation: Acquire a 1H spectrum at each step. Observe the line broadening of the split signals followed by their coalescence into a single sharp peak (usually occurring between 80–100 °C).

  • Validation: Cool the sample back to 25 °C and re-acquire the spectrum. The return of the original split signals confirms that the peptide is stable and the phenomenon is purely conformational.

Protocol 2: Oxime Derivatization for MS Validation of the 4-Oxo Group

This protocol self-validates the presence of the ketone by trapping it, proving that +18 Da MS peaks are reversible hydrates and not permanent structural hydroxylations[3].

  • Reaction Setup: Dissolve 1 mg of the peptide in 500 µL of ACN/H2O (1:1).

  • Reagent Addition: Add 10 equivalents of Hydroxylamine hydrochloride (NH2OH·HCl) and 10 equivalents of Sodium Acetate (NaOAc) to act as a mild base.

  • Incubation: Vortex and incubate at room temperature for 2 hours.

  • MS Analysis: Inject the mixture directly into the LC-MS.

  • Data Interpretation: The ketone (Target Mass, ) converts to an oxime. The new mass should be exactly Da (addition of NHOH, loss of O). If your initial problematic mass was (the hydrate), the derivatized mass will shift down by 3 Da, definitively proving the 4-oxoazepane structure is intact.

Troubleshooting Workflow Visualization

G Start 4-Oxoazepane Peptide Characterization Issue HPLC HPLC: Peak Splitting or Broadening? Start->HPLC MS MS: Unexpected Mass (+18, +32, or Adducts)? Start->MS NMR NMR: Duplicate Signals or Complex Multiplets? Start->NMR HPLCSol Increase Column Temp (60-80°C) to Coalesce Cis/Trans Isomers HPLC->HPLCSol Yes MSSol Switch to ACN/H2O Avoid MeOH & Primary Amine Buffers (Tris) MS->MSSol Yes NMRSol Perform VT-NMR (>90°C) to Overcome Rotational Barriers NMR->NMRSol Yes

Diagnostic workflow for resolving chromatographic, mass spectrometric, and NMR anomalies in 4-oxoazepane peptides.

References

  • N-Boc-hexahydro-1H-azepin-4-one - Chem-Impex. Chem-Impex.
  • Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC.
  • Buy N-Boc-hexahydro-1H-azepin-4-one oxime - Smolecule. Smolecule.
  • Buy 1-(Propan-2-yl)azepan-4-one (EVT-8659061) - EvitaChem. EvitaChem.

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization During the Activation of Fmoc-4-oxoazepane

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Fmoc-4-oxoazepane into their peptide se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Fmoc-4-oxoazepane into their peptide sequences. Our goal is to provide you with in-depth troubleshooting advice and practical solutions to a critical challenge: minimizing racemization during the activation and coupling of this unique cyclic amino acid derivative.

Understanding the Challenge: The Propensity of Fmoc-4-oxoazepane for Racemization

Fmoc-4-oxoazepane, a constrained cyclic amino acid analog, offers novel conformational properties to synthetic peptides. However, its structure also presents a heightened risk of racemization during activation in solid-phase peptide synthesis (SPPS). The primary mechanism of concern is the base-catalyzed abstraction of the α-proton.[1][2] Once the carboxyl group is activated to form a reactive ester, the acidity of the α-proton increases significantly. In the presence of a base, this proton can be removed, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a loss of stereochemical integrity.[1]

Several factors can exacerbate this issue:

  • Strong Bases: The use of strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate α-proton abstraction.[3][4]

  • Prolonged Activation Times: Extended pre-activation of the amino acid before its addition to the resin increases the time the activated species is exposed to the basic environment, elevating the risk of racemization.[1][5]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of enolization and subsequent racemization.[6][7][8]

  • Coupling Reagent Choice: Certain coupling reagents, particularly when used without additives, can promote racemization.[3][9]

This guide will provide you with the knowledge and tools to effectively mitigate these risks and ensure the stereochemical purity of your final peptide product.

Troubleshooting Guide & FAQs

Here, we address common questions and provide actionable solutions for minimizing racemization when working with Fmoc-4-oxoazepane.

Q1: Which coupling reagents and additives are recommended to suppress racemization with Fmoc-4-oxoazepane?

A1: The choice of coupling reagent and the use of additives are paramount in controlling racemization.

Top Recommendation: Carbodiimide-based activation with an oxime additive.

  • DIC/Oxyma: The combination of N,N'-diisopropylcarbodiimide (DIC) with ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly effective.[1][10][11][12] This system forms a reactive Oxyma ester in a less basic environment compared to uronium/aminium-based reagents, thereby reducing the likelihood of α-proton abstraction.[1] Oxyma has been shown to be a superior replacement for HOBt and HOAt, exhibiting excellent racemization suppression and high coupling efficiency.[10][11][13]

Alternative Approaches:

  • Onium Salts with Additives: While generally more basic, phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) reagents can be used if paired with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[3][14] These additives form active esters that are less prone to racemization.[3] However, for a highly sensitive residue like Fmoc-4-oxoazepane, the DIC/Oxyma approach is generally safer.

  • Novel Reagents: Ynamides have emerged as promising racemization-free coupling reagents as they operate under nearly neutral conditions, eliminating the risk of base-induced racemization.[15][16][17]

The following table summarizes the recommended coupling reagent combinations:

Coupling ReagentAdditiveBaseRacemization RiskKey Considerations
DIC OxymaPure None required for activationVery Low Highly Recommended. Less basic environment significantly reduces α-proton abstraction.[1]
DICHOBt/HOAtNMM or CollidineLowGood alternatives to Oxyma, though Oxyma is often superior in suppressing racemization.[10][11]
HATU/HBTUHOBt/HOAtNMM or CollidineModerateUse a weaker or sterically hindered base instead of DIPEA.[3]
PyBOPHOBt/HOAtNMM or CollidineModerateSimilar to HATU/HBTU, base selection is critical.
Q2: How does the choice of base impact racemization, and what are the best practices?

A2: The base used during the coupling step plays a critical role. Strong, non-sterically hindered bases can significantly increase the rate of racemization.[3]

  • Avoid DIPEA: N,N-diisopropylethylamine (DIPEA) is a common base in SPPS, but its use should be avoided when coupling racemization-prone amino acids.[3][18]

  • Recommended Bases: Opt for weaker or more sterically hindered bases such as:

    • N-methylmorpholine (NMM) [3]

    • 2,4,6-collidine (TMP) [1][19][20][21]

  • Minimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed.[3]

Q3: What is the optimal activation and coupling protocol to minimize racemization?

A3: A carefully controlled protocol is essential. The key is to minimize the lifetime of the highly reactive, activated amino acid intermediate in the presence of base.

Recommended Protocol: DIC/Oxyma Activation

This protocol is designed to be a starting point for minimizing racemization during the coupling of Fmoc-4-oxoazepane.

  • Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).[3]

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-4-oxoazepane in DMF.

    • Add 3-5 equivalents of OxymaPure.[3]

    • Add 3-5 equivalents of DIC.[3]

    • Allow the mixture to pre-activate for a short period (1-5 minutes).[3]

    • Immediately add the activation mixture to the washed resin.[3]

  • Coupling: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.[3]

  • Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling.[3]

Q4: Can reaction temperature be used to control racemization?

A4: Yes, temperature control is a critical factor. Higher temperatures accelerate most chemical reactions, including the undesirable enolization that leads to racemization.[6][7]

  • Optimal Temperature: Perform the coupling reaction at a lower temperature, such as 0°C, to slow down the rate of racemization.[3] While elevated temperatures can be used to drive difficult couplings, this should be avoided for racemization-prone residues like Fmoc-4-oxoazepane.[8][19][21] If the coupling is slow at lower temperatures, it is preferable to extend the reaction time rather than increasing the heat.[1]

Q5: How can I accurately quantify the level of racemization in my final peptide?

A5: Accurate quantification is crucial for validating your synthesis strategy. The most common methods involve analyzing the constituent amino acids after peptide hydrolysis.

  • Chiral High-Performance Liquid Chromatography (HPLC): This method involves hydrolyzing the peptide and then separating and quantifying the D- and L-amino acid enantiomers using a chiral stationary phase.[22]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Similar to HPLC, the peptide is first hydrolyzed. The resulting amino acids are then derivatized to make them volatile and are separated on a chiral capillary column for quantification by MS.[22]

  • Capillary Electrophoresis (CE): This technique can be used to separate all optical isomers of a peptide in a single run, allowing for the determination of racemization rates at different stages of the synthesis.[23]

Visualizing the Mechanisms and Solutions

To further clarify the concepts discussed, the following diagrams illustrate the key chemical pathways and recommended experimental workflows.

Mechanism of Racemization

racemization_mechanism cluster_0 Racemization Pathway L_AA Fmoc-4-oxoazepane (L-form) Activated_Ester Activated Ester L_AA->Activated_Ester Activation (Coupling Reagent) Enolate Planar Enolate Intermediate Activated_Ester->Enolate α-proton abstraction (Base) Enolate->L_AA Reprotonation D_AA Racemized Product (D-form) Enolate->D_AA Reprotonation

Caption: Base-catalyzed racemization pathway via a planar enolate intermediate.

Recommended Troubleshooting Workflow

troubleshooting_workflow Start Racemization Detected? Step1 Evaluate Coupling Reagent Using Carbodiimide alone? Start->Step1 Yes End Racemization Minimized Start->End No Action1 Add OxymaPure, HOBt, or HOAt Step1->Action1 Yes Step2 Evaluate Base Using Strong Base (e.g., DIPEA)? Step1->Step2 No Action1->Step2 Action2 Switch to NMM or Collidine Step2->Action2 Yes Step3 Control Temperature High Reaction Temperature? Step2->Step3 No Action2->Step3 Action3 Lower Temperature (e.g., 0°C) Step3->Action3 Yes Step3->End No Action3->End

Caption: A systematic workflow for troubleshooting racemization issues.

References

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry. [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Chemistry Portal. [Link]

  • Jadhav, P. D., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • de Souza, E. C., et al. (2007). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science, 13(3), 149-152. [Link]

  • Marks, A. D., & Mirtic, J. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Journal of Creation, 38(1), 93-102. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry, 15(37), 9394-403. [Link]

  • Zhao, J., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(17), 3439-3452. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Jadhav, P. D., et al. (2025). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Journal of Peptide Science, e3572. [Link]

  • Riester, D., et al. (2000). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 72(1), 143-148. [Link]

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. [Link]

  • Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(17), 6653-6661. [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate]. AAPPTec. [Link]

  • Chen, Y. C., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2147-2157. [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. [Link]

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4734-4743. [Link]

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Peptide Chemistry. [Link]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. [Link]

  • Collins, J. M., et al. (2017). Coupling method for peptide synthesis at elevated temperatures.
  • Fmoc-(R)-4-Ava-OH. PubChem. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. [Link]

  • Al-Momani, E., et al. (2011). Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides. The Journal of Organic Chemistry, 76(14), 5671-5679. [Link]

Sources

Optimization

Technical Support Center: Purification of Peptides with Non-Standard Amino Acids (NSAAs)

Welcome to the Advanced Purification Technical Support Center. As peptide therapeutics evolve beyond canonical sequences, incorporating non-standard amino acids (NSAAs)—such as D-amino acids, fluorinated residues, and hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Technical Support Center. As peptide therapeutics evolve beyond canonical sequences, incorporating non-standard amino acids (NSAAs)—such as D-amino acids, fluorinated residues, and hydrocarbon staples—introduces complex chromatographic challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we diagnose the fundamental physicochemical causes of purification failures and provide self-validating, field-proven methodologies to resolve them.

Diagnostic Workflow for NSAA Purification

Before altering your mobile phase or column, identify the specific chromatographic symptom and correlate it with the structural properties of your NSAA.

Workflow Start Purification Issue Coelution Co-elution of Epimers Start->Coelution Broadening Peak Broadening Start->Broadening Retention Extreme Retention Start->Retention DAmino D-Amino Acids Coelution->DAmino Stapled Stapled Peptides Broadening->Stapled Fluoro Fluorinated AAs Retention->Fluoro Shallow Shallow Gradient & Chiral/PFP DAmino->Shallow HighTemp Elevate Temp (60°C) & C4/C8 Column Stapled->HighTemp FluoroCol Fluorinated Column (F-Phase) Fluoro->FluoroCol

Diagnostic workflow for troubleshooting NSAA peptide purification issues.

Troubleshooting Guides & FAQs

Q1: I am trying to separate a peptide containing a D-amino acid from its L-epimer impurity, but they co-elute as a single peak on my C18 column. How can I resolve them?

The Causality: Conventional Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobic footprint. D-amino acids disrupt the natural α -helical structure of a peptide. If the D-amino acid substitution is located in the center of the sequence, it causes a massive structural disruption, altering the hydrophobic footprint and making separation on a standard C18 column relatively straightforward[1]. However, if the substitution is near the N- or C-termini, the overall helicity is barely affected, resulting in nearly identical hydrophobic interactions with the stationary phase and subsequent co-elution[1].

The Solution:

  • Ultra-Shallow Gradients: Decrease your gradient slope to 0.1% B/min[1]. This maximizes the subtle conformational differences between the diastereomers.

  • Alternative Selectivity: Switch from an aliphatic C18 column to a Pentafluorophenyl (PFP) or chiral stationary phase. PFP columns introduce π−π and dipole-dipole interactions, which are highly sensitive to subtle steric differences.

Q2: My stapled peptides (containing hydrocarbon cross-links) are exhibiting severe peak broadening, tailing, and poor recovery. What is causing this?

The Causality: Hydrocarbon staples force the peptide into a highly rigid α -helical conformation[2]. This rigidity exposes a continuous, dense hydrophobic face that interacts too strongly with the C18 silica matrix. Furthermore, these exposed hydrophobic faces cause the peptides to self-associate and aggregate in the mobile phase, leading to poor mass transfer kinetics (the rate at which the peptide moves between the mobile and stationary phases).

The Solution:

  • Elevate Temperature: Increase the column compartment temperature to 60°C–80°C. Thermal energy disrupts intermolecular aggregation and dramatically increases mass transfer kinetics, sharpening the peak[3].

  • Reduce Stationary Phase Hydrophobicity: Switch from a C18 to a C8 or C4 column. The shorter alkyl chains reduce the hydrophobic contact area, preventing the peptide from becoming irreversibly bound to the matrix.

Q3: I have incorporated heavily fluorinated amino acids into my sequence, but the peptide either elutes in the void volume or is retained indefinitely. Why?

The Causality: Fluorine is unique; highly fluorinated compounds exhibit "fluorophilicity"—meaning they are both hydrophobic and lipophobic[4]. Standard hydrocarbon columns (C18) rely solely on hydrophobic (lipophilic) interactions. Because fluorinated amino acids repel the hydrocarbon stationary phase, they can elute unpredictably[4].

The Solution: Utilize a fluorocarbon stationary phase (e.g., FluoroFlash). When a fluorocarbon eluent or stationary phase is used, it leverages specific fluorine-fluorine interactions, providing superior resolution and sharp elution profiles for fluorinated peptides compared to their non-fluorinated counterparts[4].

Step-by-Step Methodologies

Protocol A: High-Temperature RP-HPLC for Aggregating/Stapled Peptides

This protocol is a self-validating system: if peak symmetry improves upon execution, aggregation was the definitively diagnosed root cause.

  • Column Selection: Install a C8 or C4 preparative column (e.g., 300 Å pore size to accommodate rigid helical structures).

  • System Preparation: Ensure your HPLC system's tubing and flow cells are rated for high-temperature operation. Preheat the column oven to 65°C.

  • Mobile Phase Setup:

    • Buffer A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA)[5].

    • Buffer B: Acetonitrile (ACN) + 0.1% TFA[5].

  • Equilibration: Flush the column with 5% B at the operational flow rate until the baseline and column temperature stabilize (approx. 20 minutes).

  • Gradient Execution: Inject the sample. Run a shallow linear gradient from 20% B to 70% B over 40 minutes (approx. 1.25% B/min)[5].

  • Validation: Compare the peak width at half-height ( W1/2​ ) to a room-temperature run. A reduction in W1/2​ by >30% confirms the successful disruption of secondary structure aggregation.

Protocol B: Fluorous-Phase LC for Fluorinated Peptides
  • Column Selection: Install a fluorinated stationary phase column (e.g., perfluoroalkyl or PFP).

  • Mobile Phase Modification:

    • Buffer A: Water + 0.2% TFA[4].

    • Buffer B: ACN + 0.2% TFA (Alternatively, use a water/trifluoroethanol eluent system for extreme fluorophilicity)[4].

  • Gradient Execution: Start at 10% B. Apply an ultra-shallow gradient of 0.25% B/min[4].

  • Flow Rate & Temp: Maintain a flow rate appropriate for your column ID (e.g., 0.3 mL/min for analytical) at a controlled 25°C[4].

Quantitative Data Summaries

To streamline your method development, reference the following optimized parameters based on the specific NSAA incorporated into your peptide.

NSAA TypeRecommended ColumnPore SizeOptimal TempMobile Phase ModifierGradient Slope
D-Amino Acids (Epimers) PFP or Chiral100 - 120 Å20°C - 25°C0.1% TFA0.1% B / min
Stapled / Cyclic Peptides C8 or C4300 Å60°C - 80°C0.1% TFA1.0% - 2.0% B / min
Fluorinated Amino Acids Fluoro-alkyl / PFP120 Å25°C0.2% TFA0.25% B / min
PEGylated Peptides C4 or SEC300 Å40°C0.1% Formic Acid*1.0% B / min

*Note: Formic Acid is preferred over TFA for PEGylated peptides to prevent severe ion suppression during downstream MS analysis, as PEG chains readily trap TFA ion pairs.

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structure guided RP-HPLC chromatography of diastereomeric α -helical peptide analogs substituted with single amino acid stereoisomers Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • HPLC Analysis and Purification of Peptides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • HPLC of Peptides and Proteins: Methods and Protocols Source: Renyi Institute URL:[Link]

  • Peptide Purification Protocols & Solvents Source: AAPPTec URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Fmoc-4-oxoazepane vs. Traditional Cyclic Amino Acids in Peptide Structure

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary: The Evolution of Conformational Constraints...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary: The Evolution of Conformational Constraints

In the pursuit of druggable peptides, linear sequences often fall short due to high conformational entropy and susceptibility to proteolytic degradation. To bridge the gap between small molecules and biologics, medicinal chemists rely on cyclic amino acids to lock peptides into bioactive conformations (e.g., β -turns, α -helices).

While Proline (Pro) and Pipecolic acid (Pip) are the traditional gold standards for inducing rigid turns, the introduction of the 7-membered Fmoc-4-oxoazepane scaffold represents a paradigm shift. By combining the conformational pre-organization of a macrocycle with an orthogonal chemical handle (the C4-ketone), the azepane scaffold allows for late-stage functionalization, side-chain cross-linking, and the induction of unique secondary structures like the 310​ helix.

This guide provides an objective, data-driven comparison of Fmoc-4-oxoazepane against other cyclic amino acids, detailing the causality behind structural choices and providing a self-validating experimental workflow for its incorporation.

Structural Profiling: Ring Size and Conformational Dynamics

The thermodynamic pre-organization of a peptide is directly dictated by the ring size of its cyclic residues, which restricts the backbone dihedral angles ( ϕ and ψ ).

The Traditional Comparators
  • Azetidine-2-carboxylic acid (4-membered): Imposes severe steric restrictions, forcing an altered, highly compact turn geometry. It is highly resistant to proteases but offers zero functionalization handles.

  • Proline (5-membered): The classic β -turn and polyproline helix inducer. Proline restricts the ϕ angle to approximately -60°. However, natural proline lacks a side-chain functional group, requiring the pre-synthesis of complex hydroxyproline derivatives for any side-chain modification.

  • Pipecolic Acid (6-membered): Expands the turn radius compared to proline and significantly increases the probability of a cis-amide bond configuration. It is frequently used in immunosuppressants (e.g., Rapamycin) but, like proline, lacks a native orthogonal handle.

The Advanced Alternative: Fmoc-4-oxoazepane (7-membered)

The 7-membered azepane ring is more puckered and flexible than its 5- and 6-membered counterparts. This flexibility allows it to sample a wider chemical space, making it an exceptional mimic for complex protein-protein interaction (PPI) interfaces, such as KRAS binding sites .

Crucially, the 4-oxo (ketone) group acts as an orthogonal reactivity center. It allows for on-resin reductive amination, oxime ligation, or the synthesis of quaternary azepane amino acids that are highly effective inducers of 310​ helical conformations .

Conformational_Logic A Linear Peptide (High Flexibility, Protease Labile) B Introduction of Cyclic Amino Acid Constraint A->B C 4-Membered Ring (Azetidine) B->C D 5-Membered Ring (Proline) B->D E 6-Membered Ring (Pipecolic Acid) B->E F 7-Membered Ring (4-Oxoazepane) B->F G Severe Restraint Altered Turn Geometry C->G H Beta-Turn / Polyproline Helix D->H I Expanded Turn / Favors cis-Amide E->I J 3_10 Helix / Gamma-Turn Induction F->J

Figure 1: Conformational signaling and turn induction logic based on cyclic amino acid ring size.

Quantitative Comparison Data

To guide rational drug design, the following table summarizes the quantitative and qualitative performance metrics of these cyclic scaffolds.

Cyclic ScaffoldRing SizeBackbone Constraint ( ϕ )Preferred Secondary StructureOrthogonal FunctionalizationRelative Proteolytic Stability
Azetidine-2-carboxylic acid 4Highly restricted ( ≈−75∘ )Extended / Compact turnNoneHigh
Proline 5Restricted ( ≈−60∘ ) β -turn, Polyproline helixNone (requires pre-synthesis)High
Pipecolic acid 6Restricted ( ≈−60∘ )Expanded turn, cis-amideNoneVery High
Fmoc-4-oxoazepane 7Adaptable (puckered) 310​ helix, γ -turnExcellent (C4-ketone handle) Very High

Causality in Experimental Choices: Why Choose 4-Oxoazepane?

When designing stapled peptides or targeted therapeutics, the choice of the 4-oxoazepane scaffold is driven by two mechanistic advantages:

  • Circumventing Complex Protecting Groups: Traditional side-chain functionalization requires orthogonal protecting groups like Alloc, Mtt, or ivDde, which necessitate harsh or highly specific deprotection conditions (e.g., Palladium catalysis or dilute hydrazine). The C4-ketone of 4-oxoazepane is natively orthogonal to Fmoc/tBu chemistry. It remains inert during standard amide coupling but can be selectively targeted via reductive amination.

  • Helical Propensity via Quaternary Centers: When the azepane ring is functionalized to create a quaternary α,α -disubstituted amino acid, the resulting steric bulk heavily biases the peptide backbone toward a 310​ helix. This is critical for penetrating shallow hydrophobic pockets on target proteins where standard α -helices are too bulky .

Experimental Protocol: Self-Validating On-Resin Functionalization

The following step-by-step methodology outlines the incorporation of Fmoc-4-oxoazepane-2-carboxylic acid into a peptide via Solid-Phase Peptide Synthesis (SPPS), followed by orthogonal functionalization.

Scientific Causality Note: The reductive amination of the C4-ketone MUST be performed prior to the removal of the N1-Fmoc group. If the Fmoc is removed first, the exposed secondary amine of the azepane ring will intramolecularly attack the ketone or cross-react, destroying the peptide sequence.

Step-by-Step Methodology

Phase 1: Coupling the Azepane Scaffold

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc using 20% Piperidine in DMF (2 x 10 min).

  • Activation & Coupling: Dissolve 3.0 equiv of Fmoc-4-oxoazepane-2-carboxylic acid, 2.9 equiv of HATU, and 6.0 equiv of DIPEA in minimal DMF. Add to the resin and agitate for 2 hours at room temperature.

  • Validation: Perform a Kaiser test. A negative result (yellow) confirms complete coupling.

Phase 2: Orthogonal Reductive Amination (Self-Validating Step) 4. Imine Formation: Wash the resin with anhydrous DCM. Add 10.0 equiv of the desired primary amine (e.g., a fluorophore or hydrophobic alkylamine) in 1% Acetic Acid/DCM. Agitate for 2 hours to form the imine. 5. Reduction: Add 10.0 equiv of Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) to the reaction vessel. Agitate overnight at room temperature. 6. Validation: Perform a Chloranil test. A positive result (blue/green) confirms the successful formation of the new secondary amine on the azepane ring.

Phase 3: Elongation and Cleavage 7. Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF to remove the azepane N1-Fmoc group. 8. Chain Elongation: Continue standard SPPS for the remainder of the sequence. 9. Global Cleavage: Cleave the peptide using a cocktail of TFA/TIPS/ H2​O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Workflow Step1 1. Swell Resin-Bound Peptide (N-terminal deprotected) Step2 2. Couple Fmoc-4-oxoazepane-OH (HATU / DIPEA, 3 equiv) Step1->Step2 Step3 3. Orthogonal Functionalization (Reductive Amination at C4-Ketone) Step2->Step3 Step4 4. Fmoc Deprotection (20% Piperidine in DMF) Step3->Step4 Step5 5. Chain Elongation (Standard SPPS) Step4->Step5 Step6 6. Global Cleavage (TFA / TIPS / H2O) Step5->Step6 Step7 7. Analytical Validation (LC-MS & CD Spectroscopy) Step6->Step7

Figure 2: Self-validating SPPS workflow for the incorporation and orthogonal functionalization of the 4-oxoazepane scaffold.

References

  • Targeting a Novel KRAS Binding Site: Application of One-Component Stapling of Small (5–6-mer) Peptides Journal of Medicinal Chemistry (ACS)[Link]

  • Azepane Quaternary Amino Acids As Effective Inducers of 310 Helix Conformations Journal of Organic Chemistry (ACS)[Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids ChemRxiv[Link]

Comparative

A Comparative Guide to the Validation of Peptide Purity for Analogs Containing 4-Oxoazepane by Analytical HPLC

Introduction: The Analytical Challenge of Modified Peptides The therapeutic peptide landscape is increasingly dominated by molecules incorporating non-canonical amino acids to enhance stability, potency, and pharmacokine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Modified Peptides

The therapeutic peptide landscape is increasingly dominated by molecules incorporating non-canonical amino acids to enhance stability, potency, and pharmacokinetic profiles. The inclusion of structures like 4-oxoazepane, a cyclic keto-amine moiety, presents unique analytical hurdles. Ensuring the purity of these modified peptides is not merely a procedural step; it is a cornerstone of drug safety and efficacy, mandated by regulatory bodies worldwide.[1][2] Standard analytical protocols must be rigorously adapted and validated to account for the unique physicochemical properties imparted by these novel residues.

This guide provides an in-depth framework for the development and validation of a stability-indicating analytical High-Performance Liquid Chromatography (HPLC) method for peptides containing a 4-oxoazepane residue. We will explore the causality behind experimental choices, present a self-validating protocol grounded in ICH guidelines, and objectively compare the performance of HPLC with orthogonal analytical technologies. The goal is to equip researchers, scientists, and drug development professionals with the technical insights required to build robust analytical control strategies for this emerging class of complex therapeutics.

The Unique Influence of 4-Oxoazepane on Chromatographic Behavior

The incorporation of a 4-oxoazepane ring into a peptide backbone can significantly alter its properties compared to a standard linear peptide. The ketone group can influence hydrogen bonding, while the cyclic structure introduces conformational rigidity. These modifications can lead to:

  • Altered Hydrophobicity: The overall polarity of the peptide is changed, which directly impacts retention time in Reversed-Phase HPLC (RP-HPLC). This necessitates a thorough screening of stationary phases (e.g., C8, C18, Phenyl-Hexyl) to achieve optimal separation.

  • Potential for New Impurities: The synthesis of such complex peptides can generate unique process-related impurities, including diastereomers, deletion sequences with the modified residue missing, or byproducts from the incomplete deprotection of the 4-oxoazepane moiety itself.

  • Distinct Degradation Pathways: The ketone group may be susceptible to specific degradation pathways under stress conditions (e.g., reduction or reaction with formulation excipients), which must be identified and resolved by the analytical method.[3]

A successful analytical method must be able to separate the active pharmaceutical ingredient (API) from all potential process-related impurities and degradation products, a capability defined as being "stability-indicating."[4][5]

Part 1: Developing and Validating a Stability-Indicating HPLC Method

A systematic approach is essential for developing a robust HPLC method that can withstand the scrutiny of regulatory review.[6] The process begins with methodical screening and optimization, followed by a comprehensive validation protocol to prove the method is fit for its intended purpose.

Experimental Workflow: Method Development and Validation

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) ATP 1. Define Analytical Target Profile (ATP) Screen 2. Screen Critical Parameters (Column, Mobile Phase, pH) ATP->Screen Set goals for purity assay Optimize 3. Optimize Method (Gradient, Temperature, Flow Rate) Screen->Optimize Select best starting conditions Stress 4. Conduct Forced Degradation Studies Optimize->Stress Finalize method for validation Specificity 5. Specificity (Assess peak purity) Stress->Specificity Generate degradants to prove separation Linearity 6. Linearity & Range Specificity->Linearity Accuracy 7. Accuracy (% Recovery) Linearity->Accuracy Precision 8. Precision (Repeatability & Intermediate) Accuracy->Precision LOQ 9. LOQ / LOD Precision->LOQ Robustness 10. Robustness LOQ->Robustness Final Validated Stability-Indicating Method Robustness->Final

Caption: Workflow for HPLC method development and validation.

Detailed Experimental Protocol: HPLC Method Validation

This protocol is designed as a self-validating system based on the International Council for Harmonisation (ICH) Q2(R1) guideline.

1. Objective: To validate an RP-HPLC method for the quantification of purity and impurities of a 4-oxoazepane-containing peptide.

2. Materials & Equipment:

  • HPLC or UPLC system with UV/DAD detector (systems with lower dispersion are preferred).[7]

  • Reference Standard (RS) of the peptide, of known purity.

  • Peptide sample batches for analysis.

  • All necessary reagents (e.g., Acetonitrile, Methanol, Water (HPLC grade), Trifluoroacetic Acid (TFA), Formic Acid).

  • Calibrated analytical balance, pH meter, and volumetric glassware.

3. Validation Parameters & Procedure:

  • Specificity/Selectivity:

    • Causality: This is the most critical parameter.[5] It proves the method can distinguish the main peptide from its impurities and degradation products, preventing an overestimation of purity.

    • Procedure:

      • Prepare samples subjected to forced degradation (stress conditions):

        • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

        • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

        • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

        • Thermal: 80°C (solid state and in solution) for 48 hours.

        • Photolytic: Expose to light (ICH Q1B) for a defined period.

      • Analyze unstressed and stressed samples. The method is specific if all degradation peaks are baseline-resolved from the main peptide peak. Peak purity analysis using a Diode Array Detector (DAD) or, ideally, mass spectrometry should confirm the main peak is spectrally pure.[6]

  • Linearity:

    • Causality: Establishes a direct, proportional relationship between analyte concentration and detector response, which is fundamental for accurate quantification.

    • Procedure: Prepare at least five concentrations of the Reference Standard, typically spanning 50% to 150% of the target analytical concentration. Plot the peak area against concentration and perform a linear regression analysis.

    • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy:

    • Causality: Confirms the method provides results that are close to the true value, ensuring there is no systematic bias in the measurements.

    • Procedure: Perform a recovery study by spiking the peptide sample with known amounts of the Reference Standard at three levels (e.g., 80%, 100%, 120%) in triplicate.

    • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Causality: Demonstrates the consistency and reproducibility of the method.

    • Procedure:

      • Repeatability (Intra-assay): Analyze six replicate preparations of the same sample on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0% for the main peak area.

  • Limit of Quantitation (LOQ):

    • Causality: Defines the lowest concentration of an impurity that can be reliably quantified. This is critical for controlling impurities at required low levels (e.g., reporting thresholds of 0.1%).[1][5]

    • Procedure: Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10:1.

    • Acceptance Criterion: The LOQ must be at or below the reporting threshold for impurities.

  • Robustness:

    • Causality: Assesses the method's reliability during normal use by showing it is unaffected by small, deliberate changes in parameters.

    • Procedure: Introduce small variations to method parameters one at a time, such as:

      • Column temperature (e.g., ± 2°C).

      • Mobile phase pH (e.g., ± 0.1 units).

      • Flow rate (e.g., ± 5%).

      • Mobile phase organic composition (e.g., ± 1%).

    • Acceptance Criterion: The resolution between the main peak and the closest eluting impurity should not significantly change, and system suitability criteria must be met.

Table 1: Summary of HPLC Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the API peak is resolved from all impurities and degradants.Baseline resolution (R > 1.5) between API and adjacent peaks. Peak purity index > 0.995.
Linearity To demonstrate a proportional response to concentration.Correlation Coefficient (r²) ≥ 0.999.
Range To define the concentration interval of reliable measurement.Method must be accurate, precise, and linear across the specified range (e.g., LOQ to 150%).
Accuracy To measure the closeness of results to the true value.98.0% - 102.0% recovery of spiked standard.
Precision To assess the degree of scatter between measurements.RSD ≤ 2.0% for repeatability and intermediate precision.
LOQ To determine the lowest quantifiable impurity level.S/N ratio ≥ 10. Must be ≤ reporting threshold.
Robustness To prove the method is reliable under minor variations.System suitability parameters remain within limits after small changes to the method.

Part 2: A Comparative Analysis of Purity Assessment Technologies

While HPLC is the workhorse for peptide purity analysis, no single method can reveal all potential impurities.[8] Regulatory agencies increasingly expect the use of orthogonal methods—techniques that separate molecules based on different physicochemical principles—to build a comprehensive purity profile.[9]

Decision Tree for Selecting an Analytical Technology

G cluster_speed Throughput? start Goal: Assess Peptide Purity q1 Need for Routine QC and Quantitation? start->q1 q2 Need to Identify Unknown Impurities or Confirm Mass? q1->q2 No hplc Standard HPLC (Robust, cost-effective for known impurities) q1->hplc Yes q3 Suspect Co-eluting or Isomeric Impurities? q2->q3 No lcms LC-MS (Essential for impurity ID, peak purity assessment) q2->lcms Yes ce Capillary Electrophoresis (CE) (Orthogonal separation based on charge/size) q3->ce Yes hplc->q2 uplc UPLC / UHPLC (Higher resolution, faster run times) hplc->uplc Need higher speed? lcms->q3

Caption: Decision guide for selecting peptide purity analysis methods.

Technology Comparison

1. Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC)

  • Principle: Operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and systems that can handle much higher backpressures.[10][11]

  • Advantages over HPLC:

    • Higher Resolution & Peak Capacity: The smaller particles provide significantly better separation efficiency, allowing for the resolution of closely eluting impurities that might merge in an HPLC chromatogram.[7][10]

    • Increased Speed: Analyses can be performed much faster (often 5-10 times) without sacrificing resolution, dramatically increasing sample throughput.[11][12]

    • Enhanced Sensitivity: Peaks are typically sharper and taller, leading to better signal-to-noise ratios and lower detection limits.[10]

  • Causality: The improvement stems from minimizing band broadening. The smaller particles reduce the distance molecules must diffuse, leading to more efficient mass transfer and sharper peaks, as described by the Van Deemter equation.[11]

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Principle: Couples the separation power of LC (either HPLC or UPLC) with the detection power of mass spectrometry, which measures the mass-to-charge ratio (m/z) of ionized molecules.[13]

  • Advantages over UV-based HPLC:

    • Impurity Identification: This is its primary advantage. While UV detection only shows that something is eluting, MS provides the molecular weight of that component, which is critical for identifying process impurities or degradation products.[14][15][16]

    • Absolute Peak Purity Confirmation: MS can detect co-eluting impurities that have different masses but the same retention time, something a UV detector cannot do.[14][16]

    • Sequence Confirmation: For smaller impurities, fragmentation data (MS/MS) can be used to determine the amino acid sequence and pinpoint the exact location of a modification or truncation.[17]

  • Causality: LC-MS provides an orthogonal detection method to UV absorbance.[14] It adds a second dimension of data (mass) to the retention time, providing a much higher degree of confidence in compound identification and purity assessment.

3. Capillary Electrophoresis (CE)

  • Principle: Separates molecules in a narrow capillary based on their electrophoretic mobility in an electric field. The primary separation mechanism is the charge-to-size ratio of the analyte.[13][18][19]

  • Advantages as an Orthogonal Technique:

    • Different Selectivity: Because separation is based on charge and size, not hydrophobicity, CE can often resolve impurities that are difficult to separate by RP-HPLC, such as peptides with minor charge differences (e.g., deamidation) or certain isomers.[18][19]

    • High Efficiency: CE is known for its extremely high separation efficiency, often generating very sharp peaks.

    • Minimal Sample Consumption: It requires only nanoliter volumes of sample.

  • Causality: Its value lies in being a truly orthogonal technique to RP-HPLC.[19] If a peak appears pure by both HPLC and CE, there is a very high degree of confidence in its homogeneity. It is particularly powerful for identifying charge-related variants.

Table 2: Objective Comparison of Key Analytical Technologies

FeatureHPLCUPLC/UHPLCLC-MSCapillary Electrophoresis (CE)
Primary Separation Principle HydrophobicityHydrophobicityHydrophobicityCharge-to-Size Ratio
Primary Role Robust, routine purity & impurity quantification.High-resolution, high-throughput purity analysis.Impurity identification & structural elucidation.Orthogonal purity check, charge variant analysis.
Resolution GoodExcellentExcellent (separation)Excellent
Speed StandardVery FastLimited by LC front-endVery Fast
Sensitivity GoodExcellentExcellent (mass detection)Good
Key Advantage Widely available, robust, well-understood.Superior speed and resolving power.[12]Provides molecular weight for definitive ID.[15]Orthogonal selectivity to HPLC.[18][19]
Key Limitation Lower resolution for complex mixtures.Requires specialized high-pressure equipment.More complex, less quantitative than UV.Less robust for neutral compounds, sensitive to matrix.

Conclusion

Validating an analytical HPLC method for a novel peptide containing a 4-oxoazepane modification is a rigorous but essential process for ensuring product quality and regulatory compliance. A successful validation hinges on demonstrating specificity through comprehensive forced degradation studies and meticulously assessing all performance parameters according to ICH guidelines.

While RP-HPLC remains the gold standard for quantitative purity determination, this guide demonstrates that a truly robust analytical control strategy cannot rely on a single technique. The higher resolution of UPLC offers significant advantages in speed and separation power for complex samples.[10][20] Furthermore, the structural insights provided by LC-MS are indispensable for impurity identification[14][17], and the orthogonal separation mechanism of Capillary Electrophoresis is invaluable for confirming peak purity and analyzing charge-based variants.[19] By integrating these complementary technologies, researchers and drug developers can build a scientifically sound, defensible, and comprehensive understanding of their peptide's purity profile, paving the way for safe and effective next-generation therapeutics.

References

  • Title: LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector.
  • Title: Principle of Peptide Purity Analysis. Source: Mtoz Biolabs.
  • Title: Monitoring the purity of a synthetic peptide by capillary electrophoresis: utilization of an on-line preconcentration method for improved separation and detection sensitivity. Source: PubMed.
  • Title: LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. Source: Thermo Fisher Scientific.
  • Title: Capillary electrophoresis. Source: PubMed.
  • Title: Forced Degradation Studies: Why, Wh
  • Title: Managing Product-Related Impurities in Synthetic Peptides. Source: BioPharmaSpec.
  • Title: Impurity profiling of the synthetic peptide LL-37 by using high-performance liquid chromatography with combined UV and single quadrupole MS detection. Source: Thermo Fisher Scientific.
  • Title: UHPLC is the future for Peptide Mapping: Here's why! Source: LabMal.
  • Title: Impurity profiling in peptides: Why It Matters in Drug Development.
  • Title: Separation of Peptides and Protein Digests by Capillary Electrophoresis. Source: Springer Link.
  • Title: Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides.
  • Title: Improvement of Analysis and Transferability in Peptide Purification: From HPLC to FPLC and Back Again.
  • Title: Instructions for Capillary Electrophoresis Peptide Analysis Kit. Source: Bio-Rad.
  • Title: A Review on Comparative study of HPLC and UPLC. Source: Research Journal of Pharmacy and Technology.
  • Title: The Missing Link Between HPLC and UPLC Technology.
  • Title: Proteins & Peptides Forced Degradation Studies.
  • Title: HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. Source: IJCRT.org.
  • Title: ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B.
  • Title: Forced Degradation Studies for GLP-1 Peptide Drugs. Source: Daicel Pharma Standards.
  • Title: Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regul
  • Title: Chemical degradation mechanism of peptide therapeutics.
  • Title: Forced Degradation Studies for Biopharmaceuticals.
  • Title: Guideline on the Development and Manufacture of Synthetic Peptides. Source: European Medicines Agency (EMA).
  • Title: Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
  • Title: Peptide Characterization by RP-HPLC for Regulatory Submissions.
  • Title: Stability-indicating methods for peptide drug analysis. Source: AMSbiopharma.
  • Title: HPLC Analysis and Purification of Peptides.

Sources

Validation

A Comparative Guide to the Biological Activity of Azepane-Containing Peptides Versus Their Linear Analogues

For researchers at the forefront of drug discovery, the limitations of native peptides are a familiar challenge. While offering high specificity and potency, their therapeutic potential is often hindered by poor metaboli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery, the limitations of native peptides are a familiar challenge. While offering high specificity and potency, their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility, leading to rapid degradation and reduced efficacy.[1][2][3] A leading strategy to overcome these hurdles is the introduction of conformational constraints into the peptide backbone. This guide provides an in-depth comparison of peptides containing azepane residues—a seven-membered heterocyclic ring—against their linear counterparts, focusing on the critical parameters of biological activity.

The incorporation of cyclic amino acids, such as those containing an azepane ring, enforces a more rigid structure.[4][5] This pre-organization of the peptide's conformation can have profound effects on its interaction with biological targets and its survival in a physiological environment. We will explore the mechanistic basis for these differences and provide the experimental frameworks necessary to validate these properties in your own research.

The Structural Impact of the Azepane Moiety

The defining feature of an azepane-containing amino acid is the seven-membered saturated ring that constrains the peptide backbone.[6] Unlike a linear peptide, which can adopt a multitude of conformations in solution, the azepane ring drastically reduces the available conformational space.[7][8] This rigidity is not merely a restriction; it is a tool for precisely engineering the peptide's three-dimensional structure to favor specific secondary structures, such as β-turns or helices, which are often crucial for molecular recognition.[4][9][10]

cluster_0 Linear Peptide Analogue cluster_1 Azepane-Containing Peptide A1 Amino Acid 1 B1 Amino Acid 2 A1->B1 Flexible Bond C1 Amino Acid 3 B1->C1 Flexible Bond D1 Amino Acid 4 C1->D1 Flexible Bond A2 Amino Acid 1 B2 Azepane Residue A2->B2 Constrained Backbone C2 Amino Acid 3 B2->C2 Constrained Backbone D2 Amino Acid 4 C2->D2 Flexible Bond

Caption: Structural comparison of a flexible linear peptide and a conformationally constrained azepane-containing peptide.

Comparative Analysis of Biological Performance

The structural rigidity imparted by the azepane ring translates directly into tangible advantages in biological activity. Here, we compare key performance metrics between azepane-containing peptides and their linear analogues, supported by experimental data.

Enhanced Receptor Binding Affinity

A primary benefit of conformational constraint is the potential for significantly increased binding affinity. Linear peptides must overcome a considerable entropic penalty to adopt the specific conformation required for receptor binding.[7] Azepane-containing peptides, by being "pre-organized" into a bioactive shape, minimize this energy cost, often resulting in a stronger and more favorable interaction with the target receptor.[4][8][11]

Peptide AnalogueTarget ReceptorBinding Affinity (Ki, nM)Fold Improvement
Linear Peptide XReceptor Y150 nM-
Azepane-Peptide XReceptor Y5 nM30x
Linear Peptide ZReceptor A890 nM-
Azepane-Peptide ZReceptor A45 nM~20x
Note: Data is representative and compiled from principles established in referenced literature.

This enhanced affinity is a direct consequence of the reduced flexibility. The azepane forces the peptide into a well-defined secondary structure, which can more precisely complement the binding site on a target protein.[12]

Superior Enzymatic Stability and Pharmacokinetics

A major obstacle in peptide therapeutics is their rapid degradation by proteases in the bloodstream.[1][2] The unique, non-natural structure of an azepane-containing peptide provides a powerful defense against enzymatic cleavage. Proteases recognize and cleave specific sequences and conformations typical of natural, linear peptides; the constrained backbone of an azepane analogue often prevents this recognition, leading to a dramatically increased half-life in plasma.[5][7][13]

Peptide AnalogueMatrixHalf-life (t½)Analytical Method
Linear PeptideHuman Plasma3.2 hours[1]LC-MS
Modified PeptideHuman Plasma43.5 hours[14]LC-MS
Native PeptideRat Serum~0% remaining after 24h[14]RP-HPLC
Constrained PeptideRat Serum>30% remaining after 48h[14]RP-HPLC

This improved stability directly impacts the peptide's pharmacokinetic profile, allowing for sustained exposure and potentially reducing the required dosing frequency in a therapeutic setting.

Increased Receptor Subtype Selectivity

The conformational flexibility of linear peptides can sometimes lead to promiscuous binding to multiple receptor subtypes, causing off-target effects. The rigidity of azepane-peptides can enhance selectivity.[5] By locking the peptide into a conformation that is optimal for only one specific receptor subtype, off-target binding is minimized, as the peptide can no longer contort itself to fit into the binding pockets of related but distinct receptors.[7]

Essential Experimental Protocols

To empower researchers to validate these comparative advantages, we provide detailed, self-validating protocols for key assays. The rationale behind critical steps is explained to ensure both technical accuracy and a deep understanding of the methodology.

Protocol 1: In Vitro Plasma Stability Assay

This assay is fundamental for assessing a peptide's resistance to proteolytic degradation.

cluster_workflow Plasma Stability Assay Workflow start 1. Prepare Peptide Stock (e.g., 1 mg/mL in DMSO) prep_plasma 2. Pre-warm Plasma (Human or Animal) to 37°C start->prep_plasma spike 3. Spike Peptide into Plasma (Final concentration e.g., 10 µM) prep_plasma->spike incubate 4. Incubate at 37°C spike->incubate sampling 5. Withdraw Aliquots at Time Points (0, 0.5, 1, 2, 4, 8, 24h) incubate->sampling quench 6. Quench Reaction (Add 10% TCA or cold Acetonitrile) sampling->quench centrifuge 7. Centrifuge (14,000 rpm, 10 min) quench->centrifuge supernatant 8. Collect Supernatant centrifuge->supernatant analysis 9. Analyze by LC-MS (Quantify remaining peptide) supernatant->analysis calculate 10. Calculate Half-Life (t½) analysis->calculate

Caption: Experimental workflow for determining peptide half-life in a plasma stability assay.

Methodology:

  • Materials Preparation:

    • Test Peptide (Azepane-containing and Linear Analogue) Stock Solution: 1 mg/mL in a suitable solvent like DMSO.

    • Plasma: Pooled human or animal plasma, thawed at 37°C and centrifuged to remove cryoprecipitates.

    • Quenching Solution: 10% Trichloroacetic Acid (TCA) in water or cold acetonitrile. Using an organic solvent like acetonitrile is often preferable to acid precipitation as it can minimize the loss of the analyte peptide.[1][15]

  • Incubation:

    • Pre-warm the required volume of plasma to 37°C in a water bath.

    • Spike the test peptide into the plasma to a final concentration (e.g., 10 µM). This concentration should be high enough for reliable detection but not so high as to saturate the enzymes.[13][15]

    • Vortex gently and immediately take the T=0 time point.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

    • Immediately add the aliquot to a tube containing the quenching solution (e.g., 150 µL of cold acetonitrile). The quenching step is critical as it precipitates plasma proteins and halts all enzymatic activity.[13]

  • Sample Processing & Analysis:

    • Vortex the quenched sample vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[13]

    • Carefully collect the supernatant, which contains the remaining intact peptide.

    • Analyze the supernatant using a validated LC-MS (Liquid Chromatography-Mass Spectrometry) method to quantify the concentration of the intact peptide.

    • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) from the degradation curve.

Protocol 2: Competitive Receptor Binding Assay

This assay determines the binding affinity (Ki) of a peptide for its target receptor by measuring how effectively it competes with a known radiolabeled or fluorescently labeled ligand.

Methodology:

  • Materials Preparation:

    • Cell Membranes or Purified Receptor: Prepare membranes from cells overexpressing the target receptor or use a purified receptor preparation.

    • Radiolabeled Ligand: A high-affinity ligand for the target receptor labeled with an isotope (e.g., ³H or ¹²⁵I).

    • Test Peptides: A series of dilutions of the azepane-peptide and its linear analogue.

    • Binding Buffer: A buffer optimized for the specific receptor-ligand interaction.

  • Assay Setup (96-well plate format):

    • Add a fixed amount of receptor/cell membranes to each well.

    • Add a fixed, known concentration of the radiolabeled ligand to each well.

    • Add increasing concentrations of the unlabeled test peptide (the "competitor") to the wells. Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation & Separation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.

    • Rapidly separate the bound from unbound radioligand via vacuum filtration through a glass fiber filter mat. The receptors and bound ligand are retained on the filter, while the unbound ligand passes through.

    • Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound ligand.

  • Detection & Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radiolabeled ligand.

Conclusion and Future Directions

The incorporation of azepane-containing amino acids represents a robust and validated strategy for enhancing the therapeutic potential of peptides. By enforcing conformational rigidity, this approach directly addresses the core liabilities of linear peptides, leading to analogues with superior receptor binding affinity, greatly improved enzymatic stability, and heightened receptor selectivity. While the synthesis of these modified peptides can be more complex than their linear counterparts, the significant improvements in their biological activity profile provide a compelling rationale for their use in modern drug development.[16][17] As researchers continue to explore novel heterocyclic scaffolds, azepane-based peptidomimetics will undoubtedly remain a cornerstone in the design of next-generation therapeutics.[18][19]

References

  • Jiménez, A. I., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • Vázquez, S., et al. (2012). Azepane Quaternary Amino Acids As Effective Inducers of 310 Helix Conformations. Organic Letters. Retrieved from [Link]

  • Kneis, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Han, I., Lim, C. N., & Choi, S. H. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. Retrieved from [Link]

  • Han, I., Lim, C. N., & Choi, S. H. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. Retrieved from [Link]

  • van der Veken, P., et al. (n.d.). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Request PDF. Retrieved from [Link]

  • Han, I., Lim, C. N., & Choi, S. H. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Han, I., Lim, C. N., & Choi, S. H. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ACS Publications. Retrieved from [Link]

  • Kneis, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Retrieved from [Link]

  • France, S. P., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society. Retrieved from [Link]

  • Journal of Pharma Insights and Research. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research. Retrieved from [Link]

  • Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]

  • LifeTein Peptide Blog. (2018). How to do competition binding assay?. Retrieved from [Link]

  • Mező, G., et al. (2022). Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. Molecules. Retrieved from [Link]

  • Kneis, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Jiménez, A. I., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. ACS Publications. Retrieved from [Link]

  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). Peptide Competition Assay (PCA) Protocol. Retrieved from [Link]

  • Copolovici, D. M., & Langel, Ü. (2014). Receptor binding peptides for target-selective delivery of nanoparticles encapsulated drugs. Journal of Controlled Release. Retrieved from [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. Retrieved from [Link]

  • Al-Sha'er, M. A., et al. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI. Retrieved from [Link]

  • Various Authors. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. Retrieved from [Link]

  • Penn Today. (2024). A modified peptide shows promise for fighting tumors. Retrieved from [Link]

  • González-Muñiz, R. (2017). Cyclic peptides in biological/medicinal chemistry. MedChemComm. Retrieved from [Link]

  • Debbault, C., et al. (2024). Venom-derived peptides for breaking through the glass ceiling of drug development. Frontiers in Pharmacology. Retrieved from [Link]

  • MDPI. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Retrieved from [Link]

  • González-Muñiz, R. (2017). Cyclic Peptides in Biological/Medicinal Chemistry. MedChemComm. Retrieved from [Link]

  • Wilson, A. A., et al. (2010). Synthesis, Structure−Affinity Relationships, and Radiolabeling of Selective High-Affinity 5-HT 4 Receptor Ligands as Prospective Imaging Probes for Positron Emission Tomography. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gomes, I., et al. (2020). New Insights Into Peptide Cannabinoids: Structure, Biosynthesis and Signaling. Frontiers in Molecular Neuroscience. Retrieved from [Link]

  • Park, S., et al. (n.d.). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. PMC. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Protecting Group Strategies in 4-Oxoazepane Synthesis

For Researchers, Scientists, and Drug Development Professionals The 4-oxoazepane core is a privileged seven-membered heterocyclic scaffold of significant interest in medicinal chemistry. Its conformational flexibility an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-oxoazepane core is a privileged seven-membered heterocyclic scaffold of significant interest in medicinal chemistry. Its conformational flexibility and three-dimensional structure make it an attractive building block for novel therapeutics. However, the synthesis of this key intermediate presents a classic challenge in organic chemistry: how to perform reactions on other parts of a molecule without the interference of the reactive secondary amine. The nucleophilic and basic nature of the azepane nitrogen necessitates the use of a temporary "protecting group" to ensure chemoselectivity and achieve desired synthetic outcomes.[1]

This guide provides an in-depth comparison of the most common and effective protecting group strategies for the synthesis of 4-oxoazepane. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a logical framework for selecting the optimal strategy for your specific synthetic route.

The Central Role of Amine Protection

Amines are prone to reacting with a wide range of reagents, including electrophiles like alkylating agents and carbonyl compounds, as well as oxidizing agents.[1] In the context of 4-oxoazepane synthesis, which often involves steps like ring expansion or Dieckmann condensation, an unprotected secondary amine can lead to a host of undesired side reactions, significantly lowering the yield and complicating purification.

A robust protecting group strategy must satisfy three core criteria:

  • The protecting group must be introduced easily and in high yield onto the azepane nitrogen.

  • It must be stable and inert to the reaction conditions employed in subsequent synthetic steps.

  • It must be removed ("deprotected") selectively and efficiently under conditions that do not compromise the integrity of the final 4-oxoazepane product or other functional groups present.[1]

We will now compare three of the most widely employed amine protecting groups in this context: the tert-Butoxycarbonyl (Boc) group, the Benzyloxycarbonyl (Cbz) group, and the Benzyl (Bn) group.

The tert-Butoxycarbonyl (Boc) Strategy

The Boc group is one of the most common carbamate protecting groups used for amines, prized for its stability to a wide range of non-acidic conditions.[2][3] Its steric bulk effectively shields the nitrogen's nucleophilicity.

Mechanism and Workflow

The protection reaction proceeds via the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc)₂O. The deprotection is an acid-catalyzed elimination reaction that releases the free amine, carbon dioxide, and the stable tert-butyl cation, which is typically scavenged by the solvent or other nucleophiles present.[3]

Boc Protection and Deprotection Azepanone 4-Oxoazepane BocProtected N-Boc-4-oxoazepane Azepanone->BocProtected Protection BocAnhydride (Boc)₂O, Base (e.g., TEA, NaOH) Deprotected 4-Oxoazepane•HCl BocProtected->Deprotected Deprotection Acid Strong Acid (TFA or HCl) Byproducts CO₂ + Isobutylene Cbz Protection and Deprotection Azepanone 4-Oxoazepane CbzProtected N-Cbz-4-oxoazepane Azepanone->CbzProtected Protection CbzCl Cbz-Cl, Base (e.g., Na₂CO₃) Deprotected 4-Oxoazepane CbzProtected->Deprotected Deprotection Hydrogenation H₂, Pd/C Byproducts CO₂ + Toluene Benzyl Protection and Deprotection Azepanone 4-Oxoazepane BnProtected N-Benzyl-4-oxoazepane Azepanone->BnProtected Protection BnBr Bn-Br, Base (e.g., K₂CO₃) Deprotected 4-Oxoazepane BnProtected->Deprotected Deprotection Hydrogenation H₂, Pd/C Byproduct Toluene Protecting Group Decision Tree Start Start: Choose a Protecting Group for 4-Oxoazepane Q1 Are reducible groups (alkenes, alkynes, etc.) present or planned in later steps? Start->Q1 Q2 Are acid-sensitive groups (t-butyl esters, acetals, etc.) present or planned in later steps? Q1->Q2 No Use_Boc Use N-Boc Strategy Q1->Use_Boc Yes Use_Cbz_Bn Use N-Cbz or N-Benzyl Strategy Q2->Use_Cbz_Bn Yes Consider_Orthogonal Consider orthogonal strategies. Is the robustness of Benzyl needed? Q2->Consider_Orthogonal No Use_Cbz Use N-Cbz Consider_Orthogonal->Use_Cbz No Use_Bn Use N-Benzyl Consider_Orthogonal->Use_Bn Yes

Caption: Decision tree for protecting group selection.

Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of 4-oxoazepane. Researchers should optimize conditions based on their specific substrate and scale.

Protocol 1: N-Boc Protection of 4-Oxoazepane
  • Materials: 4-Oxoazepane hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous NaHCO₃, Brine.

  • Procedure:

    • Suspend 4-oxoazepane hydrochloride (1.0 eq) in DCM (approx. 0.5 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Add TEA (2.2 eq) dropwise to the suspension. Stir for 15 minutes.

    • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous NaHCO₃. Separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes) to yield tert-butyl 4-oxoazepane-1-carboxylate.

#[4][5][6]### Protocol 2: N-Boc Deprotection

  • Materials: N-Boc-4-oxoazepane, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-4-oxoazepane (1.0 eq) in DCM (approx. 0.2 M).

    • Cool the solution to 0 °C.

    • Add TFA (10-20 eq, often used as a 20-50% solution in DCM) dropwise.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Azeotrope with toluene (3x) to remove residual TFA. The product is typically obtained as the TFA salt and can be used directly or neutralized with a base.

#[3]### Protocol 3: N-Cbz Protection of 4-Oxoazepane

  • Materials: 4-Oxoazepane hydrochloride, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Dioxane, Water.

  • Procedure:

    • Dissolve 4-oxoazepane hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0 °C.

    • Add Na₂CO₃ (2.5 eq) portion-wise, ensuring the pH remains basic.

    • Add Cbz-Cl (1.1 eq) dropwise.

    • Allow the mixture to stir at room temperature for 4-6 hours.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to yield benzyl 4-oxoazepane-1-carboxylate.

#[7]### Protocol 4: N-Cbz and N-Benzyl Deprotection by Catalytic Hydrogenation

  • Materials: N-Cbz or N-Benzyl protected 4-oxoazepane, Palladium on carbon (10% Pd/C, 5-10 mol%), Methanol or Ethanol, Hydrogen gas supply (balloon or Parr hydrogenator).

  • Procedure:

    • Dissolve the protected azepanone (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., N₂ or Ar).

    • Evacuate the flask and backfill with hydrogen gas (repeat 3x).

    • Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected 4-oxoazepane.

Conclusion

The synthesis of 4-oxoazepane and its derivatives is critically dependent on the strategic selection and application of amine protecting groups. The N-Boc strategy is ideal for syntheses that avoid acidic conditions, offering orthogonality to hydrogenolysis-labile groups. Conversely, the N-Cbz and N-Benzyl strategies are well-suited for routes involving acidic transformations but are incompatible with reducible functionalities. A thorough analysis of the planned synthetic route, with careful consideration of orthogonality, is essential for designing an efficient, high-yielding, and successful synthesis of these valuable medicinal chemistry scaffolds.

References

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Metal-Mediated Aza- and Azonia-Cope Rearrangements. Chemical Reviews, 104(6), 3079–3160.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Ansell, M. F., & Palmer, M. H. (1963). 4-Oxoazepane. Journal of the Chemical Society, 2640.
  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect, 5(23), 6965-6985.
  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]

  • Avenoza, A., Busto, J. H., Corzana, F., Gmeiner, P., & Zurbano, M. M. (2011). Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides. The Journal of Organic Chemistry, 76(16), 6592–6603.
  • D'hooghe, M., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(12), 6210-6222.
  • Sharma, A., & Kumar, R. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 18(17), e202300447.
  • Li, B., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(6), 1395–1399.
  • Yang, K., et al. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b]oxa[1][8]zin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464-4467.

  • National Center for Biotechnology Information. (2026). Protecting Group Strategies in Natural Product Biosynthesis. PubMed. Retrieved from [Link]

  • Montgomery, S. L., et al. (2020). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(50), 17828–17834.
  • Avenoza, A., et al. (2011). Quaternary α,α-2-oxoazepane α-amino acids: synthesis from ornithine-derived β-lactams and incorporation into model dipeptides. The Journal of Organic Chemistry, 76(16), 6592-6603.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Awuah, E., & Capretta, A. (2010). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 8(17), 3877–3880.
  • Awuah Lab. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Soural, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 35906-35916.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • D'hooghe, M., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(12), 6210-6222.
  • Organic Chemistry Portal. (2006, June 12). Protection of N- and O-Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine. Retrieved from [Link]

  • Hamzah, B.F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245.

Sources

Validation

A Spectroscopic Guide to Fmoc Deprotection: Comparing Fmoc-4-oxoazepane and 4-oxoazepane

In the realm of peptide synthesis and the development of complex molecular architectures, the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone for amine protection. Its widespread use stems from its remarkable st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of peptide synthesis and the development of complex molecular architectures, the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone for amine protection. Its widespread use stems from its remarkable stability under acidic conditions and its clean, base-labile cleavage.[1] Verifying the complete removal of the Fmoc group is a critical checkpoint in any synthetic workflow. Incomplete deprotection can lead to the formation of deletion sequences or capped products, compromising the purity and yield of the target molecule.

This guide provides an in-depth spectroscopic comparison of an N-Fmoc protected cyclic amino acid analog, Fmoc-4-oxoazepane, with its deprotected form, 4-oxoazepane (also known as azepan-4-one). The 4-oxoazepane scaffold is a valuable building block in medicinal chemistry, appearing in various pharmacologically active agents.[2][3] Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we will illustrate the distinct spectral signatures that serve as definitive markers for successful deprotection.

The principles and techniques detailed herein are not confined to this specific molecule but serve as a universal guide for researchers monitoring Fmoc deprotection across a wide array of primary and secondary amines.

The Deprotection Workflow: A Visual Overview

The cleavage of the Fmoc group is a straightforward process, typically achieved by treatment with a mild base like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction proceeds via a β-elimination mechanism.

Deprotection_Workflow cluster_start Starting Material cluster_reagent Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_product Final Product Fmoc_Azepanone Fmoc-4-oxoazepane in DMF Reagent 20% Piperidine in DMF Fmoc_Azepanone->Reagent 1. Add Stir Stir at RT (e.g., 2 x 10 min) Reagent->Stir 2. Initiate Monitor Monitor by TLC/LC-MS Stir->Monitor 3. Verify Completion Wash Resin Wash (DMF, DCM) or Aqueous Workup Monitor->Wash 4. Quench & Purify Concentrate Concentration in vacuo Wash->Concentrate Deprotected 4-Oxoazepane Concentrate->Deprotected 5. Isolate

Caption: Experimental workflow for the base-mediated deprotection of Fmoc-4-oxoazepane.

Structural Changes and Spectroscopic Consequences

The fundamental transformation is the conversion of a carbamate to a secondary amine. This seemingly simple change induces significant alterations in the electronic and steric environment of the molecule, which are readily detected by various spectroscopic methods.

Caption: Key structural differences between the protected and deprotected forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of protons and carbons. The differences in the ¹H and ¹³C NMR spectra are dramatic and serve as the gold standard for confirming deprotection.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample (either Fmoc-4-oxoazepane or its deprotected form) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize both the protected and deprotected forms and will not exchange with the N-H proton of the deprotected amine.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

¹H NMR: The Disappearance of the Fluorenyl Signature

The most obvious change in the ¹H NMR spectrum is the complete disappearance of the signals corresponding to the Fmoc group.

  • Fmoc-4-oxoazepane: The spectrum is dominated by signals from the fluorenyl ring system in the aromatic region (δ 7.2-7.8 ppm).[4] Additionally, characteristic signals for the CH and CH₂ protons of the methoxycarbonyl linker appear around δ 4.2-4.5 ppm. The protons on the azepane ring adjacent to the nitrogen will be shifted downfield due to the electron-withdrawing effect of the carbamate.

  • 4-Oxoazepane: The aromatic region (δ > 7.0 ppm) will be entirely clear. The protons on the azepane ring adjacent to the nitrogen will shift significantly upfield (to ~δ 2.8-3.2 ppm) now that they are adjacent to a standard secondary amine. A broad singlet corresponding to the N-H proton will also appear, typically in the δ 1.0-4.0 ppm range, although its position and visibility can be concentration and solvent-dependent.[5][6]

¹³C NMR: Tracking the Carbonyls

The ¹³C NMR spectrum provides clear evidence of the chemical environment of each carbon atom.

  • Fmoc-4-oxoazepane: The spectrum will show numerous signals for the Fmoc group, including those in the aromatic region (δ 120-144 ppm).[7] Two key carbonyl signals will be present: the carbamate carbonyl (N-C=O) around δ 156 ppm and the ketone carbonyl (C=O) significantly downfield, typically > δ 205 ppm for a cyclic ketone.[8]

  • 4-Oxoazepane: All signals corresponding to the Fmoc group will be absent. The ketone carbonyl peak will remain, although its chemical shift may be slightly altered by the change in the nitrogen substituent. The carbamate carbonyl signal around δ 156 ppm will be gone, providing conclusive evidence of deprotection.

Comparative NMR Data (Predicted)
Assignment Fmoc-4-oxoazepane (Predicted δ, ppm) 4-Oxoazepane (Predicted δ, ppm) Rationale for Change
¹H NMR
Fmoc Aromatic H7.2 - 7.8 (8H, m)AbsentComplete removal of the Fmoc group.
Fmoc CH/CH₂4.2 - 4.5 (3H, m)AbsentRemoval of the fluorenylmethoxy linker.
Azepane H (α to N)3.5 - 3.8 (4H, m)2.8 - 3.2 (4H, m)Upfield shift due to removal of electron-withdrawing carbamate.
Azepane H (α to C=O)2.5 - 2.8 (4H, m)2.4 - 2.7 (4H, m)Minor shift expected.
N-HAbsent1.0 - 4.0 (1H, br s)Appearance of the secondary amine proton.
¹³C NMR
Fmoc Aromatic C120, 125, 127, 128, 141, 144AbsentComplete removal of the Fmoc group.
Carbamate C=O~156AbsentDisappearance of the carbamate functional group.
Ketone C=O> 205> 205Ketone group remains; minor shift possible.
Fmoc CH/CH₂~47, ~67AbsentRemoval of the fluorenylmethoxy linker.
Azepane C (α to N)~45-50~40-45Upfield shift upon removal of the carbamate.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups. The transition from a carbamate to a secondary amine provides a clear and easily interpretable change in the spectrum.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Samples can be analyzed neat (as a thin film or solid using an ATR accessory) or as a KBr pellet. Attenuated Total Reflectance (ATR) is often the most convenient method.

  • Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹. A background spectrum should be collected first.

Key Vibrational Frequencies
  • Fmoc-4-oxoazepane: The spectrum will be characterized by two strong carbonyl (C=O) stretching bands. The carbamate carbonyl typically appears around 1700-1720 cm⁻¹, while the ketone carbonyl in a seven-membered ring is expected around 1715 cm⁻¹.[9][10] These may overlap to form a broad, strong absorption. Aromatic C-H stretches from the fluorenyl group will also be visible above 3000 cm⁻¹.

  • 4-Oxoazepane: The carbamate C=O band will be completely absent. The most telling new feature is the appearance of a moderate N-H stretching vibration in the 3300-3500 cm⁻¹ region.[11][12] As a secondary amine, this will present as a single, relatively sharp peak.[13] The ketone C=O stretch will remain around 1715 cm⁻¹.

Comparative FT-IR Data (Predicted)
Vibrational Mode Fmoc-4-oxoazepane (Predicted cm⁻¹) 4-Oxoazepane (Predicted cm⁻¹) Interpretation
N-H StretchAbsent3300 - 3350 (single, moderate peak)Confirms presence of a secondary amine.[11][14]
Aromatic C-H Stretch~3050 - 3100AbsentLoss of the fluorenyl aromatic system.
Aliphatic C-H Stretch2850 - 29802850 - 2980Unchanged.
Carbamate C=O Stretch~1700 - 1720 (strong)AbsentDefinitive marker of Fmoc group removal.[15]
Ketone C=O Stretch~1715 (strong)~1715 (strong)Ketone moiety is unaffected by the reaction.[9]
C-N Stretch~1230 (moderate)~1180 - 1250 (moderate)C-N bond remains but in a different environment.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the starting material and the final product, providing unequivocal proof of the transformation.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (e.g., ~0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote ionization.

  • Acquisition: Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF, Quadrupole, or Orbitrap). Acquire spectra in positive ion mode.

Expected Mass and Fragmentation
  • Fmoc-4-oxoazepane: The calculated molecular weight is 335.38 g/mol . The ESI-MS spectrum will show a prominent protonated molecular ion [M+H]⁺ at m/z 336.4. In tandem MS (MS/MS), a characteristic fragmentation pattern is the loss of the dibenzofulvene portion (178 Da) via a McLafferty-type rearrangement, resulting in a fragment corresponding to the deprotected amine plus a proton.[16]

  • 4-Oxoazepane: The calculated molecular weight is 113.16 g/mol . The ESI-MS spectrum will show the protonated molecular ion [M+H]⁺ at m/z 114.2. This mass shift of -222.22 Da is the definitive signature of Fmoc group removal. Fragmentation will involve cleavage of the azepane ring.

Comparative MS Data (Predicted)
Parameter Fmoc-4-oxoazepane 4-Oxoazepane
Formula C₂₁H₂₁NO₃C₆H₁₁NO
Molecular Weight 335.15 g/mol 113.08 g/mol
[M+H]⁺ (m/z) 336.2114.1
Key Fragmentation Loss of dibenzofulvene (-178 Da)Ring cleavage
Conclusion

The successful deprotection of Fmoc-4-oxoazepane to yield 4-oxoazepane is unequivocally confirmed by a suite of spectroscopic changes. In NMR , the complete disappearance of the characteristic aromatic and linker signals of the Fmoc group and the corresponding upfield shift of the protons alpha to the nitrogen provide the most detailed evidence. In FT-IR , the key indicators are the loss of the carbamate C=O stretch and the emergence of the N-H stretch of the resulting secondary amine. Finally, Mass Spectrometry provides the ultimate confirmation through the observation of the precise mass change corresponding to the loss of the C₁₅H₁₀O₂ Fmoc moiety.

By employing these three complementary techniques, researchers can proceed with confidence, knowing that this critical step in their synthetic sequence has been successfully and completely executed. This multi-faceted analytical approach ensures the integrity of subsequent synthetic steps and the purity of the final product, forming a self-validating system for robust chemical synthesis.

References
  • Purdue University Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Stone, R. G., & Bell, M. F. (1958). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Journal of the American Chemical Society, 80(18), 4901-4903.
  • Labnics. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid communications in mass spectrometry : RCM, 25(14), 1949–1958.
  • Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359.
  • Hart, M. P., & Garvey, J. S. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
  • Stothers, J. B., & Lauterbur, P. C. (1963). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 41(2), 423-436.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Ghavre, M., & Ghorbani-Choghamarani, A. (2018). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society, 29(9), 1968-1975.
  • Wikipedia. (2023, November 26). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Yadav, V. K., & Sriram, M. (2014). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic & medicinal chemistry, 22(19), 5235–5252.
  • Scheschkewitz, D., Giraud, F., & Lamberth, C. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 64(3), 200-202.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of São Paulo. (n.d.). Chemical Shifts 1H-NMR. Retrieved from [Link]

  • NIST. (2012, June 22). 13C - NMR Absorptions of Major Functional Groups. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Flohr, A., Bur, D., Guba, W., O'Meara, J., & Richter, H. (2007). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Bioorganic & medicinal chemistry letters, 17(15), 4243–4248.

Sources

Comparative

structural determination of peptides with 4-oxoazepane using X-ray crystallography

As drug development increasingly pivots toward constrained peptidomimetics to target complex protein-protein interactions, unnatural amino acids have become indispensable. Among these, the seven-membered azepane ring—spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly pivots toward constrained peptidomimetics to target complex protein-protein interactions, unnatural amino acids have become indispensable. Among these, the seven-membered azepane ring—specifically 4-oxoazepane—offers unique conformational rigidity. However, rationally designing therapeutics with these building blocks requires precise 3D structural elucidation.

This guide objectively compares the performance of X-ray crystallography against alternative modalities (NMR and Cryo-EM) for determining the structure of 4-oxoazepane-containing peptides, providing actionable experimental protocols and field-proven data.

The Mechanistic Role of 4-Oxoazepane in Peptide Design

Incorporating unnatural cyclic amino acids into a peptide backbone enforces specific secondary structures, enhancing both target affinity and proteolytic stability. The 4-oxoazepane moiety is particularly valuable; the constrained seven-membered ring restricts backbone dihedral angles, while the ketone at the 4-position serves as a functional handle or a critical hydrogen-bond acceptor.

Recent structural studies demonstrate that azepane-derived quaternary amino acids act as potent β -turn inducers when placed at the i+1 position of a peptide sequence[1]. Furthermore,2 reveal that azepane moieties can stabilize complex 12/10-helical backbones, with the twisted-chair conformation of the ring dictating the pseudo-equatorial or pseudo-axial orientation of substituents[2].

Comparative Analysis of Structural Determination Modalities

To validate the induced secondary structures of 4-oxoazepane peptides, researchers must choose the appropriate analytical modality. While 3 for absolute configuration[3], it is essential to understand its performance relative to other techniques.

Modality Performance & Causality
  • X-Ray Crystallography: Delivers unambiguous, atomic-level resolution (< 1.0 Å). Because it relies on the diffraction of X-rays by electron clouds in a rigid lattice, it directly measures the exact ϕ and ψ dihedral angles of the peptide backbone, confirming the precise geometry of azepane-induced β -turns[1].

  • Solution-State NMR Spectroscopy: Excellent for capturing dynamic conformational ensembles in physiological buffers. However, for highly constrained, non-natural peptidomimetics, severe spectral overlap and the reliance on indirect NOE distance restraints can result in ambiguous structural models[1].

  • Cryo-Electron Microscopy (Cryo-EM): While revolutionary for massive protein complexes, Cryo-EM is fundamentally limited by a size threshold (~50 kDa). Small 4-oxoazepane peptides (< 3 kDa) do not provide enough contrast in vitrified ice to allow for particle alignment, rendering this technique unviable unless the peptide is bound to a large target receptor.

Table 1: Quantitative Comparison of Structural Modalities for Small Peptidomimetics
ModalityMax Resolution LimitSample StateMinimum Sample RequirementSize LimitationTime to Structure
X-Ray Crystallography < 0.8 Å Solid (Crystal)1–5 mg (>99% purity)None (Small molecules excel)Weeks to Months
Solution NMR ~2.0 Å (Ensemble)Liquid (Buffer)5–15 mg (Isotopic labeling)< 30 kDa (Optimal)Weeks
Cryo-EM ~2.0 ÅVitrified Ice< 1 mg> 50 kDa (Strict limit) Days to Weeks

Experimental Protocol: X-Ray Crystallography of 4-Oxoazepane Peptides

The following step-by-step methodology outlines the process for crystallizing and resolving 4-oxoazepane peptides.

Self-Validating System Design: A common critique of X-ray crystallography is that crystal packing forces may artificially distort the peptide's bioactive conformation. To create a self-validating protocol, the final solid-state X-ray coordinates must be mathematically superimposed with solution-state NMR NOE data. An RMSD (Root Mean Square Deviation) of < 1.0 Å between the two models confirms that the 4-oxoazepane ring inherently drives the observed conformation, independent of lattice artifacts.

Step 1: Synthesis and High-Fidelity Purification
  • Synthesis: Synthesize the target peptide using solid-phase peptide synthesis (SPPS), incorporating the unnatural amino acid derived from 3[3].

  • Purification: Purify the cleaved peptide via reverse-phase HPLC to a strict >99% purity threshold, followed by lyophilization.

  • Causality: High purity is non-negotiable. Even trace impurities (such as deletion sequences) will act as crystal growth terminators, disrupting the delicate nucleation process required for small, flexible peptides.

Step 2: Hanging-Drop Vapor Diffusion Crystallization
  • Preparation: Dissolve the lyophilized peptide in a minimal volume of a primary solvent (e.g., 50% aqueous methanol or acetonitrile) to a concentration of 10-20 mg/mL.

  • Plating: On a siliconized glass cover slip, mix 1 µL of the peptide solution with 1 µL of the reservoir solution (e.g., varying gradients of PEG 400 and buffer). Invert the cover slip over the reservoir well and seal.

  • Causality: Vapor diffusion allows for a slow, thermodynamically controlled increase in supersaturation. The gradual evaporation of the volatile solvent forces the peptide molecules to slowly adopt their lowest-energy conformation and pack into an ordered lattice, which is critical for molecules containing flexible terminal groups alongside the rigid azepane core.

Step 3: Diffraction Data Collection and Phase Determination
  • Cryo-Cooling: Mount a single, block-shaped crystal on a goniometer loop and immediately submerge it in a liquid nitrogen stream (100 K).

  • Diffraction: Collect diffraction data using a high-intensity microfocus X-ray source (Cu K α radiation, λ = 1.5418 Å).

  • Phase Solving: Solve the phase problem using Direct Methods (e.g., SHELXT software).

  • Causality: Cryo-cooling minimizes radiation damage and reduces atomic thermal vibrations, yielding higher resolution data. Direct Methods are specifically chosen because small peptidomimetics lack the heavy atoms required for anomalous dispersion; their high-resolution diffraction data allows for purely mathematical phase estimation.

Step 4: Structural Refinement and Validation
  • Refinement: Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). Refine the 4-oxoazepane ring atoms with anisotropic displacement parameters.

  • Self-Validation: Extract the backbone dihedral angles and superimpose the structure with the lowest-energy NMR solution model. Confirm the presence of the expected intramolecular hydrogen bond (e.g., between residue i+3 amide and residue i carbonyl) to validate the β -turn[1].

Workflow Visualization

G A Peptide Synthesis (4-Oxoazepane Incorporation) B HPLC Purification & Lyophilization (>99%) A->B C Vapor Diffusion Crystallization B->C D X-Ray Diffraction (Cryo-cooled at 100K) C->D E Phase Determination (Direct Methods) D->E F Structural Refinement & NMR Cross-Validation E->F

Workflow for X-ray crystallographic determination of 4-oxoazepane peptides.

References

  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method Source: ChemRxiv URL
  • Source: PMC (National Institutes of Health)
  • Azepan-4-one | High-Quality Research Chemical Source: Benchchem URL

Sources

Validation

A Comparative Guide to Assessing the Metabolic Stability of Peptides Incorporating 4-Oxoazepane

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of peptides modified with 4-oxoazepane residues. We will explore the mechani...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of peptides modified with 4-oxoazepane residues. We will explore the mechanistic rationale for this modification, present detailed, self-validating experimental protocols for comparative analysis, and offer insights into data interpretation.

Introduction: The Challenge of Peptide Therapeutics and the Promise of Structural Innovation

Peptide-based therapeutics offer remarkable specificity and potency, positioning them as powerful tools against a wide range of diseases. However, their clinical translation is often hampered by a critical vulnerability: poor metabolic stability.[1] The human body is equipped with a vast arsenal of proteolytic enzymes (peptidases) that rapidly degrade natural peptides, leading to short in vivo half-lives and limited bioavailability.[2][3][4]

To overcome this hurdle, medicinal chemists employ various strategies to render peptides more resistant to enzymatic attack. These strategies include N- or C-terminal modifications, the use of D-amino acids, and peptide cyclization.[4][5][6] A promising approach involves the incorporation of non-natural, conformationally constrained amino acids to protect the peptide backbone. This guide focuses on a specific modification: the incorporation of a 4-oxoazepane ring system. While direct metabolic data is emerging, the hypothesis is that the rigid 4-oxoazepane structure can induce stable secondary structures, such as β-turns, which can sterically shield cleavage sites from peptidase recognition and enhance overall metabolic robustness.[7][8]

This document will guide you through a rigorous, comparative experimental workflow to test this hypothesis, enabling a data-driven assessment of 4-oxoazepane's utility in your peptide drug discovery program.

The Mechanism of Proteolytic Degradation & The 4-Oxoazepane Hypothesis

Peptides are primarily metabolized by peptidases, which hydrolyze the amide bonds of the peptide backbone.[3] These enzymes are broadly classified as exopeptidases, which cleave terminal amino acids, and endopeptidases, which cleave internal peptide bonds.[9] Key enzymes responsible for this degradation are found in the blood, liver, kidney, and gastrointestinal tract, and include aminopeptidases, carboxypeptidases, and serine proteases like trypsin and chymotrypsin.[2][3][4]

The 4-Oxoazepane Hypothesis:

The incorporation of a rigid 4-oxoazepane moiety into a peptide backbone is proposed to enhance metabolic stability through conformational restriction. Research indicates that such cyclic quaternary amino acids can act as potent inducers of β-turn secondary structures.[7][8] This has two potential stabilizing effects:

  • Steric Shielding: A well-defined, stable conformation can physically block the active site of a peptidase from accessing susceptible peptide bonds. The rigid ring structure itself adds steric bulk that may be poorly accommodated by the enzyme.

  • Reduced Affinity for Proteases: The native, flexible conformation of a peptide is often a prerequisite for binding to the catalytic site of a peptidase. By locking the peptide into a non-ideal conformation, the 4-oxoazepane modification may significantly reduce the binding affinity of peptidases, thereby lowering the rate of cleavage.

The following experimental framework is designed to directly test this hypothesis by comparing a parent peptide to its 4-oxoazepane-modified analogue.

cluster_0 Mechanism of Peptide Degradation cluster_1 4-Oxoazepane Stability Hypothesis P Linear, Flexible Peptide E Proteolytic Enzyme (e.g., Peptidase) P->E High Affinity Binding D Degraded Peptide Fragments E->D Cleavage of Peptide Bond P_mod Peptide with 4-Oxoazepane E_mod Proteolytic Enzyme P_mod->E_mod Low Affinity Binding (Steric Hindrance) P_stable Intact Peptide E_mod->P_stable Cleavage Inhibited

Caption: Proposed mechanism of 4-oxoazepane-mediated metabolic stabilization.

Experimental Framework: A Comparative Case Study

To objectively assess the impact of the 4-oxoazepane modification, we will design a case study comparing two molecules:

  • Parent Peptide (PP): The original, unmodified peptide sequence.

  • Modified Peptide (MP-4Oxo): The same peptide sequence with a 4-oxoazepane residue incorporated at a strategic position, ideally near a known or predicted cleavage site.

The core of the assessment relies on two fundamental in vitro assays:

  • Liver Microsomal Stability Assay: To evaluate susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes, which can be relevant for some modified peptides.[10][11]

  • Plasma Stability Assay: To assess stability against the cocktail of proteases and peptidases present in blood, a primary indicator of in vivo stability.[12][13]

The ultimate output will be the determination of key pharmacokinetic parameters, such as half-life (t½) and intrinsic clearance (CLint), for both peptides.

start Peptide Synthesis (PP & MP-4Oxo) assay_prep Prepare Stock Solutions & Reagents start->assay_prep microsomal_assay Liver Microsomal Stability Assay assay_prep->microsomal_assay plasma_assay Plasma Stability Assay assay_prep->plasma_assay sampling Time-Point Sampling (0, 5, 15, 30, 60 min) microsomal_assay->sampling plasma_assay->sampling quenching Quench Reaction (Cold Acetonitrile + IS) sampling->quenching processing Protein Precipitation & Centrifugation quenching->processing analysis LC-MS/MS Analysis processing->analysis data_analysis Data Analysis (Calculate % Remaining) analysis->data_analysis pk_calc Calculate t½ and CLint data_analysis->pk_calc comparison Comparative Assessment (PP vs. MP-4Oxo) pk_calc->comparison

Caption: Overall experimental workflow for comparative stability assessment.

Detailed Experimental Protocols

Scientific integrity requires that protocols be self-validating. Therefore, each assay includes essential controls to ensure that the observed degradation is enzymatic and not a result of chemical instability or experimental artifact.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay measures the rate of metabolism of a compound by liver microsomes, which are vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[10][11]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Parent Peptide (PP) and Modified Peptide (MP-4Oxo)

  • Acetonitrile (ACN), cold, containing an internal standard (IS)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system[14][15]

Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

    • Prepare stock solutions of PP and MP-4Oxo (e.g., 1 mM in DMSO). Create working solutions (e.g., 100 µM) in buffer.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation Setup (per peptide):

    • Test Reaction (in triplicate): In a microcentrifuge tube, combine 188 µL of the microsome solution and 10 µL of the peptide working solution. Pre-warm for 5 minutes at 37°C.

    • Negative Control (in duplicate): Set up a parallel reaction but replace the NADPH regenerating system with an equal volume of buffer. This control measures non-NADPH-dependent degradation.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding 2 µL of the pre-warmed NADPH regenerating system to the Test Reaction tubes. For the Negative Control, add buffer.

    • Vortex gently and place in the 37°C shaking water bath.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot from each reaction tube.

    • Immediately quench the reaction by adding the aliquot to a tube or well containing 100 µL of cold ACN with the internal standard. The "0 min" sample should be taken immediately after adding NADPH.

  • Sample Processing:

    • Vortex the quenched samples vigorously to precipitate microsomal proteins.

    • Centrifuge at >12,000 g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the peak area ratio of the remaining parent peptide relative to the internal standard at each time point.[16]

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates peptide stability in the presence of proteases found in plasma.[13]

Materials:

  • Pooled Human Plasma (e.g., K2EDTA as anticoagulant)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Parent Peptide (PP) and Modified Peptide (MP-4Oxo)

  • Acetonitrile (ACN), cold, containing an internal standard (IS)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Methodology:

  • Reagent Preparation:

    • Thaw pooled human plasma on ice. If necessary, centrifuge to remove any cryoprecipitate.

    • Prepare stock solutions of PP and MP-4Oxo (e.g., 1 mM in DMSO). Create working solutions (e.g., 100 µM) in PBS.

  • Incubation Setup (per peptide):

    • Test Reaction (in triplicate): In a microcentrifuge tube, add 190 µL of plasma and pre-warm for 5 minutes at 37°C.

    • Negative Control (in duplicate): Prepare a heat-inactivated plasma control by heating an aliquot of plasma at 60°C for 30 minutes to denature enzymes. Use this in a parallel reaction. This control measures chemical instability vs. enzymatic degradation.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the peptide working solution to the pre-warmed plasma (both active and heat-inactivated).

    • Vortex gently and place in the 37°C shaking water bath.

  • Time-Point Sampling & Processing:

    • Follow the same procedure as the microsomal assay (Steps 4 & 5), withdrawing 25 µL aliquots at specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes) and quenching with 100 µL of cold ACN with IS.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method.

Data Analysis and Interpretation

Data Analysis:

  • Calculate Percentage Remaining: For each time point, determine the percentage of the peptide remaining relative to the 0-minute time point.

    • % Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') * 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the '% Remaining' versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life using the formula: t½ = 0.693 / k [17]

  • Calculate Intrinsic Clearance (CLint) (for microsomal assay):

    • Calculate CLint, which represents the inherent ability of the liver to metabolize a drug.

    • CLint (µL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL) [17][18]

Data Presentation: Comparative Tables

The results should be summarized in a clear, comparative table to facilitate decision-making.

Table 1: Comparative Metabolic Stability Data (Hypothetical Results)

Parameter Parent Peptide (PP) Modified Peptide (MP-4Oxo) Fold Improvement
Plasma Stability
Half-Life (t½, min) 25 210 8.4x
% Remaining at 2h 8% 75% -
Liver Microsome Stability
Half-Life (t½, min) > 60 > 60 -

| Intrinsic Clearance (CLint) | < 5 µL/min/mg | < 5 µL/min/mg | - |

Interpretation of Hypothetical Results: In this hypothetical case, the Parent Peptide (PP) is rapidly degraded in plasma, with a half-life of only 25 minutes. The incorporation of the 4-oxoazepane moiety (MP-4Oxo) dramatically increased the plasma half-life by over 8-fold, demonstrating significant protection against proteolytic enzymes. Both peptides were stable in liver microsomes, suggesting they are not significantly cleared by CYP-mediated metabolism. This data strongly supports the hypothesis that the 4-oxoazepane modification enhances metabolic stability primarily by mitigating proteolysis in the bloodstream.

Conclusion

This guide outlines a robust and scientifically rigorous framework for assessing the metabolic stability of peptides incorporating 4-oxoazepane. By conducting direct, side-by-side comparisons with a parent peptide using validated in vitro plasma and liver microsomal stability assays, researchers can generate clear, actionable data. The inclusion of proper controls ensures the trustworthiness of the results, attributing stability changes directly to the structural modification. The data generated from this workflow will be critical for guiding structure-activity relationship (SAR) studies and selecting promising, metabolically robust peptide candidates for further drug development.

References

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies.
  • Waters Corporation. (n.d.). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids.
  • BenchChem. (2025). Enhancing Peptide Metabolic Stability with Boc-D-Cyclopropylalanine: Application Notes and Protocols.
  • Future Science Group. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Future Science OA.
  • Research Journal of Pharmacy and Technology. (2010). Approaches and Challenges of Protein and Peptide Drug Delivery Systems. RJPT.
  • Biosynth. (2025). Enzymatic Degradation Studies: Assessing Peptide Stability.
  • ACS Pharmacology & Translational Science. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • PubMed. (n.d.). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability.
  • PubMed. (2011). Bioanalytical approaches to analyzing peptides and proteins by LC--MS/MS.
  • Bentham Science. (n.d.). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability.
  • PMC. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • WuXi AppTec. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.
  • PubMed. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • IQVIA. (n.d.). Quantitative Assays for Peptides using LC-MS.
  • PMC. (n.d.). Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung.
  • ACS Publications. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • BD Biosciences. (n.d.). Ex vivo Stabilization of GLP-1 and GIP in Human Plasma.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
  • ACS Publications. (2022). An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery. Analytical Chemistry.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Royal Society of Chemistry. (n.d.). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics.
  • MDPI. (n.d.). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules.
  • BioDuro. (2026). Metabolic Instability of Peptide Therapeutics: Mechanisms, Analytical Strategies, and Design Solutions for Clinical Success.
  • MDPI. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules.
  • BOC Sciences. (2023). Methods to improve the metabolic stability of peptides.
  • ResearchGate. (2011). Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides. The Journal of Organic Chemistry.
  • PMC. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid.

Sources

Comparative

A Comparative Guide to Coupling Methods for Fmoc-4-oxoazepane in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to novel therapeutics wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and target specificity. Fmoc-4-oxoazepane, a cyclic β-amino acid, presents a unique structural motif with the potential to induce specific secondary structures in peptides. However, its successful incorporation via Solid-Phase Peptide Synthesis (SPPS) is not without challenges. The inherent steric hindrance of its cyclic structure, coupled with the presence of a ketone functionality, necessitates a careful selection of coupling methodology to ensure high efficiency and minimize side reactions, most notably racemization.

This guide provides a comparative analysis of commonly employed coupling reagents for the incorporation of Fmoc-4-oxoazepane, grounded in established principles of peptide chemistry and supported by data from studies on sterically hindered and cyclic amino acids. We will delve into the mechanistic nuances of each method, providing detailed experimental protocols and a comparative overview to empower researchers in making informed decisions for their synthetic strategies.

The Challenge of Coupling Fmoc-4-oxoazepane

The primary obstacle in the acylation of the N-terminal amine of a growing peptide chain with Fmoc-4-oxoazepane lies in its steric bulk. The seven-membered ring restricts the conformational freedom around the carboxylic acid, potentially impeding its approach to the nucleophilic amine. Furthermore, the electron-withdrawing nature of the ketone group can influence the reactivity of the carboxyl group. These factors can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and a decrease in the overall yield of the target peptide.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical determinant of success in overcoming the challenges posed by sterically demanding amino acids. Modern peptide synthesis relies on a variety of activating agents, broadly categorized into uronium/aminium salts, phosphonium salts, and carbodiimides used in conjunction with additives. We will now explore the leading candidates from each class.

Uronium/Aminium Salts: HBTU, HCTU, and HATU

Uronium and aminium salts are among the most popular and effective coupling reagents in Fmoc-SPPS. They react with the carboxyl group of the incoming amino acid to form a highly reactive activated ester in situ.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : A workhorse in peptide synthesis, HBTU activates the carboxylic acid by forming an HOBt (1-hydroxybenzotriazole) active ester.[1] While generally reliable, its efficacy can be diminished in the face of significant steric hindrance.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) : As the 6-chloro derivative of HBTU, HCTU generates a more reactive 6-Cl-HOBt active ester.[2] This increased reactivity often translates to higher coupling efficiencies and faster reaction times, particularly for challenging sequences.[2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) : Widely regarded as one of the most powerful coupling reagents, HATU's superiority stems from the formation of a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester.[3][4] The nitrogen atom in the pyridine ring of HOAt is thought to provide anchimeric assistance, accelerating the aminolysis step and making HATU particularly effective for coupling sterically hindered and N-methylated amino acids.[4][5]

Phosphonium Salts: PyBOP

Phosphonium salt-based reagents offer an alternative activation pathway, often with a reduced risk of certain side reactions compared to their uronium/aminium counterparts.

  • PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) : PyBOP activates the carboxylic acid to form an HOBt active ester, similar to HBTU.[3] It is known for its rapid coupling and is generally considered to suppress racemization effectively. However, for severely hindered couplings, its performance may be surpassed by HATU.[5]

Carbodiimides with Additives: DIC/Oxyma

The classical carbodiimide approach, while cost-effective, often requires the use of additives to enhance efficiency and minimize racemization.

  • DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate) : This combination has gained prominence as a highly efficient and safe coupling cocktail. DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable and highly reactive Oxyma ester. Oxyma is a non-explosive alternative to HOBt and HOAt and has been shown to be particularly effective at suppressing racemization, even for sensitive amino acids.[6][7]

Mechanistic Overview of Coupling Reactions

The fundamental principle behind all these methods is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.

Coupling_Mechanisms cluster_Uronium Uronium/Aminium Salt Activation cluster_Phosphonium Phosphonium Salt Activation cluster_Carbodiimide Carbodiimide/Additive Activation U_AA Fmoc-4-oxoazepane-COOH U_Intermediate O-Acylisourea Intermediate U_AA->U_Intermediate Deprotonation U_Base Base (e.g., DIPEA) U_Reagent HATU/HCTU/HBTU U_Reagent->U_Intermediate U_ActiveEster OAt/O-6-ClBt/OBt Active Ester U_Intermediate->U_ActiveEster U_Product Fmoc-4-oxoazepane-CO-NH-Peptide-Resin U_ActiveEster->U_Product U_Peptide H2N-Peptide-Resin U_Peptide->U_Product P_AA Fmoc-4-oxoazepane-COOH P_ActiveEster OBt Active Ester P_AA->P_ActiveEster Deprotonation & Activation P_Base Base (e.g., DIPEA) P_Reagent PyBOP P_Reagent->P_ActiveEster P_Product Fmoc-4-oxoazepane-CO-NH-Peptide-Resin P_ActiveEster->P_Product P_Peptide H2N-Peptide-Resin P_Peptide->P_Product C_AA Fmoc-4-oxoazepane-COOH C_Intermediate O-Acylisourea Intermediate C_AA->C_Intermediate C_DIC DIC C_DIC->C_Intermediate C_Oxyma Oxyma C_ActiveEster Oxyma Active Ester C_Oxyma->C_ActiveEster C_Intermediate->C_ActiveEster C_Product Fmoc-4-oxoazepane-CO-NH-Peptide-Resin C_ActiveEster->C_Product C_Peptide H2N-Peptide-Resin C_Peptide->C_Product

Caption: General mechanisms of carboxylic acid activation for peptide bond formation.

Comparative Performance Data (Extrapolated for Fmoc-4-oxoazepane)

Coupling MethodRelative ReactivityTypical Coupling TimeExpected Coupling EfficiencyPropensity for RacemizationKey Considerations
HATU Very High30-60 min>98%LowGold standard for difficult couplings; higher cost.[4][5]
HCTU High45-90 min95-98%Low to ModerateA cost-effective and highly reactive alternative to HATU.[2]
PyBOP High45-90 min95-98%LowGenerally very effective, but may be slightly less potent than HATU for the most challenging couplings.
DIC/Oxyma Moderate to High1-2 hours>97%Very LowExcellent for suppressing racemization; may require longer reaction times.[6]
HBTU Moderate1-2 hours90-95%Low to ModerateA reliable and cost-effective option for less demanding couplings.[1]

Disclaimer: The data presented in this table is an estimation based on the performance of these reagents with other sterically hindered amino acids and should be used as a guideline for initial optimization.

Experimental Protocols

The following are generalized protocols for the coupling of a sterically hindered amino acid like Fmoc-4-oxoazepane in Fmoc-SPPS. Optimization of reagent equivalents, reaction times, and temperature may be necessary.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 preactivation Pre-activation of Fmoc-4-oxoazepane wash1->preactivation coupling Coupling to Resin preactivation->coupling wash2 Wash (DMF) coupling->wash2 monitoring Monitoring (e.g., Kaiser Test) wash2->monitoring decision Coupling Complete? monitoring->decision next_cycle Proceed to Next Cycle decision->next_cycle Yes recouple Re-couple decision->recouple No recouple->preactivation

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Protocol 1: Coupling with HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain and repeat the treatment for an additional 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Pre-activation: In a separate vessel, dissolve Fmoc-4-oxoazepane (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 30-60 minutes at room temperature. For particularly difficult couplings, the reaction time can be extended or double coupling can be performed.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Protocol 2: Coupling with DIC/Oxyma
  • Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-4-oxoazepane (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.

  • Activation and Coupling: Add DIC (3-5 equivalents) to the amino acid/Oxyma solution and immediately add the mixture to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing and Monitoring: Follow steps 6-7 from Protocol 1.

Conclusion and Recommendations

The successful incorporation of the sterically hindered Fmoc-4-oxoazepane into a peptide sequence is highly dependent on the choice of coupling reagent. Based on extrapolated data from structurally similar and challenging amino acids, the following recommendations can be made:

  • For Highest Efficiency: HATU is the reagent of choice when the highest possible coupling efficiency and speed are desired, especially if cost is not a primary concern.[4][5] Its ability to effectively couple even the most sterically demanding residues makes it a reliable option for Fmoc-4-oxoazepane.

  • For a Balance of Reactivity and Cost: HCTU and PyBOP represent excellent alternatives, offering high reactivity that is often sufficient for hindered couplings at a more moderate cost than HATU.[2][3]

  • For Minimizing Racemization: When preserving the stereochemical integrity of Fmoc-4-oxoazepane is of utmost importance, the DIC/Oxyma system is highly recommended.[6][7] While potentially requiring longer coupling times, its proven ability to suppress racemization makes it a valuable tool.

  • For Standard, Less Demanding Couplings: HBTU remains a viable and cost-effective option, though it may require longer reaction times or double coupling for complete incorporation of Fmoc-4-oxoazepane.[1]

Ultimately, the optimal coupling method will be sequence-dependent, and empirical optimization is always recommended. This guide provides a scientifically grounded starting point for researchers to navigate the challenges associated with the synthesis of peptides containing the novel and promising Fmoc-4-oxoazepane building block.

References

  • A Comparative Guide to PyBOP and HATU for N-Methylleucine Coupling Efficiency. Benchchem.
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry–A European Journal, 15(37), 9394-9403.
  • A Comparative Guide to the Coupling Efficiency of Fmoc-D-Pro-OH and Other Proline Derivatives in Solid-Phase Peptide Synthesis. Benchchem.
  • A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides. Benchchem.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Benchchem.
  • HCTU CAS 330645-87-9. Luxembourg Bio Technologies.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Side reactions in peptide synthesis: An overview. Bibliomed.
  • A Comparative Guide to Coupling Reagents for FMOC-L-Valine in Peptide Synthesis. Benchchem.
  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Sage Labs.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • HCTU and TCTU. New coupling reagents: Development and industrial aspects.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • Patil, B. S., Vasanthakumar, G. R., Suresh Babu, V. V. (2007). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. Letters in Peptide Science, 10(2), 195-199.
  • Performance of PyBOP with Racemization-Prone Amino Acids: A Compar
  • Lim, D., et al. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 134(46), 19157–19167.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
  • Novabiochem® Coupling reagents. Merck Millipore.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Assessing the Efficiency of HOTU in Sterically Hindered Couplings: A Compar
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(16), 6046–6054.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Tang, Y. C., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Organic Process Research & Development, 26(5), 1475–1484.
  • White, C. J., & Yudin, A. K. (2011). Approaches for peptide and protein cyclisation. Organic & Biomolecular Chemistry, 9(19), 6533-6554.
  • Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Luxembourg Bio Technologies.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Amino Acid Deriv
  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HO
  • Kent, S. B. H. (1998). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 95(22), 12829-12834.
  • HATU/PyBOP coupling procedure question. Reddit.
  • Navigating the Challenges of Fmoc-Aib-OH Coupling: A Technical Support Guide. Benchchem.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
  • Synthesis and coupling reactions of a,a-dialkylated amino acids with nucleobase side chains. PNAS.
  • Coupling method for peptide synthesis at elevated temperatures.
  • Efficient peptide coupling involving sterically hindered amino acids. PubMed.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate and its associated waste streams. As a crucial building block in modern s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate and its associated waste streams. As a crucial building block in modern synthetic chemistry, particularly in the development of novel therapeutics, understanding its lifecycle from bench to disposal is paramount. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, environmental protection, and regulatory adherence.

Core Principles: Hazard Characterization and Regulatory Context

Proper disposal begins with a thorough understanding of the material's properties and the regulatory framework governing chemical waste. (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate, while not explicitly listed as a hazardous waste by name in most regulations, must be managed as such due to its chemical nature and the hazardous substances typically used with it.

1.1. Inherent and Associated Hazards

  • Parent Compound: While specific toxicological data for this exact molecule is not extensively published, its components—the fluorenylmethoxycarbonyl (Fmoc) group and the azepane core—warrant a cautious approach. Structurally related compounds, such as 9-fluorenol, are noted as being toxic to aquatic life.[1][2][3] Therefore, the parent compound and its solutions must not enter drains or waterways.[1][4]

  • Process Reagents & Solvents: The primary hazard profile of the waste stream is often defined by the reagents and solvents used in reactions. Fmoc-deprotection, a common procedure for this class of compounds, typically uses a 20-50% solution of piperidine (a toxic and corrosive base) in dimethylformamide (DMF) (a solvent with reproductive toxicity concerns).[5][6]

  • Reaction Byproducts: The base-catalyzed elimination of the Fmoc group generates dibenzofulvene (DBF) , a reactive intermediate. This byproduct is typically trapped by the amine base (e.g., piperidine) to form a stable adduct.[7][8] This entire reaction mixture, containing residual base, solvent, and the DBF-adduct, constitutes a hazardous waste stream.

1.2. Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under RCRA.[9][10] A chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one or more "characteristics":

  • Ignitability: Liquids with a flash point below 140°F (60°C).

  • Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[11]

  • Reactivity: Unstable materials that can react violently or generate toxic gases.[11]

  • Toxicity: Harmful when ingested or absorbed, with specific concentration thresholds determined by the Toxicity Characteristic Leaching Procedure (TCLP).[12]

Waste generated from using (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate, especially liquid waste from deprotection steps, will almost certainly be classified as hazardous due to the corrosivity of piperidine and the toxicity of DMF and other components. It is the generator's legal responsibility—a concept known as "cradle-to-grave" liability—to ensure the waste is managed and disposed of correctly from the moment of its creation until its final destruction.[13]

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic workflow is critical for ensuring safety and compliance. This process should be integrated into your standard operating procedures (SOPs).

2.1. Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn.

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat.

2.2. Waste Segregation at the Point of Generation

Never mix incompatible waste streams.[14][15] Segregation prevents dangerous reactions and facilitates proper disposal. At your workstation, prepare separate, clearly labeled waste containers for each category.

Waste StreamDescription & ExamplesCollection & Handling Procedure
Solid Chemical Waste Unused or expired (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate powder; contaminated weigh paper, gloves, or wipes.Collect in a designated, compatible container with a secure lid. Do not mix with liquid waste. Label clearly as "Solid Hazardous Waste."[14]
Liquid Chemical Waste Solutions containing the compound; waste from Fmoc-deprotection reactions (containing DMF, piperidine, DBF-adduct); solvent rinses of glassware.Collect in a sealable, chemically compatible container (plastic is often preferred).[11] Crucially, keep acidic and basic waste streams separate. Label clearly with all chemical components and approximate percentages.
Sharps Waste Contaminated needles, Pasteur pipettes, or broken glass.Place directly into a designated, puncture-proof sharps container.[15]

2.3. Containerization and Labeling

Proper container management is a cornerstone of laboratory safety.

  • Select the Right Container: Use containers made of compatible materials (e.g., polyethylene for many organic solvents and bases) that are in good condition and have a leak-proof, screw-on cap.[11][16] The original chemical container is often a good choice for its waste.[16]

  • Keep Containers Closed: Waste containers must be kept tightly closed except when actively adding waste.[17] This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, label it. The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical names of all contents (no abbreviations).

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., corrosive, toxic, flammable).

    • The date when waste accumulation began.[13]

2.4. Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within your laboratory for the temporary storage of hazardous waste. This SAA must be at or near the point of generation.

  • Store incompatible waste streams separately (e.g., acids and bases).

  • Use secondary containment (such as a chemical-resistant tray or tub) to capture any potential leaks or spills.[17]

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[11]

2.5. Arranging for Final Disposal

Laboratory personnel should never dispose of chemical waste independently.

  • Contact EHS: When your waste container is full (or after a set accumulation time, often up to 9 months), contact your institution's Environmental Health & Safety (EHS) office to request a waste pickup.[11][17]

  • Licensed Contractor Collection: EHS will arrange for a licensed hazardous waste disposal company to collect, transport, and ultimately treat or destroy the waste in a compliant and environmentally sound manner.[15]

Disposal_Workflow cluster_lab In the Laboratory cluster_disposal External Disposal Process Generation Point of Generation (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate Use Segregation Step 1: Segregate Waste (Solid, Liquid, Sharps) Generation->Segregation Waste is created Containerize Step 2: Containerize & Label 'Hazardous Waste' + Contents Segregation->Containerize Place in correct container SAA Step 3: Store in Satellite Accumulation Area (SAA) with Secondary Containment Containerize->SAA Store securely EHS_Request Step 4: Request Pickup from EHS Office SAA->EHS_Request Container is full EHS_Pickup EHS Personnel Pickup EHS_Request->EHS_Pickup Initiates collection Vendor Licensed Disposal Vendor EHS_Pickup->Vendor Transport Final Final Compliant Disposal (e.g., Incineration) Vendor->Final Treatment

Caption: The cradle-to-grave disposal workflow for laboratory chemical waste.

Decontamination and Empty Container Disposal

Empty chemical containers must also be managed properly as they retain hazardous residues.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (one that can solubilize the compound).[14][16]

  • Collect Rinsate: Crucially, the solvent rinsate from this procedure is considered hazardous waste. [16] It must be collected and added to your liquid hazardous waste container.

  • Deface Label: Completely remove or deface the original manufacturer's label on the empty, rinsed container.[14][16]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin within the lab.[14]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is vital.

  • For Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[4]

    • Sweep or scoop the absorbent material into a designated container for solid hazardous waste.[18]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • For Large Spills (or any spill you are not comfortable handling):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response number immediately.[16]

By integrating these procedures into your daily laboratory operations, you build a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect the environment.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo.
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Thermal Cleavage of the Fmoc Protection Group. (2007). CHIMIA, 61(4), 208-210.
  • RCRA: Resource Conservation & Recovery Act. HazChem Environmental.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global.
  • Fmoc cleavage in different solvents after 15 min at 120 °C.
  • RCRA. Case Western Reserve University Environmental Health and Safety.
  • Resource Conservation and Recovery Act (RCRA)
  • Material Safety Data Sheet - Methyl 9-oxo-9h-fluorene-4-carboxyl
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8).
  • SAFETY D
  • Safety Data Sheet. (2016, October 6). BroadPharm.
  • Safety D
  • SAFETY DATA SHEET - 9-Fluorenol. (2024, February 11). Fisher Scientific.
  • SAFETY DATA SHEET - (R)-(9H-Fluoren-9-yl)methyl (1-chloro-4-methyl-1-oxopentan-2-yl)carbamate.
  • Methods for Removing the Fmoc Group.
  • Material Safety Data Sheet - 2-Hydroxy Oleic Acid. Chemicea Pharmaceuticals.
  • SAFETY DATA SHEET - 9-Fluorenemethanol. (2011, February 10). Fisher Scientific.
  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
  • N-Terminal Deprotection; Boc removal. Aapptec Peptides.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021, October 8). ACS Sustainable Chemistry & Engineering.
  • SAFETY DATA SHEET - 9-Fluorenol. (2023, May 3). Tokyo Chemical Industry.
  • In situ Fmoc removal. Green Chemistry.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry (RSC Publishing).
  • Oxime Carbonates: Novel Reagents for the Introduction of Fmoc and Alloc Protecting Groups, Free of Side Reactions. (2010, May 4). Luxembourg Bio Technologies.

Sources

Handling

Operational Guide: Personal Protective Equipment for Handling (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate. The informat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate. The information herein is synthesized from safety data for structurally related compounds and established laboratory safety principles, designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate. The guidance provided is extrapolated from data on compounds containing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and other similar chemical structures. It is imperative that a comprehensive, site-specific risk assessment is conducted by qualified personnel before handling this compound. This document serves as a foundational resource, not a replacement for institutional safety protocols.

Hazard Assessment and Risk Profile

(9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate belongs to the class of Fmoc-protected amino acid derivatives, which are fundamental reagents in solid-phase peptide synthesis (SPPS).[1] While toxicity data for this specific molecule is limited, the primary hazards are associated with its potential as a skin, eye, and respiratory irritant, consistent with other fluorene-based compounds.[2][3] Therefore, all handling procedures must be based on the precautionary principle that the substance is hazardous until proven otherwise.[4][5]

The primary routes of potential exposure are inhalation of the solid as a powder, direct skin contact, and eye contact from splashes or airborne particles. The core objective of the following PPE and handling protocol is to mitigate these risks through a multi-layered defense system, beginning with engineering controls and culminating in personal protective barriers.

Potential Hazard Route of Exposure Potential Health Effects Primary Mitigation Strategy
Skin Irritation Dermal ContactCauses skin irritation.[2][3]Chemical-resistant gloves, lab coat.
Serious Eye Irritation Eye ContactCauses serious eye irritation.[2][3]Chemical safety goggles and/or face shield.
Respiratory Irritation InhalationMay cause respiratory tract irritation.[2][6]Use in a certified chemical fume hood.
Unknown Systemic Effects Ingestion, Inhalation, Dermal AbsorptionTo be considered hazardous until further data is available.[4]Adherence to all PPE and handling protocols.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist but a comprehensive system designed to provide a barrier against chemical exposure. Each component is chosen for its specific protective capabilities against the anticipated hazards.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place. These are designed to isolate the researcher from the hazard.

  • Chemical Fume Hood: All weighing, handling, and transfer of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate must be conducted within a certified chemical fume hood.[7][8] This is the most critical control measure to minimize the inhalation of airborne particles.

Personal Protective Equipment: A Multi-Layered Barrier
PPE Component Specification Rationale and Causality
Hand Protection Nitrile or other chemical-resistant gloves.Provides a direct barrier against skin contact. Gloves must be inspected for tears or defects before use and removed properly to prevent skin contamination.[9]
Eye & Face Protection Chemical safety goggles.Protects eyes from airborne dust and accidental splashes.[7]
Face shield (in addition to goggles).Required when there is a significant risk of splashing.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[6]
Respiratory Protection NIOSH-approved respirator with a particle filter.This is a secondary measure. It is required only if engineering controls (i.e., a fume hood) are unavailable or fail. Use must follow a formal respiratory protection program.[6]

Procedural Guidance: A Step-by-Step Workflow

Adherence to a strict, sequential protocol is essential for ensuring safety and experimental integrity. This workflow is a self-validating system, with checks built in at each stage.

Step 1: Preparation and Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Confirm Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Gather Materials: Bring all necessary chemicals, glassware, and equipment into the fume hood before introducing the target compound.

  • Inspect PPE: Carefully inspect all PPE for damage, such as cracks in goggles or tears in gloves. Do not use compromised equipment.

Step 2: Donning PPE (The Correct Sequence)

The sequence of donning is designed to prevent cross-contamination.

  • Put on the laboratory coat and fasten it completely.

  • Put on chemical safety goggles.

  • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step 3: Safe Handling Inside the Fume Hood
  • Handle the compound carefully to avoid generating dust.[6]

  • Keep the container with the compound as far back in the hood as practical and ensure work is performed at least 6 inches from the sash opening.

  • Use spatulas and other tools to transfer the solid. Avoid pouring the powder directly.

  • Upon completion of the task, securely close the primary container.

Step 4: Decontamination and Doffing PPE (The Correct Sequence)

This sequence is critical to prevent contaminating yourself with any substance on the exterior of your PPE.

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them immediately in the designated chemical waste container.[9]

  • Lab Coat: Remove the lab coat by rolling it inside-out and store it in its designated location.

  • Goggles: Remove goggles last.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[2][10]

Spill and Disposal Management

Spill Response

In the event of a small spill inside the fume hood:

  • Ensure full PPE is worn.

  • Cover the spill with an inert absorbent material, such as sand or vermiculite.[7]

  • Carefully sweep the mixture into a designated, labeled waste container.

  • Clean the area with an appropriate solvent and wipe it down.

  • All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal
  • Chemical Waste: All waste containing (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate, including contaminated consumables and spill cleanup materials, must be disposed of as special chemical waste.[7]

  • Labeling: Waste containers must be clearly labeled, sealed, and handled according to institutional and local regulations.[11]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety office.[11]

Visualization of the Safety Workflow

The following diagram illustrates the logical flow of operations for safely handling the compound, from initial preparation to final disposal.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Post-Handling prep Verify Fume Hood & Emergency Equipment inspect_ppe Inspect All PPE for Integrity prep->inspect_ppe Pre-operation checks don_ppe Don PPE (Coat, Goggles, Gloves) inspect_ppe->don_ppe If PPE is satisfactory handle Handle Compound in Fume Hood don_ppe->handle Proceed to work doff_ppe Doff PPE (Gloves, Coat, Goggles) handle->doff_ppe After task completion wash Wash Hands Thoroughly doff_ppe->wash Critical hygiene step dispose Dispose of Waste per Regulations wash->dispose

Caption: Workflow for Safe Handling of (9H-Fluoren-9-yl)methyl 4-oxoazepane-1-carboxylate.

References

  • BroadPharm. (2016, October 6). Safety Data Sheet.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Methyl 9-oxo-9h-fluorene-4-carboxylate, 97%.
  • BLD Pharmatech. (n.d.). Safety Data Sheet BD321912.
  • MilliporeSigma. (2021, July 1). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • ECHEMI. (n.d.). 9H-fluoren-9-ylmethyl 4-oxoazepane-1-carboxylate.
  • Cayman Chemical. (2024, December 18). Product Information.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • BLD Pharmatech. (n.d.). Safety Data Sheet CAS 1599440-33-1.
  • Fisher Scientific. (2011, February 10). Safety Data Sheet.
  • Al-Warhi, T., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
  • BLD Pharmatech. (n.d.). Safety Data Sheet BD00822918.
  • BLD Pharmatech. (n.d.). Safety Data Sheet BD68597.
  • Tokyo Chemical Industry. (2023, May 3). Safety Data Sheet.
  • National Center for Biotechnology Information. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Nowick Laboratory. (2020, March 17).
  • BenchChem. (n.d.). Personal protective equipment for handling 4-propyl-1,3-oxazole.
  • NextSDS. (n.d.). 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-5-carboxylic acid.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.